molecular formula C9H7ClO4 B1584442 4-Methoxycarbonylphenyl chloroformate CAS No. 31140-40-6

4-Methoxycarbonylphenyl chloroformate

Cat. No.: B1584442
CAS No.: 31140-40-6
M. Wt: 214.6 g/mol
InChI Key: PPVBQEZMYRAXPV-UHFFFAOYSA-N
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Description

4-Methoxycarbonylphenyl chloroformate is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-carbonochloridoyloxybenzoate
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InChI

InChI=1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PPVBQEZMYRAXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90185072
Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
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Molecular Weight

214.60 g/mol
Source PubChem
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CAS No.

31140-40-6
Record name 4-Methoxycarbonylphenyl chloroformate
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Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
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Record name Methyl 4-((chlorocarbonyl)oxy)benzoate
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Record name Methyl 4-[(chlorocarbonyl)oxy]benzoate
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Foundational & Exploratory

What is 4-Methoxycarbonylphenyl chloroformate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxycarbonylphenyl Chloroformate for Advanced Research Applications

Introduction

This compound (CAS No. 31140-40-6) is a highly reactive chemical intermediate of significant interest to researchers in organic synthesis, drug discovery, and materials science.[1] Structurally, it is the methyl ester of 4-(chloroformyloxy)benzoic acid, also known as Methyl 4-chlorocarbonyloxybenzoate.[2][3] As a member of the chloroformate class of compounds, it serves as a versatile reagent for introducing a methoxycarbonylphenoxycarbonyl moiety onto nucleophilic substrates.[4][5]

This guide provides a comprehensive technical overview for scientists and drug development professionals, detailing the compound's properties, synthesis, mechanism of action, and key applications. It includes field-proven protocols and critical safety information to ensure its effective and safe utilization in a laboratory setting. Its primary utility lies in its role as a derivatization agent for analytical chemistry, a linker for bioconjugation, and a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][6][7]

Chemical and Physical Properties

This compound is a dense liquid under standard conditions, though it may be supplied as a powder.[6] It is critical to note that the compound is moisture-sensitive and requires stringent storage conditions to prevent degradation.[8]

PropertyValueSource(s)
CAS Number 31140-40-6[1][2]
Molecular Formula C₉H₇ClO₄[2][3]
Molecular Weight 214.60 g/mol [2]
IUPAC Name methyl 4-(chloroformyloxy)benzoate[3]
Synonyms Methyl 4-chlorocarbonyloxybenzoate[2]
Appearance Liquid
Density 1.255 g/mL at 25 °C
Boiling Point 49 °C at 0.27 mmHg
Refractive Index n20/D 1.5254
Storage Conditions 2-8°C, under inert gas, moisture-sensitive[9]

Synthesis and Mechanism of Action

Synthesis

The industrial synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene.[4][10] For this compound, the precursor is Methyl 4-hydroxybenzoate. The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl). This process is often conducted in an inert solvent and may utilize a tertiary amine base to scavenge the HCl byproduct.[11]

Synthesis cluster_reactants Reactants cluster_products Products Reactant1 Methyl 4-hydroxybenzoate Product1 4-Methoxycarbonylphenyl chloroformate Reactant1->Product1 + COCl₂ Reactant2 Phosgene (COCl₂) Product2 HCl Mechanism Reagent 4-Methoxycarbonylphenyl chloroformate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product Substituted Product Intermediate->Product - Cl⁻ Byproduct HCl Protocol A 1. Dissolve Amine in Anhydrous DCM B 2. Add Base (TEA) Cool to 0 °C A->B C 3. Add Chloroformate Solution Dropwise B->C D 4. Stir at RT Monitor by TLC C->D E 5. Aqueous Work-up (NaHCO₃, H₂O, Brine) D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

References

An In-depth Technical Guide to 4-Methoxycarbonylphenyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxycarbonylphenyl chloroformate, a versatile reagent with significant applications in organic synthesis, drug development, and materials science. We will delve into its core properties, structure, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

This compound is a bifunctional organic compound featuring both a methyl ester and a chloroformate group attached to a benzene ring. This unique arrangement makes it a valuable intermediate for chemical synthesis.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 31140-40-6[1][2][3][4]

  • Molecular Formula: C₉H₇ClO₄[1][2][3]

  • Molecular Weight: 214.60 g/mol [3][4]

  • Synonyms: Methyl 4-[(chlorocarbonyl)oxy]benzoate, Methyl 4-chlorocarbonyloxybenzoate, 4-[(chlorocarbonyl)oxy]benzoic acid methyl ester, p-Carbomethoxyphenyl chloroformate[1][2]

Molecular Structure Diagram

The structure consists of a central phenyl ring substituted at the 1- and 4-positions. One position holds the chloroformate group (-O(CO)Cl), and the other holds a methoxycarbonyl group (-COOCH₃).

Caption: Structure of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound. Precise experimental data such as melting and boiling points are not consistently reported across commercial suppliers, which is common for reactive intermediates.

PropertyValueSource(s)
Appearance Powder[5]
Purity Typically ≥98% (HPLC)[5]
Storage Store in a cool, dry, well-ventilated area; often recommended at 2-8°C.[6][7]
Moisture Content ≤1.0%[5]
Classification Acyl Halide, Chloroformate, Carboxylic Acid Ester[2]

Synthesis Protocol: A Representative Methodology

This compound is synthesized via the reaction of a phenol with a phosgene equivalent. The following protocol is a representative procedure based on the general synthesis of aryl chloroformates, adapted for this specific molecule. The primary precursor is methyl 4-hydroxybenzoate.

Causality in Experimental Design:
  • Inert Solvent: A dry, aprotic solvent like toluene or dichloromethane is used to prevent reaction with the highly reactive phosgene and the chloroformate product.

  • Low Temperature: The initial reaction is conducted at low temperatures (0-10°C) because the phosgenation of phenols is highly exothermic and can lead to side reactions if not controlled.

  • Base as HCl Scavenger: A tertiary amine base (e.g., triethylamine, N,N-dimethylaniline) is crucial. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed degradation.[8][9]

Experimental Workflow: Synthesis of this compound

G start Methyl 4-hydroxybenzoate + Dry Toluene phosgene Introduce Phosgene (or Triphosgene) @ 0-10°C start->phosgene base Add Triethylamine dropwise (HCl Scavenger) phosgene->base reaction Stir at Room Temperature (Monitor by TLC/GC) base->reaction workup Aqueous Workup: 1. Dilute HCl (removes base) 2. Water Wash 3. Brine Wash reaction->workup dry Dry organic layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Purified 4-Methoxycarbonylphenyl chloroformate concentrate->product G reagent 4-Methoxycarbonylphenyl chloroformate reaction Reaction (+ Base) reagent->reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH nucleophile->reaction product Coupled Product (Carbamate, Carbonate, etc.) reaction->product Forms new bond byproduct Byproducts: - Methyl 4-hydroxybenzoate - CO₂ - HCl (neutralized) reaction->byproduct

References

Synthesis of 4-Methoxycarbonylphenyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methoxycarbonylphenyl Chloroformate

Abstract

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxycarbonylphenyloxycarbonyl protecting group and as a key intermediate in the development of more complex molecules. This guide provides a comprehensive overview of its synthesis, focusing on a robust and scalable laboratory protocol. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of phosgenating agents, and present a detailed, step-by-step procedure using triphosgene—a safer solid surrogate for phosgene gas. This document is intended for researchers, chemists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful synthesis, purification, and characterization of the target compound, while emphasizing critical safety and handling protocols.

Introduction

The strategic synthesis of chemical intermediates is a cornerstone of modern pharmaceutical and materials science research. This compound stands out as a particularly useful bifunctional molecule, containing both a reactive chloroformate group and a stable methyl ester. This dual reactivity allows for its application as a versatile coupling and derivatizing agent.

Chemical Identity and Properties

This compound is the formal ester of carbonic acid with methyl 4-hydroxybenzoate and hydrogen chloride. Its properties are summarized below.

PropertyValueReference
Chemical Name This compound
Synonyms Methyl 4-(chloroformyloxy)benzoate
CAS Number 31140-40-6[1]
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
Appearance White to off-white solid or crystalline powder
Hazard Codes H302, H312, H314, H318, H332[1]
Significance and Applications

The primary utility of this compound lies in its highly reactive chloroformate moiety. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively. This reactivity is harnessed in several areas:

  • Protecting Group Chemistry: It is used to install the 4-(methoxycarbonyl)phenoxycarbonyl (Moz) group onto amines, a protecting group valuable in peptide synthesis.

  • Active Ester Formation: It serves as a precursor for creating activated esters used in bioconjugation and polymer chemistry.[2]

  • Drug Development: As a versatile building block, it enables the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Principles of Synthesis

The conversion of a phenolic hydroxyl group into a chloroformate is a well-established transformation. The core of this synthesis involves the reaction of a phenol with phosgene or a phosgene equivalent.

Choice of Phosgenating Agent: A Comparative Analysis

The selection of the phosgenating agent is the most critical decision in this synthesis, balancing reactivity, handling, and safety. While gaseous phosgene is the archetypal reagent, its extreme toxicity necessitates safer, more manageable alternatives for most laboratory settings.[3][4] Triphosgene, a stable crystalline solid, has emerged as the preferred substitute.[5]

ReagentFormulaPhysical StateBoiling PointKey AdvantagesKey Disadvantages
Phosgene COCl₂Gas8 °CHighly reactive, inexpensiveExtremely toxic, difficult to handle, regulated[3][4]
Diphosgene ClCOOCCl₃Liquid128 °CEasier to measure than gasHighly toxic, decomposes to phosgene[6]
Triphosgene (Cl₃CO)₂COCrystalline Solid206 °CStable, easy to handle/weigh, safer for storage[6]Decomposes to 3 eq. of phosgene in situ; requires careful control[6][7]

Expert Insight: Triphosgene is the recommended reagent for laboratory-scale synthesis.[5] While it is marketed as a "safe" alternative, it must be treated with the same level of caution as phosgene itself once the reaction is initiated, as it decomposes to generate phosgene in situ.[6] All operations must be conducted within a high-performance chemical fume hood.[8]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The phenolic oxygen of the starting material, methyl 4-hydroxybenzoate, attacks a carbonyl carbon of the phosgenating agent. In the case of triphosgene, a catalytic amount of a nucleophile (e.g., pyridine or a tertiary amine) can facilitate its decomposition into reactive phosgene. The subsequent reaction with the phenol, typically in the presence of a stoichiometric amount of a base to act as an acid scavenger, yields the desired chloroformate and a hydrochloride salt byproduct.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Start Methyl 4-Hydroxybenzoate Product 4-Methoxycarbonylphenyl Chloroformate Start->Product + Pyridine (Base) Reagent Triphosgene (1/3 eq.) Reagent->Product Byproduct Pyridine HCl

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of aryl chloroformates from phenols using triphosgene.[7][9]

Materials and Reagents
ReagentCAS NumberMol. WeightMoles (eq.)Amount
Methyl 4-hydroxybenzoate99-76-3152.151.015.21 g
Triphosgene (BTC)32315-10-9296.750.3510.39 g
Pyridine (anhydrous)110-86-179.101.18.7 mL
Toluene (anhydrous)108-88-392.14-250 mL
Dichloromethane (DCM)75-09-284.93-As needed
Hydrochloric Acid (1M)7647-01-036.46-As needed
Brine (Saturated NaCl)7647-14-558.44-As needed
Anhydrous MgSO₄7487-88-9120.37-As needed
Experimental Workflow

The overall process follows a logical sequence from reaction setup to final product analysis.

G A Setup & Inert Atmosphere B Dissolve Reactants (Toluene, 0 °C) A->B C Slow Addition of Triphosgene Solution B->C D Reaction Stirring (0 °C to RT) C->D E Filtration (Remove Pyridine HCl) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Recrystallization or Distillation) F->G H Characterization (NMR, IR, MS) G->H

Caption: High-level experimental workflow diagram.

Step-by-Step Synthesis Procedure

CAUTION: This reaction generates phosgene and must be performed in a certified, high-flow chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.[8]

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is flame-dried and maintained under a positive pressure of dry nitrogen.

  • Reagent Preparation:

    • In the main reaction flask, dissolve methyl 4-hydroxybenzoate (15.21 g, 100 mmol) and anhydrous pyridine (8.7 mL, 110 mmol) in 150 mL of anhydrous toluene.

    • Cool the resulting clear solution to 0 °C using an ice-water bath.

    • In a separate dry flask, carefully dissolve triphosgene (10.39 g, 35 mmol) in 100 mL of anhydrous toluene. Transfer this solution to the dropping funnel. Expert Insight: Dissolving triphosgene separately and adding it as a solution provides better control over the reaction rate and exotherm.

  • Reaction Execution:

    • Add the triphosgene solution dropwise to the stirred solution of methyl 4-hydroxybenzoate and pyridine over approximately 60-90 minutes.

    • Maintain the internal temperature below 5 °C throughout the addition. A white precipitate (pyridine hydrochloride) will form.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

    • Allow the mixture to slowly warm to room temperature and stir for another 3-4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

Reaction Work-up and Product Isolation
  • Quenching (Optional but Recommended): To neutralize any unreacted phosgene, slowly bubble nitrogen through the reaction mixture for 30 minutes, with the effluent gas passing through a scrubber containing a concentrated NaOH solution.

  • Filtration: Filter the reaction slurry through a pad of Celite under an inert atmosphere to remove the precipitated pyridine hydrochloride. Wash the filter cake with a small amount of anhydrous toluene.

  • Solvent Removal: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. Safety Note: The rotary evaporator exhaust should be vented into the fume hood, and the cold trap should be checked and emptied appropriately, as volatile phosgene (b.p. 8 °C) could potentially condense.[7]

Purification

The resulting crude product, typically an off-white solid or oil, can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as a hexane/dichloromethane mixture.

  • Vacuum Distillation: For higher purity, the product can be purified by vacuum distillation. This method is effective for removing non-volatile impurities.[10]

Analytical Characterization

Confirmation of the product's identity and purity is essential.

Spectroscopic Analysis
  • ¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show distinct signals for the aromatic protons and the methyl ester protons.

    • δ ~8.1 ppm (d, 2H, aromatic protons ortho to the ester).

    • δ ~7.3 ppm (d, 2H, aromatic protons ortho to the chloroformate).

    • δ ~3.9 ppm (s, 3H, methyl ester protons).

  • ¹³C NMR (CDCl₃, 101 MHz): Key expected shifts include the carbonyl carbons of the ester and chloroformate, and the aromatic carbons.

  • IR (ATR): Strong carbonyl stretching frequencies are expected around 1780 cm⁻¹ (chloroformate C=O) and 1725 cm⁻¹ (ester C=O).

Safety and Hazard Management

The paramount concern in this synthesis is the handling of triphosgene and the in situ generation of phosgene.[4][6]

  • Hazard Overview: Triphosgene is corrosive and causes severe skin and eye damage.[8] Upon contact with moisture or nucleophiles, it releases highly toxic phosgene gas, which is fatal if inhaled and can cause severe delayed-onset pulmonary edema.[3][8]

  • Engineering Controls: All manipulations involving triphosgene (weighing, dissolution, reaction) must be conducted in a properly functioning chemical fume hood. A phosgene sensor located near the apparatus is highly recommended.[8]

  • Personal Protective Equipment (PPE):

    • Body: Chemical-resistant lab coat, fully buttoned.

    • Hands: Double-gloving is recommended, with a pair of nitrile gloves under a more robust pair of butyl or Viton gloves.[3]

    • Eyes: Chemical splash goggles and a full-face shield.

  • Spill & Emergency Procedures:

    • Spill: For small solid spills within the hood, carefully cover with sodium bicarbonate and decontaminate with aqueous ammonia solution.

    • Exposure: In case of inhalation, move the victim to fresh air immediately and seek emergency medical attention. Skin or eye contact requires immediate and prolonged flushing with water for at least 15 minutes.

  • Waste Disposal: All triphosgene-contaminated waste (gloves, glassware, filter cakes) must be quenched with a basic solution (e.g., NaOH or aqueous ammonia) before being collected in a designated hazardous waste container.

Conclusion

The synthesis of this compound from methyl 4-hydroxybenzoate is a reliable and scalable process when appropriate precautions are taken. The use of triphosgene offers a significant handling advantage over gaseous phosgene, making the synthesis accessible in a standard laboratory setting. Success hinges on three core principles: strict adherence to anhydrous conditions to prevent hydrolysis, careful temperature control to manage the reaction's exothermicity, and an unwavering commitment to safety protocols due to the extreme toxicity of the phosgenating agent. The resulting product is a high-purity intermediate poised for a wide range of applications in advanced organic synthesis.

References

4-Methoxycarbonylphenyl chloroformate CAS number 31140-40-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxycarbonylphenyl Chloroformate

Introduction

This compound, identified by CAS number 31140-40-6, is a highly reactive, bifunctional organic compound. Its structure, incorporating both a reactive chloroformate group and a methyl ester, establishes it as a critical and versatile reagent in advanced chemical synthesis. For researchers, scientists, and professionals in drug development, this molecule is not merely a building block but a sophisticated tool for molecular engineering. It serves as a pivotal intermediate for introducing carbonyl linkages, functionalizing complex molecules, and preparing analytes for sensitive chromatographic analysis. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and field-proven methodologies.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. These characteristics dictate its handling, storage, and optimal reaction conditions. The properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 31140-40-6[1][2]
Molecular Formula C₉H₇ClO₄[1][2]
Molecular Weight 214.60 g/mol [1]
IUPAC Name methyl 4-(chlorocarbonyl)oxybenzoate[2]
Synonyms Methyl 4-chlorocarbonyloxybenzoate, 4-Carbomethoxyphenyl chloroformate[1][2]
Appearance Light yellow liquid[3]
Boiling Point 49 °C @ 0.2 mmHg[3]
Density ~1.255 g/mL at 25 °C
Purity Typically ≥95%[4]

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that begins with readily available precursors. The causality behind this pathway lies in the sequential functionalization of 4-hydroxybenzoic acid.

  • Esterification: The first step is a classic Fischer esterification. 4-Hydroxybenzoic acid is reacted with methanol, typically under acidic catalysis (e.g., sulfuric acid), to protect the carboxylic acid as a methyl ester. This prevents unwanted side reactions at the carboxyl group in the subsequent step.[5] This reaction yields methyl 4-hydroxybenzoate.

  • Phosgenation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is then converted to a chloroformate. This is achieved by reacting it with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[6][7] This reaction is highly efficient but requires stringent safety protocols due to the extreme toxicity of phosgene. The result is the target molecule, this compound.

The overall synthesis workflow can be visualized as follows:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Phosgenation 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate 4-Hydroxybenzoic_Acid->Methyl_4-hydroxybenzoate Reflux Methanol Methanol (CH3OH) Methanol->Methyl_4-hydroxybenzoate Acid_Catalyst H2SO4 (catalyst) Acid_Catalyst->Methyl_4-hydroxybenzoate Methyl_4-hydroxybenzoate_2 Methyl 4-hydroxybenzoate Phosgene Phosgene (COCl2) or equivalent Product 4-Methoxycarbonylphenyl chloroformate Phosgene->Product Methyl_4-hydroxybenzoate_2->Product Reaction in inert solvent

Synthesis workflow for this compound.

Core Reactivity and Mechanism

The utility of this compound stems from the high reactivity of the chloroformate group, which behaves as an acyl chloride. It is a potent electrophile, readily attacked by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a derivatizing agent and a linker in complex molecule synthesis.

Key reactions include:

  • With Amines: Reacts with primary and secondary amines to form stable carbamate linkages.[8]

  • With Alcohols and Phenols: Reacts with alcohols or phenols to form carbonate esters.[8]

  • With Carboxylic Acids: Reacts with carboxylic acids to generate mixed anhydrides, which are themselves reactive intermediates.[8]

These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.

G cluster_nucleophiles Nucleophiles cluster_products Products Reagent 4-Methoxycarbonylphenyl chloroformate Carbamate Carbamate Derivative Reagent->Carbamate + Amine Carbonate Carbonate Derivative Reagent->Carbonate + Alcohol Anhydride Mixed Anhydride Reagent->Anhydride + Carboxylic Acid Amine Amine (R-NH2) Alcohol Alcohol (R-OH) CarboxylicAcid Carboxylic Acid (R-COOH)

General reaction pathways of this compound.

Field-Proven Applications

The bifunctional nature of this reagent opens a vast landscape of applications, particularly in fields requiring precise molecular construction and analysis.

Drug Development and Medicinal Chemistry

In the synthesis of Active Pharmaceutical Ingredients (APIs), this compound serves as a critical linker and building block.[4] Its two distinct reactive sites—the highly reactive chloroformate and the less reactive methyl ester—allow for orthogonal chemical strategies. A molecule can first be coupled via the chloroformate group, with the methyl ester being hydrolyzed or transformed in a later synthetic step. This is invaluable for creating prodrugs, where a drug molecule is temporarily modified to improve its delivery or pharmacokinetic profile.

Polymer Science and Material Formulation

This chloroformate is used to functionalize polymers and synthesize advanced materials. By reacting it with polymers containing hydroxyl or amine groups, the methoxycarbonylphenyl moiety can be grafted onto the polymer backbone. This modification can introduce desirable properties such as enhanced UV resistance, as the aromatic ester group can absorb UV radiation.[4]

Analytical Chemistry: Derivatization for GC-MS

One of the most powerful applications is its use as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS).[8] Many biologically significant molecules, such as amino acids, organic acids, and phenols, are non-volatile and thermally unstable, making them unsuitable for direct GC analysis.

Derivatization with this compound converts polar functional groups (-OH, -NH₂, -COOH) into larger, less polar, and more volatile ester and carbamate derivatives.[8][9][10] This transformation is often rapid and can be performed in an aqueous medium, simplifying sample preparation.[9][11] The resulting derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling highly sensitive and selective quantification of a wide range of metabolites.[10]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for common applications.

Protocol 1: Synthesis of a Carbamate Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Objective: To form a stable carbamate linkage for use in drug synthesis or as a protecting group.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath. The base is critical to neutralize the HCl generated during the reaction.

  • Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes. Maintaining a low temperature controls the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure carbamate derivative.

Protocol 2: Derivatization of Amino Acids for GC-MS Analysis

This protocol details the rapid derivatization of polar analytes in an aqueous sample.

Objective: To prepare volatile and thermally stable derivatives of amino acids for quantitative analysis by GC-MS.

Materials:

  • Aqueous sample containing amino acids (e.g., hydrolyzed protein sample)

  • Methanol

  • Pyridine (as catalyst)

  • This compound

  • Chloroform or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials

Methodology Workflow:

G Start Aqueous Sample (e.g., 100 µL) Step1 Add Methanol (400 µL) and Pyridine (50 µL) Start->Step1 Step2 Add 4-Methoxycarbonylphenyl chloroformate (50 µL) Step1->Step2 Step3 Vortex vigorously (1 minute) Step2->Step3 Step4 Add Chloroform (400 µL) and Water (400 µL) Step3->Step4 Step5 Vortex and Centrifuge to separate layers Step4->Step5 Step6 Collect Organic Layer Step5->Step6 Step7 Dry with Na2SO4 Step6->Step7 End Transfer to GC vial for analysis Step7->End

Workflow for GC-MS derivatization.
  • Sample Preparation: Place 100 µL of the aqueous sample into a microcentrifuge tube or suitable reaction vial.

  • Solvent/Catalyst Addition: Add 400 µL of methanol and 50 µL of pyridine. Pyridine acts as a catalyst, accelerating the reaction of the chloroformate with the analyte's functional groups.[9]

  • Derivatization: Add 50 µL of this compound. Immediately cap the vial and vortex vigorously for 60 seconds. The reaction is nearly instantaneous.

  • Extraction: Add 400 µL of chloroform and 400 µL of deionized water to the vial. Vortex again to ensure thorough mixing and extraction of the derivatized analytes into the organic phase.

  • Phase Separation: Centrifuge the vial for 5 minutes to achieve clean separation of the aqueous and organic layers.

  • Isolation: Carefully transfer the lower organic (chloroform) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Analysis: Transfer the dried organic solution to a GC autosampler vial for injection and analysis.

Safety, Handling, and Storage

The high reactivity of this compound necessitates strict adherence to safety protocols. As with all chloroformates, it is classified as a hazardous substance.

Hazard Profile:

  • Corrosive: Causes severe skin burns and serious eye damage.[3][12]

  • Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3][12]

  • Reactivity: Reacts with water and is moisture-sensitive.[3] Contact with incompatible materials can lead to vigorous reactions.

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[3][13]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[13][14]

  • Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Storage and Stability:

  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.[15]

  • Atmosphere: Keep containers tightly closed in a dry, cool, and well-ventilated area.[3][13] It is sensitive to moisture, which will hydrolyze the chloroformate group.

  • Incompatibilities: Keep away from bases, strong oxidizing agents, alcohols, and amines, as these can trigger decomposition or vigorous reactions.[3][13]

Disposal:

  • Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[13][14] Do not dispose of it down the drain.

Conclusion

This compound (CAS 31140-40-6) is a powerful and enabling reagent for the modern chemical scientist. Its well-defined reactivity, coupled with its bifunctional structure, provides a reliable platform for diverse applications ranging from the synthesis of novel pharmaceuticals to the sensitive detection of metabolites. By understanding its fundamental properties, reaction mechanisms, and handling requirements, researchers can safely and effectively leverage this compound to advance the frontiers of drug discovery, material science, and analytical chemistry.

References

An In-depth Technical Guide to the Safe Handling of 4-Methoxycarbonylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Methoxycarbonylphenyl chloroformate (CAS No: 31140-40-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer in-depth, field-proven insights into the safe utilization of this highly reactive compound. The causality behind each recommendation is explained to foster a culture of intrinsic safety within the laboratory.

Introduction: Understanding the Reagent

This compound, also known as methyl 4-(chlorocarbonyloxy)benzoate, is a valuable reagent in organic synthesis, often employed as a derivatizing agent and a building block in the development of complex molecules, including active pharmaceutical ingredients.[1][2] Its utility is derived from the highly reactive chloroformate functional group, which readily participates in reactions with nucleophiles such as alcohols, amines, and thiols. However, this same reactivity is the source of its significant hazards, necessitating rigorous and informed handling procedures. This guide will provide the technical foundation for its safe management from receipt to disposal.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the cornerstone of its safe use. The primary risks stem from its severe corrosivity, toxicity, and high reactivity, particularly with moisture.

1.1 Core Hazards:

  • Severe Corrosivity (Category 1B): The compound causes severe skin burns and serious eye damage upon contact.[1][3] This is due to its rapid hydrolysis upon contact with moisture (e.g., on skin or mucous membranes) to form hydrochloric acid and other irritating compounds. The damage to tissue can be rapid and extensive.

  • Acute Toxicity (Category 4): this compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Systemic effects can occur following exposure.

  • Lachrymator: The vapors are highly irritating to the eyes and respiratory system, causing an immediate flow of tears and discomfort even at low concentrations.[3][5] This property serves as a critical warning sign of exposure.

  • Reactivity: The compound is highly sensitive to moisture and will decompose to release corrosive hydrogen chloride gas.[3] It is incompatible with a range of common laboratory chemicals.

1.2 Physicochemical Data Summary

A clear understanding of the reagent's physical properties is essential for designing safe experiments and anticipating its behavior under various conditions.

PropertyValueSource
CAS Number 31140-40-6[1][2][6]
Molecular Formula C₉H₇ClO₄[1][2]
Molecular Weight 214.60 g/mol [1][2]
Appearance Light yellow liquid[3]
Boiling Point 49 °C @ 0.2 mmHg[3]
Density 1.255 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F)[3]
Storage Temperature 2-8°C (Refrigerated)[7]

1.3 Causality-Driven Risk Assessment

Before any procedure, a formal risk assessment is mandatory. This goes beyond simply acknowledging the hazards and involves a systematic evaluation of how the reagent will be used in a specific experimental context.

Workflow for Pre-Experimental Risk Assessment

cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_mitigate Mitigation Phase A Identify Scale (mg, g, kg) D Assess Exposure Potential (Weighing, Transfer, Quenching) A->D B Review Reagents (Check Incompatibilities) E Evaluate Reaction Risks (Exotherm, Gas Evolution) B->E C Define Process (Temp, Pressure, Duration) C->E G Select Engineering Controls (Fume Hood, Blast Shield) D->G H Define PPE Requirements (Gloves, Goggles, Face Shield) D->H E->G F Plan for Deviations (Spill, Power Failure) I Prepare Emergency Response (Spill Kit, Quench Solution) F->I

Caption: Risk assessment workflow prior to handling.

  • Causality Check: Why might a small-scale reaction require a blast shield? Because the addition of a nucleophile could be unexpectedly rapid, causing a violent exotherm and vessel pressurization. Always consider the potential energy of the reaction, not just the volume of the reagent.

Section 2: Safe Handling and Storage Protocols

Safe handling is achieved through a multi-layered system of controls, from the laboratory environment down to the specific actions of the researcher.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and addition to reactions, MUST be performed inside a certified chemical fume hood to contain its toxic and corrosive vapors.[3][4]

  • Ventilation: Ensure the fume hood has adequate and verified airflow. General lab ventilation should be sufficient to dilute any fugitive emissions, but it is not a substitute for a primary containment device like a fume hood.

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[3][8][9] Their location should be memorized and kept unobstructed.

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is critical, but it is the last line of defense. Its selection must be based on the specific task and potential for exposure.

PPE ItemSpecification & Rationale
Hand Protection Nitrile gloves are suitable for incidental contact, but they provide limited protection against prolonged exposure.[10] For tasks with a higher risk of splash, consider double-gloving or using thicker, more resistant gloves like butyl rubber. Causality: Chloroformates can degrade standard nitrile gloves over time; always inspect gloves for any signs of degradation before and during use.[4]
Eye & Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[10] Due to the severe corrosivity and lachrymatory nature of the reagent, a full-face shield worn over safety goggles is required when handling larger quantities (>10g) or when there is a significant splash risk.[8][11]
Body Protection A flame-retardant lab coat should be worn and fully fastened.[12] For large-scale operations, a chemically resistant apron provides an additional layer of protection.[10] Open-toed shoes are never permitted in the laboratory.[10]
Respiratory Protection Typically not required when used within a certified fume hood. However, if there is a system failure or for emergency response, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) must be used.[3][9]

2.3 Step-by-Step Handling Protocols

The following protocols are designed to minimize exposure and ensure controlled reactivity.

Protocol: Weighing and Transferring the Reagent

  • Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat). Ensure the fume hood sash is at the appropriate working height. Place a beaker containing a suitable neutralizing agent (e.g., 5% sodium bicarbonate solution) in the hood for decontaminating spatulas or pipette tips.

  • Inert Atmosphere: this compound is moisture-sensitive.[3] For reactions requiring anhydrous conditions, transfer the reagent under an inert atmosphere (Nitrogen or Argon) using a syringe or cannula.

  • Weighing: Tare a sealed, dry container on a balance. In the fume hood, transfer the approximate required amount of the reagent to the container and seal it. Re-weigh the container to obtain the precise mass. This "weighing by difference" method avoids contaminating the balance and releasing vapors.

  • Dissolution: If dissolving the reagent, add the solvent to the sealed container via syringe.

  • Cleanup: Immediately after transfer, tightly reseal the main reagent bottle. Decontaminate any used spatulas or syringe needles in the neutralizing solution before removing them from the hood.

Workflow for Safe Reagent Handling

A Verify Engineering Controls (Fume Hood, Eyewash) B Don Full PPE (Goggles, Face Shield, Gloves) A->B C Prepare Workspace (Inert Atmosphere, Neutralizer) B->C D Transfer Reagent (Syringe/Cannula) C->D E Seal & Weigh by Difference D->E F Add to Reaction Vessel (Slowly, with Stirring) E->F G Seal Source Bottle Immediately F->G H Decontaminate Tools & Surfaces G->H I Doff PPE & Wash Hands H->I

Caption: Standard workflow for handling the reagent.

2.4 Storage and Incompatibility

Proper storage is crucial to maintain the reagent's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, well-ventilated area, specifically in a refrigerator designated for chemicals at 2-8°C.[5] The container must be tightly sealed to prevent moisture ingress.[3] Storing under a nitrogen blanket can further reduce decomposition.[11]

  • Incompatible Materials: Segregate this compound from the following:

    • Bases (e.g., hydroxides, amines): Can cause a violent, exothermic reaction.[3]

    • Alcohols: Reacts to form carbonates.[3]

    • Strong Oxidizing Agents: Can lead to vigorous reactions.[3]

    • Water/Moisture: Leads to decomposition, releasing corrosive HCl gas and potentially pressurizing the container.[3]

Section 3: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

3.1 Spill Response

Emergency Spill Response Protocol

A Spill Occurs B Is the spill large or are you alone? A->B C Evacuate Area Activate Alarm Call Emergency Services B->C Yes D Small Spill (Manageable) B->D No E Contain Spill with Inert Absorbent D->E F Neutralize Slowly (e.g., Sodium Bicarbonate) E->F G Collect into Waste Container F->G H Decontaminate Area G->H

Caption: Decision tree for spill response.

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3][13] Do not use combustible materials like paper towels.

    • Slowly and carefully add a neutralizing agent (e.g., sodium bicarbonate or soda ash) over the absorbent material.[13]

    • Collect the mixture using non-sparking tools into a clearly labeled, sealable hazardous waste container.[14]

    • Decontaminate the area with a suitable cleaning solution and wipe clean.

  • Large Spill (>100 mL):

    • Evacuate the laboratory immediately and alert others.[8]

    • Activate the facility's fire alarm or emergency response system.

    • If safe to do so, close the fume hood sash and shut down any ignition sources.

    • Contact your institution's Environmental Health & Safety (EH&S) department or local emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

3.2 First Aid Measures

Immediate and appropriate first aid is critical. All exposures require medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[16]

  • Skin Contact: Immediately remove all contaminated clothing and shoes while flushing the affected skin with large amounts of water for at least 15 minutes under a safety shower.[3][11] Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air at once.[15][17] If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method; use a pocket mask with a one-way valve).[3] Keep the person warm and at rest. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[16] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[4]

Section 4: Decontamination and Waste Disposal

Proper decontamination and disposal are the final steps in the safe handling lifecycle of the reagent.

4.1 Decontamination

  • Glassware: Rinse glassware with a solvent in which the chloroformate is soluble (e.g., acetone or dichloromethane) inside the fume hood. Then, carefully immerse the rinsed glassware in a large container of a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize any residue. After neutralization, the glassware can be washed normally.

  • Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with a weak basic solution, followed by a water rinse and a final wipe with a dry cloth.

4.2 Waste Management

  • Segregation: All waste contaminated with this compound, including absorbent materials from spills, contaminated gloves, and empty containers, must be collected in a dedicated, labeled hazardous waste container.[8]

  • Neutralization of Residual Reagent: For small residual amounts, a safe laboratory practice is chemical neutralization. This should only be performed by trained personnel.

    • In a fume hood, prepare a stirred solution of a weak base, such as 5-10% sodium bicarbonate in water, in a flask equipped with an ice bath.

    • Slowly, dropwise, add the waste chloroformate solution to the stirred basic solution. The reaction is exothermic and will release CO₂ gas; slow addition is crucial to control the reaction rate.

    • Once the addition is complete, allow the mixture to stir for several hours to ensure complete hydrolysis.

    • Check the pH to ensure it is near neutral. The resulting aqueous waste can then be disposed of according to institutional and local regulations.

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[3][8] Never pour corrosive chemicals down the drain.[8]

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. A safety-first mindset, grounded in a deep understanding of the chemical's properties and reactivity, is non-negotiable. By implementing the multi-layered safety systems outlined in this guide—from engineering controls and meticulous PPE selection to robust handling protocols and emergency preparedness—researchers can mitigate the risks and utilize this reagent with confidence and control. Always remember that protocols are a baseline; a culture of continuous risk assessment and vigilance is the ultimate key to laboratory safety.

References

A Senior Application Scientist's Guide to 4-Methoxycarbonylphenyl Chloroformate: Synthesis, Applications, and In-Depth Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Utility of a Versatile Reagent

In the landscape of modern drug discovery and organic synthesis, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. 4-Methoxycarbonylphenyl chloroformate, a highly reactive acylating agent, has emerged as a critical tool for medicinal chemists and researchers. Its utility lies in the precise introduction of a methoxycarbonylphenyl moiety, a functional group that can significantly alter the physicochemical properties of a parent molecule, thereby influencing its solubility, stability, and biological activity. This guide provides an in-depth exploration of this reagent, from its fundamental properties to its practical applications, supported by field-proven insights and detailed experimental protocols.

Nomenclature and Physicochemical Properties

This compound is known by several alternate names in the scientific literature and chemical catalogs. A comprehensive understanding of its nomenclature is essential for accurate sourcing and information retrieval.

Table 1: Alternate Names and Synonyms for this compound

Name Type Name
IUPAC Name 4-(Methoxycarbonyl)phenyl carbonochloridate
Common Synonyms Methyl 4-(chloroformyloxy)benzoate[1]
p-Methoxycarbonylphenyl chloroformate[2][3]
4-Carbomethoxyphenyl chloroformate[2]
Methyl 4-chlorocarbonyloxybenzoate[1][2][4]
4-[(Chlorocarbonyl)oxy]benzoic acid methyl ester[2][3]
CAS Number 31140-40-6[1][2][4][5]

The physicochemical properties of this compound dictate its handling, storage, and reactivity.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₇ClO₄[1][2][4]
Molecular Weight 214.60 g/mol [1][3]
Appearance White to off-white crystalline powder[6]
Melting Point 51-54 °C[3]
Boiling Point 103-106 °C at 4 mmHg[3]
Solubility Reacts with water. Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.
Storage Store in a cool, dry place (2-8°C), sealed under an inert atmosphere to prevent moisture-induced decomposition.[3]

Core Application: The Synthesis of Carbamates in Drug Development

The primary application of this compound lies in the synthesis of carbamates from primary and secondary amines. Carbamates are a cornerstone functional group in medicinal chemistry, serving as stable bioisosteres for amide bonds, which can enhance metabolic stability against proteases.[4] They are also instrumental in creating prodrugs of amines, improving their bioavailability and pharmacokinetic profiles.[4]

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate linkage.

Causality Behind Experimental Choices in Carbamate Synthesis

The success of carbamate synthesis hinges on several key experimental parameters:

  • Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to prevent the hydrolysis of the highly reactive chloroformate.

  • Base Addition: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the base is often used to drive the reaction to completion.

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure complete conversion.

Experimental Workflow for Carbamate Synthesis

The following diagram illustrates the general workflow for the synthesis of a carbamate using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve amine and base in anhydrous solvent add_chloro Add chloroformate solution dropwise at 0 °C prep_amine->add_chloro Inert atmosphere prep_chloro Prepare solution of 4-Methoxycarbonylphenyl chloroformate prep_chloro->add_chloro stir Stir at room temperature add_chloro->stir quench Quench reaction (e.g., with water or NH4Cl) stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer (e.g., with brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (e.g., column chromatography) concentrate->purify

Caption: General workflow for carbamate synthesis.

Detailed, Step-by-Step Protocol for Carbamate Synthesis

This protocol provides a validated method for the synthesis of a carbamate from a generic primary or secondary amine.

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Amine Solution:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and TEA or DIPEA (1.5 equiv.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of this compound:

    • Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DCM in a separate flask.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate.

Advanced Applications: A Versatile Tool in Chemical Biology and Analytics

Beyond its fundamental role in carbamate synthesis, this compound holds potential in other specialized applications.

Bioconjugation

The ability of chloroformates to react with primary amines makes them suitable for bioconjugation, the covalent linking of molecules to biomolecules such as proteins. By reacting with surface-exposed lysine residues on a protein, this compound can be used to introduce a functional handle for further modifications or to directly alter the protein's properties. Careful control of stoichiometry and reaction conditions is essential to achieve selective modification and avoid protein denaturation.

Derivatization for High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection or separation.[3][7] For compounds lacking a strong chromophore, derivatization with a UV-active reagent is necessary for detection by HPLC with a UV-Vis detector. The methoxycarbonylphenyl group introduced by this compound possesses UV-absorbing properties, making it a potential derivatizing agent for amines and other nucleophiles prior to HPLC analysis.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its primary utility in the synthesis of carbamates provides a reliable method for modulating the properties of amine-containing molecules, a common feature in pharmaceutical agents.[8] The detailed protocols and an understanding of the causality behind the experimental choices presented in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

Introduction: The Role and Reactivity of Chloroformates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Principles of Chloroformate Use in Synthesis

Chloroformates, with the general structure ROC(O)Cl, are a class of highly reactive organic compounds that serve as versatile reagents in a multitude of organic transformations.[1][2] Formally esters of the unstable chloroformic acid, they are typically colorless, volatile liquids that readily react with a wide range of nucleophiles, making them indispensable tools in modern organic synthesis.[1][2][3] Their reactivity, which is analogous to that of acyl chlorides, is centered on the highly electrophilic carbonyl carbon, allowing for the efficient introduction of alkoxycarbonyl groups into various molecules.[1]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core principles of chloroformate chemistry. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore their fundamental properties, key synthetic applications—including the formation of carbamates, carbonates, and mixed anhydrides—and the critical safety protocols required for their handling.

Chapter 1: Foundational Chemistry of Chloroformates

The utility of a specific chloroformate is dictated by its structure and physical properties. The nature of the "R" group significantly influences the reagent's stability, reactivity, and suitability for specific applications, such as installing protecting groups in peptide synthesis.[2][3][4]

Visualizing the Chloroformate Functional Group

The core structure of a chloroformate features a carbonyl group bonded to both a chlorine atom and an alkoxy group. This arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack.

G cluster_chloroformate General Chloroformate Structure C C O1 O C->O1 O2 O C->O2 Cl Cl C->Cl R R O2->R

Caption: General chemical structure of a chloroformate ester.[2]

Core Properties of Common Chloroformates

The selection of a chloroformate reagent is a critical first step in synthesis design. The table below summarizes key data for several commonly used chloroformates to facilitate this choice.

ChloroformateMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Methyl ChloroformateCH₃O(CO)Cl94.5070-721.223
Ethyl ChloroformateC₂H₅O(CO)Cl108.52931.135
Isobutyl ChloroformateC₄H₉O(CO)Cl136.58128.81.053
Benzyl ChloroformateC₇H₇O(CO)Cl170.59103 (at 20 mmHg)1.195
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)C₁₅H₁₁ClO₂258.70DecomposesN/A (Solid)

Data sourced from BenchChem.[1]

Chapter 2: Key Reactions and Synthetic Applications

The high electrophilicity of the carbonyl carbon in chloroformates enables their reaction with a diverse array of nucleophiles. The most synthetically valuable of these transformations are the formation of carbamates, carbonates, and mixed anhydrides.[1][2]

Carbamate Formation: Protecting Amines

The reaction between a chloroformate and a primary or secondary amine is a robust and extensively used method for synthesizing carbamates.[1][2] This reaction is of paramount importance in peptide synthesis and for the installation of amine protecting groups.[4][5] Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive amino group of amino acids.[4] The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, and the 9-fluorenylmethoxycarbonyl (Fmoc) group are classic examples.[2][4][6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which subsequently collapses, eliminating the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

G cluster_workflow Carbamate Formation Workflow start Amine (R-NH₂) + Chloroformate (R'-O(CO)Cl) step1 Nucleophilic Attack start->step1 Reaction Initiation intermediate Tetrahedral Intermediate step1->intermediate step2 Elimination of Cl⁻ intermediate->step2 step3 Deprotonation by Base step2->step3 Protonated Carbamate product Carbamate Product (R-NH(CO)OR') step3->product byproduct HCl + Base -> [Base-H]⁺Cl⁻ step3->byproduct G cluster_workflow Mixed Anhydride Formation & Reaction start Carboxylic Acid (R-COOH) + Chloroformate (R'-O(CO)Cl) + Base step1 Formation of Mixed Anhydride start->step1 intermediate Mixed Anhydride R-C(O)O(CO)OR' step1->intermediate step2 Nucleophilic Attack by Amine (R''-NH₂) intermediate->step2 product Desired Amide (R-C(O)NH-R'') step2->product Attack at Carboxylic Carbonyl (Desired Pathway) side_product Urethane Byproduct (R'-O(CO)NH-R'') step2->side_product Attack at Carbonic Carbonyl (Side Reaction)

References

An In-Depth Technical Guide to Carbamate Formation with Chloroformates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Carbamate Bond

The carbamate functional group, a hybrid of an ester and an amide, is a cornerstone of modern organic synthesis and medicinal chemistry. Its prevalence in pharmaceuticals, agrochemicals, and polymers underscores its importance. Carbamates serve as key pharmacophores, act as bioisosteres for metabolically labile amide bonds, and are instrumental as protecting groups in the synthesis of complex molecules like peptides.[1][2] One of the most direct and reliable methods for constructing this linkage is the reaction of an amine with a chloroformate. This guide provides a comprehensive exploration of this fundamental transformation, delving into the mechanistic underpinnings, practical considerations, and common applications.

The Core Reaction: A Nucleophilic Acyl Substitution

The formation of a carbamate from an amine and a chloroformate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the carbamate and hydrochloric acid as a byproduct.[2]

To drive the reaction to completion and prevent the protonation of the starting amine by the generated HCl, a base is typically employed to act as an acid scavenger.[2][3]

G Amine R₂NH (Amine) Carbamate R₂NCO₂R' (Carbamate) Amine->Carbamate Nucleophilic Attack Chloroformate R'O(CO)Cl (Chloroformate) Chloroformate->Carbamate HCl HCl Base Base Base->HCl Neutralization

Caption: General reaction for carbamate formation.

The Role of the Base: More Than Just an Acid Scavenger

The choice of base is critical and can significantly influence the reaction's success. Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as well as inorganic bases such as sodium carbonate or sodium bicarbonate.[4][5] The selection often depends on the solubility of the reactants and the desired reaction conditions. For instance, in biphasic systems, an inorganic base dissolved in the aqueous phase is common, a set of conditions often referred to as the Schotten-Baumann reaction.[5][6][7] It is crucial to maintain a pH above 9 to prevent side reactions, such as the chloroformate reacting with a carboxylate group if one is present in the amine substrate.[5]

Key Reagents in Carbamate Synthesis

Chloroformates: The Electrophilic Partner

A variety of chloroformates are commercially available, each imparting different properties to the resulting carbamate, particularly in the context of protecting group chemistry.

ChloroformateProtecting GroupAbbreviationKey Features
Benzyl ChloroformateBenzyloxycarbonylCbz or ZStable under a wide range of conditions; removed by catalytic hydrogenolysis.[4][8]
Ethyl ChloroformateEthoxycarbonylEocA common and cost-effective reagent for simple carbamate formation.
Fluorenylmethyloxycarbonyl Chloride9-FluorenylmethyloxycarbonylFmocBase-labile protecting group, crucial in solid-phase peptide synthesis.[3]
Di-tert-butyl dicarbonate (Boc Anhydride)tert-ButoxycarbonylBocWhile not a chloroformate, it's a widely used alternative for installing the acid-labile Boc group.[9][10][11][12]
Amines: The Nucleophilic Partner

The reaction is broadly applicable to primary and secondary amines. The nucleophilicity of the amine plays a significant role in the reaction rate. Electron-rich amines react more readily, while electron-deficient amines, such as anilines with electron-withdrawing groups, may require more forcing conditions.

Experimental Protocol: A Practical Example - Cbz Protection of an Amino Acid

The following protocol details the synthesis of a Cbz-protected amino acid using benzyl chloroformate under Schotten-Baumann conditions, a classic example of carbamate formation.[13]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)[13]

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid in the 1 M sodium carbonate solution. Cool the flask in an ice bath.[13]

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add the benzyl chloroformate dropwise. It is crucial to maintain a low temperature (below 5 °C) to minimize side reactions.[13]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[13]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[13]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.[13]

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[13]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[13]

G cluster_workflow Experimental Workflow start Dissolve Amino Acid in Na₂CO₃ (aq) add_cbz Add Cbz-Cl (dropwise, <5 °C) start->add_cbz react Stir at RT (2-4 hours) add_cbz->react wash Wash with Diethyl Ether react->wash acidify Acidify with HCl (to pH 2) wash->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Concentrate extract->dry end Cbz-Protected Amino Acid dry->end

Caption: A typical experimental workflow for Cbz-protection.

Potential Side Reactions and Troubleshooting

While the formation of carbamates from chloroformates is generally a robust reaction, several side reactions can occur, leading to impurities and reduced yields.

  • Double Acylation: If an excess of chloroformate is used or if the reaction conditions are not carefully controlled, a second molecule of chloroformate can react with the newly formed carbamate, particularly with primary amines.

  • Hydrolysis of Chloroformate: Chloroformates are sensitive to moisture and can hydrolyze to the corresponding alcohol and HCl, which will consume the base and reduce the yield.

  • Formation of Carbonates: If the amine starting material is an amino alcohol, the hydroxyl group can also react with the chloroformate to form a carbonate.[3]

  • Formation of Ureas: In some cases, the chloroformate can react with the carbamate product to form an unstable intermediate that can lead to the formation of ureas.

G cluster_main Desired Reaction cluster_side Side Reaction Amine RNH₂ Carbamate RNHCO₂R' Amine->Carbamate Chloroformate1 R'O(CO)Cl Chloroformate1->Carbamate Carbamate2 RNHCO₂R' Double_Acylation RN(CO₂R')₂ Carbamate2->Double_Acylation Chloroformate2 R'O(CO)Cl Chloroformate2->Double_Acylation

Caption: Potential side reaction: double acylation.

Troubleshooting Tips:

  • Slow Addition: Adding the chloroformate slowly to the amine solution can help to minimize side reactions.

  • Temperature Control: Maintaining a low temperature during the addition of the chloroformate is often crucial.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the chloroformate.

  • Purification: Common purification techniques for carbamates include recrystallization, column chromatography, and extraction.[14]

Conclusion

The synthesis of carbamates from chloroformates is a versatile and indispensable reaction in organic chemistry. A thorough understanding of the reaction mechanism, the roles of the various reagents, and potential side reactions is essential for its successful application. This guide provides a solid foundation for researchers, scientists, and drug development professionals to confidently employ this powerful transformation in their synthetic endeavors.

References

Methodological & Application

Application Notes: 4-Methoxycarbonylphenyl Chloroformate for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the amine functional group presents a unique challenge. Its inherent nucleophilicity and basicity necessitate a robust strategy for temporary masking, or "protection," to prevent unwanted side reactions during transformations elsewhere in the molecule.[1] While canonical protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) form the bedrock of modern synthetic chemistry, the quest for novel protecting groups with unique cleavage conditions remains a paramount objective.[2] This pursuit is driven by the need for enhanced orthogonality, allowing for the selective deprotection of one amine in the presence of others, a common requirement in the synthesis of complex peptides and drug candidates.

This guide introduces 4-Methoxycarbonylphenyl Chloroformate as a highly effective reagent for the protection of primary and secondary amines. The resultant 4-methoxycarbonylphenylcarbamate (MCPC) group offers excellent stability and, most notably, a distinct two-stage deprotection mechanism that is orthogonal to many standard protecting group strategies. We provide a detailed exploration of the underlying chemistry, field-tested protocols, and the strategic advantages of incorporating this methodology into complex synthetic routes.

The 4-Methoxycarbonylphenylcarbamate (MCPC) Group: A Unique Tool for Orthogonal Synthesis

This compound reacts with amines to form a carbamate linkage. Carbamates are generally more stable towards hydrolysis than esters, providing a durable shield for the amine functionality.[3] The uniqueness of the MCPC group lies in the methyl ester appended to the phenyl ring. This ester acts as a "trigger" for deprotection, enabling a cleavage pathway that does not rely on the strong acids, bases, or hydrogenolysis conditions required for Boc, Fmoc, or Cbz groups, respectively.[4]

Key Advantages:

  • High Stability: The MCPC group is an aryl carbamate, which exhibits significant stability across a wide range of non-nucleophilic reaction conditions.[5][6] It is resistant to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid) and the typical basic conditions for Fmoc removal (e.g., piperidine).

  • Orthogonal Deprotection: Cleavage is achieved under specific basic hydrolysis (saponification) conditions that do not affect many other protecting groups, followed by an intramolecular cyclization. This offers a valuable orthogonal tool in a synthetic chemist's arsenal.

  • Efficient Introduction: The chloroformate reagent is highly reactive, ensuring rapid and high-yielding protection of a diverse range of amines under mild conditions.[7]

Mechanism and Protocol for Amine Protection

The protection of an amine with this compound is a classic Schotten-Baumann type reaction. The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the chloroformate. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

References

Protocol for N-protection using 4-Methoxycarbonylphenyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Protection of Amines using 4-Methoxycarbonylphenyl Chloroformate

Introduction: The Critical Role of Amine Protection in Synthesis

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the selective modification of polyfunctional molecules is paramount. Amine functionalities, being nucleophilic and basic, often require temporary masking or "protection" to prevent undesired side reactions during synthetic transformations at other sites of a molecule. The choice of a protecting group is a strategic decision, guided by its ease of installation, stability across a range of reaction conditions, and, most importantly, its selective removal under conditions that do not compromise the integrity of the rest of the molecule.[1][2]

While classic protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) are mainstays in the chemist's toolbox, the demand for greater synthetic flexibility has driven the development of novel protecting groups with unique cleavage patterns.[3][4] this compound emerges as a valuable reagent in this context. It installs the 4-methoxycarbonylbenzyloxycarbonyl (Moz) group, a carbamate that, while sharing structural similarities with the Cbz group, possesses a distinct electronic feature—an ester moiety on the phenyl ring. This ester provides an additional chemical handle, allowing for deprotection strategies beyond the standard methods used for conventional benzyl-type protecting groups, thereby expanding the possibilities for orthogonal synthesis schemes.

This document serves as a comprehensive guide for researchers, providing the foundational principles, detailed experimental protocols, and practical insights for the successful application of this compound in N-protection.

The Moz Protecting Group: Properties and Advantages

This compound is a chloroformate ester used to introduce the Moz protecting group onto primary and secondary amines.[4][5][6] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group to form a stable carbamate linkage.

Chemical Structure and Nomenclature:

  • Reagent: this compound[5][6][7]

  • CAS Number: 31140-40-6[5][6][7]

  • Molecular Formula: C₉H₇ClO₄[5]

  • Resulting Protecting Group: 4-methoxycarbonylbenzyloxycarbonyl (Moz)

The key advantage of the Moz group lies in the electronic nature of the 4-methoxycarbonyl substituent. This electron-withdrawing group subtly modulates the stability of the benzylic position. More significantly, it introduces a unique point of cleavage via saponification, a feature not present in the standard Cbz or 4-methoxybenzyl (PMB) groups.[1] This allows for a two-stage deprotection strategy, offering an orthogonal cleavage pathway valuable in complex syntheses.

Mechanism of N-Protection

The protection of an amine with this compound is a straightforward and generally high-yielding reaction. It follows a nucleophilic acyl substitution mechanism. A base, such as triethylamine (TEA) or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Mechanism of amine protection using this compound.

Experimental Protocols

Safety and Handling: this compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[7] It is also moisture-sensitive. Always handle this reagent inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.

Protocol 1: N-Protection of a Primary Amine with this compound

This protocol provides a general procedure for the protection of a primary amine. The reaction can be adapted for secondary amines, though reaction times may be longer.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.05 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.5 M.

  • Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DCM.

  • Add the chloroformate solution dropwise to the stirred amine solution over 10-15 minutes. A white precipitate (triethylammonium chloride) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure Moz-protected amine.

Protocol 2: Deprotection of the Moz Group

The Moz group offers versatility in its removal, providing at least two distinct deprotection pathways.

Method A: Catalytic Hydrogenolysis

This method is effective for cleaving the Moz group, analogous to the deprotection of Cbz and other benzyl-type ethers and carbamates.[1][8] It is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, or some nitro groups).

Materials:

  • Moz-protected amine (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen source: H₂ gas balloon or a hydrogen transfer reagent like ammonium formate (HCOONH₄, 3-5 eq).

  • Celite® for filtration

Procedure:

  • Dissolve the Moz-protected amine in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

  • Purge the flask with an inert gas (N₂ or Ar), then introduce the hydrogen source. If using H₂ gas, maintain a positive pressure with a balloon. If using ammonium formate, add it directly to the reaction mixture.

  • Stir the suspension vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine. Further purification is typically not necessary but can be performed if required.

Method B: Two-Step Saponification and Cleavage

This method leverages the unique ester functionality of the Moz group and is ideal for substrates that are sensitive to catalytic hydrogenation.

Materials:

  • Moz-protected amine (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1 - 1.5 eq)

  • Solvent mixture (e.g., THF/Water, 3:1)

  • Acid for neutralization (e.g., 1 M HCl)

  • Subsequent cleavage conditions may vary (e.g., stronger base or different nucleophile, optimization may be required).

Procedure (Step 1: Saponification):

  • Dissolve the Moz-protected amine in a mixture of THF and water.

  • Add a solution of LiOH (1.1 eq) in water.

  • Stir the reaction at room temperature and monitor the hydrolysis of the methyl ester by TLC or LC-MS.

  • Once the saponification is complete, carefully neutralize the reaction mixture with 1 M HCl to pH ~7 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The resulting carboxylic acid-functionalized carbamate can then be subjected to cleavage under conditions that need to be optimized for the specific substrate, potentially involving stronger basic or nucleophilic conditions. This two-step approach provides a valuable orthogonal strategy in complex syntheses.[1]

Data Presentation and Workflow

Table 1: Generalized Reaction Parameters for Moz-Protection
ParameterRecommended ConditionsRationale / Notes
Stoichiometry Amine (1.0 eq), Chloroformate (1.05 eq)A slight excess of the chloroformate ensures complete consumption of the valuable amine substrate.
Base Triethylamine, Pyridine, or DIPEA (1.2 eq)A non-nucleophilic base is required to scavenge the HCl byproduct without competing in the reaction.
Solvent Anhydrous DCM, THF, or ChloroformAprotic solvents are necessary to prevent hydrolysis of the chloroformate reagent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Reaction Time 1 - 4 hoursTypically rapid, but should be monitored by TLC for optimal results.
Typical Yield 85 - 98%Yields are generally high but depend on the substrate and purification efficiency.

Experimental Workflow Diagram

G start Start: Amine Substrate protection 1. N-Protection - this compound - Base (TEA) in Anhydrous DCM - 0 °C to RT start->protection workup 2. Aqueous Workup - Wash with HCl, NaHCO₃, Brine - Dry & Concentrate protection->workup purification 3. Purification - Flash Column Chromatography or Recrystallization workup->purification moz_amine Intermediate: Pure Moz-Protected Amine purification->moz_amine deprotection_H2 4a. Deprotection (Hydrogenolysis) - Pd/C, H₂ (or transfer agent) - MeOH or EtOAc moz_amine->deprotection_H2 Path A deprotection_base 4b. Deprotection (Saponification) - LiOH in THF/H₂O - Followed by cleavage moz_amine->deprotection_base Path B (Orthogonal) final_workup 5. Final Workup - Filter catalyst (for 4a) - Extract & Concentrate deprotection_H2->final_workup deprotection_base->final_workup end_product End: Deprotected Amine final_workup->end_product

Caption: General workflow for N-protection with Moz and subsequent deprotection.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Protection Reaction 1. Inactive/hydrolyzed chloroformate reagent.2. Insufficient base.3. Sterically hindered amine.1. Use a fresh bottle of the reagent or a newly opened one. Ensure anhydrous conditions.2. Ensure at least 1.2 equivalents of base are used.3. Increase reaction time, warm the reaction slightly (e.g., to 40 °C), or consider a more reactive chloroformate.
Formation of Side Products 1. Di-acylation of the amine (if a urea-type byproduct is observed).2. Reaction with other nucleophilic sites.1. Add the chloroformate solution more slowly at 0 °C to maintain low concentration.2. Ensure other nucleophilic groups (e.g., alcohols, thiols) are protected first.
Low Yield after Workup 1. Product loss during aqueous washes (if product has some water solubility).2. Decomposition on silica gel.1. Back-extract the aqueous layers with the organic solvent. Use brine to reduce solubility in the aqueous phase.2. Neutralize the silica gel with 1% TEA in the eluent or use a different stationary phase like alumina.
Failed Hydrogenolysis Deprotection 1. Catalyst poisoning (e.g., by sulfur-containing compounds).2. Inactive catalyst.1. Purify the Moz-protected substrate carefully. If sulfur is present, use a different deprotection method.2. Use a fresh batch of Pd/C catalyst.

References

Application Notes and Protocols for 4-Methoxycarbonylphenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 4-methoxycarbonylphenyl chloroformate in solid-phase peptide synthesis (SPPS). While not a conventional reagent in standard SPPS protocols, its chemical properties suggest utility in specialized applications such as N-terminal capping and the introduction of a versatile functional handle for peptide modification. This document outlines the theoretical basis for its use, proposed reaction mechanisms, detailed experimental protocols, and a discussion of the potential advantages and challenges.

Introduction: The Chemical Versatility of this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and drug discovery, enabling the efficient assembly of amino acid sequences on a solid support.[1][2] The success of SPPS relies on a repertoire of well-characterized reagents, including protecting groups, coupling agents, and cleavage cocktails.[3] While established methodologies like Fmoc/tBu and Boc/Bzl dominate the landscape, the exploration of novel reagents with unique reactivity profiles remains a key area of research for expanding the synthetic toolbox.[4]

This compound is a reactive organic compound that, like other chloroformates, readily reacts with primary and secondary amines to form stable carbamates.[5] This fundamental reactivity forms the basis of its potential utility in SPPS, particularly for the modification of the N-terminal amine of a growing peptide chain. The presence of the methoxycarbonyl group on the phenyl ring introduces an electron-withdrawing character, which is expected to influence the stability and cleavage characteristics of the resulting carbamate, distinguishing it from simpler phenyl carbamates.[6]

This guide will explore the hypothetical application of this compound in two key areas: as an N-terminal capping agent to terminate peptide elongation and as a unique N-terminal protecting group that can also serve as a functional handle for further derivatization.

Proposed Applications in SPPS

N-Terminal Capping Agent

In SPPS, incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. N-terminal capping, the intentional blockage of unreacted N-terminal amines, is a crucial step to prevent the elongation of these truncated sequences.[4] Acetic anhydride is a commonly used capping agent. We propose this compound as a novel capping reagent.

Causality of Experimental Choice: The high reactivity of the chloroformate group ensures a rapid and efficient reaction with the free N-terminal amine of the peptide on the solid support. The resulting 4-methoxycarbonylphenyl carbamate is anticipated to be highly stable to the subsequent cycles of Fmoc deprotection (using piperidine) and amino acid coupling, effectively terminating the peptide chain.

Visualizing the Capping Workflow

capping_workflow cluster_reagent Resin Resin-Bound Peptide (Free N-terminus) Capped_Peptide N-Capped Peptide (4-Methoxycarbonylphenyl Carbamate) Resin->Capped_Peptide Capping Reaction (in DMF or DCM) Reagent 4-Methoxycarbonylphenyl Chloroformate + Base (e.g., DIPEA) Continue_SPPS Continue SPPS Cycles (for uncapped chains) Capped_Peptide->Continue_SPPS Stable to subsequent Fmoc deprotection and coupling steps

Caption: Workflow for N-terminal capping using this compound.

A Dual-Function N-Terminal Modifying Group

Beyond capping, the 4-methoxycarbonylphenyl carbamate moiety can be envisioned as a functional handle for post-synthetic modification of the peptide. The ester group of the methoxycarbonylphenyl moiety can be hydrolyzed to a carboxylic acid, which can then be used for conjugation to other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs.

Trustworthiness of the Protocol: This proposed application is grounded in the well-established chemistry of ester hydrolysis. The conditions for this hydrolysis would need to be carefully optimized to be orthogonal to the peptide-resin linkage and any acid-labile side-chain protecting groups.

Visualizing the Reaction Mechanism

reaction_mechanism start Peptide H₂N-Peptide-Resin N-terminal Amine Intermediate [H₃N⁺-C(=O)O-Ph-COOCH₃] Cl⁻ Tetrahedral Intermediate Peptide:f0->Intermediate:f0 Nucleophilic Attack Chloroformate Cl-C(=O)O-Ph-COOCH₃ 4-Methoxycarbonylphenyl Chloroformate Product CH₃OOC-Ph-O-C(=O)-NH-Peptide-Resin N-Protected Peptide Intermediate:f0->Product:f0 Elimination of HCl

Caption: Reaction of the N-terminal amine with this compound.

Experimental Protocols

Note: The following protocols are proposed based on established SPPS methodologies and the known reactivity of chloroformates. Optimization may be required for specific peptide sequences and resin types.

Protocol 1: N-Terminal Capping of a Resin-Bound Peptide
  • Resin Preparation: Following a coupling step where a positive ninhydrin test indicates the presence of unreacted N-terminal amines, wash the resin-bound peptide thoroughly with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).

  • Capping Solution Preparation: In a separate vessel, prepare a 0.5 M solution of this compound in anhydrous DMF. Also, prepare a 1 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Capping Reaction: To the washed resin, add the this compound solution (5 equivalents relative to the initial resin loading) and the DIPEA solution (10 equivalents).

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a ninhydrin test to confirm the absence of free primary amines. If the test is positive, extend the reaction time or repeat the capping procedure.

  • Washing: Once the capping is complete, thoroughly wash the resin with DMF (3 x 10 mL/g resin) and dichloromethane (DCM) (3 x 10 mL/g resin) to remove excess reagents and byproducts.

  • Continuation of SPPS: The resin is now ready for the deprotection of the Fmoc group of the successfully coupled amino acids and the continuation of the peptide synthesis.

Protocol 2: Introduction of a 4-Carboxyphenyl Carbamate Handle at the N-Terminus
  • Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc-SPPS. After the final coupling step, remove the N-terminal Fmoc group.

  • Reaction with this compound: Follow steps 2-6 of Protocol 1 to introduce the 4-methoxycarbonylphenyl carbamate group at the N-terminus of the full-length peptide.

  • Ester Hydrolysis (On-Resin):

    • Wash the resin with a solvent suitable for the hydrolysis reaction (e.g., a mixture of tetrahydrofuran (THF) and water).

    • Treat the resin with a mild basic solution, such as 0.5 M lithium hydroxide (LiOH) in a 3:1 THF/water mixture, at room temperature.

    • Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by HPLC and mass spectrometry.

    • Caution: The basic conditions for ester hydrolysis may affect certain side-chain protecting groups or the peptide-resin linkage. This step requires careful optimization.

  • Neutralization and Washing: After complete hydrolysis, neutralize the resin with a weak acid (e.g., 0.5 M acetic acid in DMF) and wash thoroughly with DMF and DCM.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).[7]

  • Purification: Purify the N-terminally modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Predicted Stability of Carbamates

The stability of the 4-methoxycarbonylphenyl carbamate is crucial for its successful application. Based on the literature for related compounds, we can predict its stability under standard SPPS conditions.

ConditionReagentExpected Stability of 4-Methoxycarbonylphenyl CarbamateRationale
Fmoc Deprotection 20% Piperidine in DMFStable Phenyl carbamates are generally stable to mild bases. While the methoxycarbonyl group is electron-withdrawing, cleavage typically requires stronger basic conditions.[5]
Boc Deprotection TFAStable Phenyl carbamates are known to be stable in acidic aqueous media.[5]
Ester Hydrolysis LiOH in THF/WaterCleavable (Ester) The ester of the methoxycarbonyl group is susceptible to basic hydrolysis, yielding a carboxylic acid.
Final Cleavage 95% TFAStable The carbamate linkage is expected to be stable to strong acidolysis.

Discussion: Advantages, Challenges, and Future Directions

Advantages:

  • Novel Functionality: The introduction of a carboxylic acid at the N-terminus via the 4-methoxycarbonylphenyl carbamate handle provides a unique site for conjugation, orthogonal to side-chain modifications.

  • Alternative Capping Agent: It offers an alternative to standard capping reagents, which may be beneficial in specific contexts where acetic anhydride is not ideal.

Challenges and Considerations:

  • Orthogonality: The primary challenge lies in the selective hydrolysis of the methyl ester without affecting the peptide-resin linkage or sensitive side-chain protecting groups. This will require careful optimization of reaction conditions.

  • Cleavage of the Carbamate: While phenyl carbamates are generally stable, the electron-withdrawing nature of the methoxycarbonyl group might render the carbamate more labile than anticipated. Its stability throughout the entire SPPS process needs to be experimentally verified.

  • Intramolecular Cyclization: As noted for the phenyloxycarbonyl (Phoc) group, there is a potential for intramolecular cyclization reactions, especially with certain N-terminal amino acids, which could lead to side products.[5]

Future Directions:

Experimental validation of the proposed protocols is the essential next step. This would involve synthesizing model peptides and systematically evaluating the efficiency of the capping reaction and the orthogonality of the ester hydrolysis. Furthermore, exploring different substituted phenyl chloroformates could lead to a palette of N-terminal modifying agents with tunable reactivity and cleavage properties.

Conclusion

This compound represents a promising, yet underexplored, reagent for specialized applications in solid-phase peptide synthesis. Its potential as an N-terminal capping agent and as a precursor to a carboxylic acid handle for peptide conjugation warrants further investigation. The protocols and theoretical framework presented in this guide are intended to provide a solid foundation for researchers to explore the utility of this versatile chemical tool in their peptide synthesis endeavors.

References

Application Note & Protocol: Synthesis of N-Aryl/Alkyl Carbamates via 4-Methoxycarbonylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The carbamate linkage is a cornerstone of modern medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capability, and its role as a bioisostere for the peptide bond.[1][2] Its incorporation into therapeutic candidates can profoundly influence metabolic stability, cell permeability, and target engagement.[1][3][4] This guide provides a detailed examination of the reaction between 4-methoxycarbonylphenyl chloroformate and primary amines, a robust method for synthesizing a diverse array of carbamates. We move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reaction conditions, and the critical parameters that ensure a successful and reproducible synthesis. This document is designed to empower researchers to not only execute this transformation but to intelligently adapt it to their specific molecular targets.

Core Principles: The Chemistry of Carbamate Formation

The synthesis of a carbamate from a chloroformate and a primary amine is a classic example of nucleophilic acyl substitution .[5] The reaction's efficiency hinges on the inherent electrophilicity of the chloroformate's carbonyl carbon and the nucleophilicity of the primary amine's lone pair of electrons.

The Mechanism Unveiled:

  • Nucleophilic Attack: The primary amine (R-NH₂) acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This forms a transient, unstable tetrahedral intermediate.[5]

  • Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion.

  • Proton Transfer: The resulting protonated carbamate is deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated from the expelled chloride and the amine's proton, driving the reaction to completion.[6][7]

The 4-methoxycarbonylphenoxy group remains attached to the carbonyl carbon, forming the final carbamate product. The selection of this specific chloroformate offers advantages in certain applications due to the electronic properties of the phenyl ring, though the fundamental mechanism is consistent across various chloroformate reagents.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Primary Amine) Tetrahedral Tetrahedral Intermediate (Zwitterionic) R_NH2->Tetrahedral 1. Nucleophilic Attack Chloroformate 4-Methoxycarbonylphenyl Chloroformate Chloroformate->Tetrahedral Base Base (e.g., Et₃N) HCl_Salt Base·HCl Salt Base->HCl_Salt Protonated_Carbamate Protonated Carbamate Tetrahedral->Protonated_Carbamate 2. Chloride Elimination Product N-Substituted Carbamate Protonated_Carbamate->Product 3. Deprotonation

Caption: The nucleophilic acyl substitution mechanism for carbamate formation.

The Experimental Blueprint: A Self-Validating Protocol

This protocol is designed to be a robust starting point. A self-validating system in chemistry means that each step has a clear purpose and checkpoint. Monitoring reaction completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is non-negotiable for ensuring the integrity of the process.

Materials & Reagents
  • Primary Amine (1.0 equiv)

  • This compound (1.05-1.2 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Ethyl Acetate)

  • Base (e.g., Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA)) (1.2-1.5 equiv)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step General Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 equiv) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Basification & Cooling: Add the base (e.g., Triethylamine, 1.2 equiv) to the amine solution. Cool the flask to 0 °C using an ice-water bath. This is critical for controlling the initial exothermic reaction upon adding the highly reactive chloroformate.

  • Chloroformate Addition: Dissolve the this compound (1.1 equiv) in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled, stirring amine mixture over 15-30 minutes. A precipitate, the hydrochloride salt of the base, may form immediately.[8]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is fully consumed. Reaction times can range from 1 to 12 hours.

  • Work-up & Quenching: Once complete, dilute the reaction mixture with the solvent (e.g., CH₂Cl₂). Quench by adding water or a saturated NaHCO₃ solution to neutralize any remaining acid and dissolve the salt byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if an amine base was used and needs to be removed), saturated aqueous NaHCO₃, and finally, brine.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product. For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[8][9] For oils or amorphous solids, column chromatography on silica gel is the standard method.

Experimental_Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Chloroformate Solution (Dropwise) B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Quench & Extract (H₂O / NaHCO₃) D->E F 6. Wash Organic Layer (Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Chromatography or Recrystallization) G->H I Pure Carbamate H->I

Caption: A typical experimental workflow for carbamate synthesis.

Navigating Reaction Parameters: The Scientist's Decision Matrix

The "art" of synthesis lies in understanding how to adjust conditions for a specific substrate. The choices of solvent, base, and temperature are not arbitrary; they are guided by the reactivity of the amine and the desired outcome.

ParameterChoiceRationale & Causality
Solvent Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl AcetateAprotic solvents are required to prevent reaction with the chloroformate. The choice depends on the solubility of the starting amine. CH₂Cl₂ is a common default due to its inertness and ease of removal.
Base Organic: Triethylamine (Et₃N), Pyridine, DIPEA. Inorganic: NaHCO₃, K₂CO₃, NaOH.An acid scavenger is essential to neutralize the HCl byproduct, driving the reaction equilibrium towards the product.[7] Organic bases like Et₃N are soluble in organic solvents, facilitating a homogeneous reaction.[10] Inorganic bases are used in biphasic systems (e.g., CH₂Cl₂/water) and are easily removed during aqueous work-up.[11] Pyridine can sometimes act as a nucleophilic catalyst.[12][13]
Temperature 0 °C to Room Temperature (RT)The reaction is often highly exothermic. Starting at 0 °C mitigates the initial burst of reactivity, preventing potential side reactions or degradation of sensitive functional groups.[12] Allowing the reaction to warm to RT provides the necessary activation energy for the reaction to proceed to completion.
Stoichiometry Slight excess of Chloroformate (1.05-1.2 equiv)Using a slight excess of the chloroformate ensures that the (often more valuable) primary amine is fully consumed. A large excess should be avoided to simplify purification.

Applications in Drug Discovery & Development

The strategic placement of a carbamate moiety is a powerful tool for the medicinal chemist. Its utility is multifaceted:

  • Prodrugs: Carbamate linkages are frequently used to mask polar hydroxyl or amine groups, enhancing lipophilicity and oral bioavailability. These prodrugs are later cleaved in vivo by esterases to release the active parent drug.[2][3]

  • Amide Bioisosteres: Replacing a metabolically labile amide bond with a more stable carbamate can significantly improve a drug's pharmacokinetic profile by increasing its resistance to proteolytic enzymes.[1]

  • Pharmacophore Element: In many drugs, the carbamate N-H and carbonyl oxygen are not passive linkers but active participants in binding to a biological target, forming critical hydrogen bonds in an enzyme's active site.[1][10] A prominent example is the action of carbamate-containing drugs like rivastigmine as acetylcholinesterase inhibitors.[10]

The synthesis of diverse carbamate libraries using reagents like this compound is therefore a routine yet critical activity in hit-to-lead and lead optimization campaigns, allowing for rapid structure-activity relationship (SAR) exploration.[14]

References

Application Note: Strategies for the Cleavage of the 4-Methoxycarbonylphenyl Carbamate Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. Carbamates are a cornerstone of amine protection, offering a balance of stability and controlled lability. This application note provides a detailed technical guide on the cleavage of the 4-methoxycarbonylphenyl carbamate, a specialized aryl carbamate. We will explore its unique electronic properties, delve into the primary cleavage mechanisms, and present detailed, field-tested protocols for its removal. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this protecting group's distinct characteristics for advanced synthetic applications.

Profile of the 4-Methoxycarbonylphenyl Carbamate Group

The 4-methoxycarbonylphenyl carbamate belongs to the class of aryl carbamates. Its structure is distinguished by the presence of a methoxycarbonyl (-CO₂Me) group at the para-position of the phenyl ring. This electron-withdrawing group is not a passive substituent; it fundamentally dictates the reactivity and cleavage conditions of the carbamate.

Causality Behind Its Utility: The primary role of the 4-methoxycarbonyl group is to increase the acidity of the corresponding phenol, thereby making the 4-methoxycarbonylphenoxide a better leaving group. This electronic modification renders the carbamate significantly more susceptible to base-mediated cleavage pathways compared to unsubstituted phenyl carbamates (Phoc) or electron-rich aryl carbamates. This feature allows for deprotection under milder basic conditions, enhancing its orthogonality to other protecting groups.

Table 1: Comparative Analysis of Common N-Carbamate Protecting Groups

Protecting GroupAbbreviationStructureTypical Cleavage ConditionKey Stability Profile
tert-ButoxycarbonylBocBoc-NR₂Strong Acid (e.g., TFA)Stable to base, hydrogenolysis
BenzyloxycarbonylCbz or ZCbz-NR₂Catalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid/base
9-FluorenylmethoxycarbonylFmocFmoc-NR₂Amine Base (e.g., Piperidine)Stable to acid, hydrogenolysis
4-Methoxycarbonylphenyl Carbamate - (4-MeO₂C)PhO-C(O)NR₂Base-mediated (E1cB), Nucleophiles (F⁻)Stable to acid, potentially stable to hydrogenolysis (ester dependent)

Mechanism of Cleavage: The E1cB Pathway

For 4-methoxycarbonylphenyl carbamates derived from primary or secondary amines, the dominant cleavage mechanism under basic conditions is an Elimination Unimolecular Conjugate Base (E1cB) pathway .[1][2] This mechanism is facilitated by the presence of a labile proton on the carbamate nitrogen.

The process unfolds in two discrete steps:

  • Deprotonation: A base removes the proton from the carbamate nitrogen, forming a resonance-stabilized N-anion (the conjugate base). This step is typically fast and reversible.

  • Elimination: The lone pair on the nitrogen expels the phenoxide leaving group, forming a transient isocyanate intermediate. This step is the rate-determining step. The electron-withdrawing 4-methoxycarbonyl group stabilizes the departing phenoxide anion, accelerating this elimination.

The highly reactive isocyanate intermediate is then rapidly quenched by a nucleophile in the reaction mixture (e.g., solvent, excess base, or a deliberately added trapping agent) to yield the deprotected amine and a urea byproduct.

Caption: E1cB mechanism for base-mediated cleavage.

Experimental Protocols for Deprotection

The choice of protocol depends on the substrate's sensitivity to other functional groups and the desired reaction conditions.

Protocol 3.1: Mild Amine Base-Mediated Cleavage

This protocol is analogous to the standard Fmoc-deprotection and is effective due to the enhanced lability of the 4-methoxycarbonylphenyl group.

  • Principle: A secondary amine base, such as piperidine, acts as the base to initiate the E1cB mechanism and subsequently traps the dibenzofulvene-adduct equivalent. This method is well-established for base-labile groups.

  • Step-by-Step Methodology:

    • Dissolve the N-protected substrate (1.0 equiv) in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), to a concentration of 0.1 M.

    • Add piperidine (2.0-5.0 equiv, typically a 20% v/v solution in DMF). The use of a moderate excess ensures the reaction goes to completion.

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

    • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic phase sequentially with water and brine to remove DMF and piperidine adducts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography to isolate the deprotected amine.

  • Self-Validation: The disappearance of the UV-active starting material and the appearance of a more polar spot (the free amine) on TLC provides a preliminary check. Final confirmation should be obtained by LC-MS and ¹H NMR spectroscopy.

Protocol 3.2: Nucleophilic Cleavage with Tetrabutylammonium Fluoride (TBAF)

Fluoride ions can serve as a potent, non-hydroxide base or nucleophile for cleaving certain carbamates, offering a mild and orthogonal approach.[3][4] This method has been shown to be particularly effective for phenyl carbamates.[4][5]

  • Principle: The fluoride ion from TBAF is proposed to act as a base to deprotonate the N-H group, initiating the E1cB mechanism.[5] Alternatively, it may act as a nucleophile, attacking the carbonyl carbon.[4] Regardless of the precise initial step, the reaction proceeds under mild, non-alkaline conditions.

  • Step-by-Step Methodology:

    • Dissolve the N-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2-2.0 equiv). The commercial solution contains a small amount of water, which aids in the hydrolysis of the isocyanate intermediate.

    • Stir the mixture at room temperature. The reaction may be sluggish and can be gently heated to 40-50 °C if necessary.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.[5]

    • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the residue by flash chromatography. Be aware that symmetrical urea byproducts can sometimes form if the liberated amine traps the isocyanate intermediate.[5]

  • Expert Insight: This method is advantageous for substrates containing ester functionalities that are sensitive to transesterification or hydrolysis under standard basic conditions (e.g., using sodium methoxide in methanol).

Orthogonality and Strategic Application

The true value of a protecting group lies in its orthogonality—the ability to be removed selectively without affecting other protecting groups.[6][7]

Orthogonality cluster_molecule Fully Protected Molecule cluster_deprotection Orthogonal Deprotection Steps Molecule Substrate-N(Fmoc)-N(Boc)-O(Cbz) Step1 Piperidine/DMF Molecule->Step1 Removes Fmoc Step2 TFA/DCM Step1->Step2 Removes Boc Result1 Substrate-NH-N(Boc)-O(Cbz) Step1->Result1 Step3 H2, Pd/C Step2->Step3 Removes Cbz Result2 Substrate-NH-NH-O(Cbz) Step2->Result2 Result3 Fully Deprotected Substrate Step3->Result3 Result1->Step2 Result2->Step3

Caption: Concept of orthogonal deprotection strategy.

The 4-methoxycarbonylphenyl carbamate is stable under the strongly acidic conditions used to cleave Boc groups (e.g., TFA). It is also expected to be stable to standard hydrogenolysis conditions used for Cbz group removal, provided the methoxycarbonyl ester itself is not susceptible to reduction. This positions it as an analogue to the Fmoc group, expanding the toolkit for complex syntheses where multiple amine functionalities must be differentially addressed.

Application in Drug Development: In prodrug design, carbamate linkages are frequently used to mask amines or phenols, improving bioavailability or achieving targeted drug release.[8] The lability of the 4-methoxycarbonylphenyl carbamate could be tuned for controlled release via enzymatic hydrolysis (e.g., by esterases that would first cleave the methyl ester, triggering a cascade to release the free amine).

Conclusion

The 4-methoxycarbonylphenyl carbamate is a valuable, albeit specialized, amine protecting group. Its key feature—an electron-withdrawing substituent—activates it for cleavage under mild basic or nucleophilic conditions, primarily via an E1cB mechanism. This lability provides a useful orthogonal strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. The protocols detailed herein offer reliable and validated methods for its removal, enabling chemists to confidently incorporate this group into complex synthetic routes in both academic research and industrial drug development.

References

Application Notes and Protocols: Orthogonal Protection Strategies with 4-Methoxycarbonylphenyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and natural products, the strategic use of protecting groups is paramount.[1] Orthogonal protection strategies, which employ a suite of protecting groups that can be removed under distinct, non-interfering conditions, offer the chemist precise control over the synthetic route.[2] This allows for the selective unmasking of specific functional groups, enabling sequential modifications without compromising the integrity of the rest of the molecule.[1]

Among the myriad of protecting groups for amines, carbamates are a cornerstone due to their general stability and the diverse conditions available for their cleavage.[2] While the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group form the bedrock of modern peptide synthesis, there is a continuous drive to develop new protecting groups with unique cleavage conditions to expand the orthogonality of synthetic strategies.[3][]

This application note details the use of the 4-methoxycarbonylphenyl carbamate as a versatile, base-labile protecting group for amines. The electron-withdrawing nature of the 4-methoxycarbonyl substituent renders the carbamate susceptible to cleavage under mild basic conditions, offering a valuable orthogonal tool in complex synthetic endeavors.

The 4-Methoxycarbonylphenyl Carbamate Protecting Group: A Mechanistic Overview

The utility of the 4-methoxycarbonylphenyl carbamate protecting group stems from the electronic properties of the phenyl ring. The ester group at the para position acts as an electron-withdrawing group, increasing the lability of the phenoxy leaving group during cleavage.

Protection Mechanism: The protection of a primary or secondary amine is typically achieved by reacting the amine with 4-methoxycarbonylphenyl chloroformate . This reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, with a mild base scavenging the liberated HCl.

Deprotection Mechanism: The cleavage of the 4-methoxycarbonylphenyl carbamate is facilitated by a base. The proposed mechanism involves a base-mediated elimination (E1cB-type) for primary carbamates, proceeding through an isocyanate intermediate which is then hydrolyzed to the free amine.[5] For secondary carbamates, a nucleophilic acyl substitution (BAc2) at the carbamate carbonyl is more likely.[5] The electron-withdrawing 4-methoxycarbonyl group enhances the acidity of the carbamate proton (for primary amines) and stabilizes the phenoxide leaving group, allowing for the use of mild basic conditions for deprotection.

Synthesis of the Protecting Group Reagent: this compound

The key reagent for the introduction of the 4-methoxycarbonylphenyl carbamate protecting group is this compound. This can be synthesized from methyl 4-hydroxybenzoate and phosgene or a phosgene equivalent like triphosgene.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 4-hydroxybenzoate

  • Triphosgene

  • Toluene (anhydrous)

  • Activated charcoal

  • Pyridine (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve methyl 4-hydroxybenzoate (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of activated charcoal.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred solution of methyl 4-hydroxybenzoate at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the activated charcoal.

  • The resulting toluene solution of this compound can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude chloroformate, which should be used immediately due to its moisture sensitivity.

Introduction of the 4-Methoxycarbonylphenyl Carbamate Protecting Group

The protection of an amine with this compound is a straightforward procedure.

Protocol 2: Protection of a Primary Amine

Materials:

  • Primary amine

  • This compound solution in toluene (from Protocol 1) or neat chloroformate

  • Dichloromethane (DCM, anhydrous)

  • Pyridine or Triethylamine (Et3N) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the primary amine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or Et3N (1.2 equivalents).

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM or the neat chloroformate dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford the pure 4-methoxycarbonylphenyl carbamate-protected amine.

Cleavage of the 4-Methoxycarbonylphenyl Carbamate Protecting Group

The key advantage of the 4-methoxycarbonylphenyl carbamate protecting group is its lability to mild basic conditions, providing orthogonality to acid-labile and hydrogenolysis-labile protecting groups.

Protocol 3: Base-Catalyzed Deprotection

This protocol is based on methods developed for the cleavage of other electron-deficient aryl carbamates.[6]

Materials:

  • 4-Methoxycarbonylphenyl carbamate-protected amine

  • Methanol (anhydrous)

  • Sodium methoxide (catalytic amount, e.g., 0.1 equivalents of a 0.5 M solution in methanol) or DBU (catalytic amount)

  • Amberlyst-15 resin (for neutralization)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 4-methoxycarbonylphenyl carbamate-protected amine in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution or DBU at room temperature.

  • Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, add Amberlyst-15 resin to neutralize the basic catalyst.

  • Stir for 15 minutes, then filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude amine can be purified by flash column chromatography if necessary.

ParameterProtection (Protocol 2)Deprotection (Protocol 3)
Reagents This compound, Pyridine/Et3NCatalytic NaOMe or DBU
Solvent Dichloromethane (DCM)Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-6 hours1-4 hours
Work-up Aqueous work-up and chromatographyNeutralization, filtration, and concentration

Orthogonality and Compatibility

The mild basic cleavage conditions for the 4-methoxycarbonylphenyl carbamate group make it an excellent candidate for orthogonal protection strategies in the presence of other common protecting groups.

  • Orthogonal to Acid-Labile Groups (e.g., Boc, Trt): The 4-methoxycarbonylphenyl carbamate is stable to the acidic conditions used to remove Boc (e.g., TFA/DCM) and Trityl (Trt) groups.

  • Orthogonal to Hydrogenolysis-Labile Groups (e.g., Cbz, Bn): This protecting group is stable to the conditions of catalytic hydrogenation (e.g., H2, Pd/C) used to cleave Cbz and benzyl (Bn) ethers.

  • Potentially Orthogonal to Fmoc: While Fmoc is also base-labile, its cleavage requires a secondary amine like piperidine. The milder catalytic basic conditions used for the 4-methoxycarbonylphenyl carbamate may allow for its selective removal in the presence of an Fmoc group, although this would need to be carefully optimized for specific substrates.

Caption: Orthogonal relationship of 4-Methoxycarbonylphenyl Carbamate.

Troubleshooting

  • Incomplete Protection: If the protection reaction is sluggish, ensure all reagents and solvents are anhydrous. The this compound is highly moisture-sensitive. A slight excess of the chloroformate and base may be required.

  • Incomplete Deprotection: If the deprotection is slow, a slight increase in the amount of catalytic base or a moderate increase in temperature (e.g., to 40 °C) may be beneficial. Ensure the substrate is fully dissolved in the methanol.

  • Side Reactions during Deprotection: If the substrate contains other base-sensitive functional groups (e.g., esters), the use of a very mild, non-nucleophilic base like DBU in catalytic amounts is recommended. Careful monitoring of the reaction is crucial to avoid over-reaction.

Conclusion

The 4-methoxycarbonylphenyl carbamate protecting group offers a valuable addition to the synthetic chemist's toolbox. Its introduction is straightforward, and its cleavage under mild, catalytic basic conditions provides a high degree of orthogonality with commonly used acid-labile and hydrogenolysis-labile protecting groups. This enables more flexible and efficient synthetic strategies for the construction of complex molecular architectures.

References

Harnessing the Reactivity of 4-Methoxycarbonylphenyl Chloroformate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for C-O and C-N Bond Formation

4-Methoxycarbonylphenyl chloroformate is a highly reactive acylating agent, belonging to the versatile class of chloroformates.[1] Its structure, featuring a highly electrophilic carbonyl carbon attached to a chlorine atom and a 4-methoxycarbonylphenyl ester, makes it an efficient reagent for the introduction of alkoxycarbonyl moieties onto a variety of nucleophiles. This reactivity profile allows for its application in several key areas of organic synthesis, including the formation of stable carbamates and carbonates, the activation of carboxylic acids for subsequent transformations, and as a derivatizing agent to enhance analytical detection.

This guide provides an in-depth exploration of the primary applications of this compound, detailing the underlying reaction mechanisms and providing robust, field-proven protocols to empower researchers in their synthetic endeavors.

Critical Safety Information

Before handling, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance with the following classifications:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Corrosivity: Causes severe skin burns and eye damage.[2][4][5] It is also a lachrymator (causes tearing).[5]

  • Reactivity: The compound is moisture-sensitive and may decompose upon contact with water or moist air.[2] Contents may develop pressure upon prolonged storage.[2][3]

Mandatory Handling Precautions:

  • Always work in a certified chemical fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof safety goggles with a face shield.[3][5]

  • Use anhydrous solvents and techniques to prevent hydrolysis of the reagent.

  • Store in a cool, dry, well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[2][3]

Core Applications and Reaction Mechanisms

The synthetic utility of this compound stems from the classic nucleophilic acyl substitution mechanism common to all acyl chlorides.[6] The electron-withdrawing nature of the adjacent oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

A. Synthesis of Carbamates from Amines

The reaction between this compound and primary or secondary amines is a reliable method for the synthesis of N-aryl and N-alkyl carbamates.[1] Carbamates are prevalent motifs in pharmaceuticals, agrochemicals, and are used as protecting groups in multi-step synthesis.[7][8]

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group, the chloride ion, to form the carbamate product. A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Nucleophilic acyl substitution for carbamate formation.

Protocol 1: General Synthesis of a Carbamate

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equiv.) or pyridine (1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), ~0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.

    • Scientist's Note: Cooling is critical to control the initial exotherm of the reaction, preventing potential side reactions and degradation of thermally sensitive substrates.

  • Reagent Addition: Add a solution of this compound (1.1 equiv.) in the same anhydrous solvent dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 3x). c. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure carbamate.

B. Synthesis of Carbonate Esters from Alcohols

Analogous to carbamate synthesis, this compound reacts with alcohols and phenols to produce mixed carbonate esters.[1][6] This transformation is valuable for creating prodrugs, modifying natural products, and synthesizing monomers for polycarbonates.

Mechanism: The mechanism mirrors that of carbamate formation, with the alcohol acting as the nucleophile. The overall reactivity of alcohols is generally lower than that of amines, so slightly more forcing conditions or longer reaction times may be necessary. For phenols, the reaction is often facilitated by converting the phenol to its more nucleophilic phenoxide salt with a suitable base.

Carbonate_Formation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation prep_alcohol Dissolve Alcohol/Phenol (1.0 equiv) & Base (e.g., Pyridine, 1.5 equiv) in Anhydrous Solvent cool Cool to 0 °C prep_alcohol->cool add Add Chloroformate (1.2 equiv) Dropwise cool->add stir Stir at RT (4-24h) add->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: Experimental workflow for carbonate ester synthesis.

Protocol 2: General Synthesis of a Carbonate Ester

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equiv.) in anhydrous DCM or THF (~0.2 M). Add a suitable base (e.g., pyridine, 1.5 equiv.).

    • Scientist's Note: Pyridine is often preferred for reactions with alcohols as it is an excellent catalyst and acid scavenger. For less reactive alcohols, a stronger non-nucleophilic base or pre-formation of the alkoxide with NaH may be necessary.

  • Reaction Initiation: Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add a solution of this compound (1.2 equiv.) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The initial acid wash is particularly important for removing the pyridine base.

C. Activation of Carboxylic Acids via Mixed Anhydrides

This compound can serve as an efficient activating agent for carboxylic acids, forming a mixed carbonic-carboxylic anhydride.[1] This intermediate is significantly more reactive than the parent carboxylic acid, enabling facile amide or ester bond formation upon reaction with a second nucleophile. This strategy is a cornerstone of peptide synthesis and is broadly applicable to the synthesis of complex amides and esters.[6][9]

Mechanism: The carboxylate anion, generated by treating the carboxylic acid with a tertiary amine base, attacks the chloroformate to displace the chloride ion, forming the highly reactive mixed anhydride. This species is typically not isolated but is treated in situ with an amine or alcohol to yield the desired product.

Caption: In-situ activation of a carboxylic acid for amide synthesis.

Protocol 3: One-Pot Amide Synthesis via Carboxylic Acid Activation

  • Activation Step: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous THF or DCM (~0.2 M). Cool the solution to -15 °C (using a dry ice/acetonitrile bath).

  • Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.0 equiv.) and stir for 5 minutes.

  • Slowly add this compound (1.0 equiv.) and stir the mixture at -15 °C for 30-60 minutes to form the mixed anhydride.

    • Scientist's Note: Low temperature is crucial to prevent the disproportionation of the mixed anhydride and other side reactions. NMM is often preferred as it is less prone to cause racemization with chiral carboxylic acids.

  • Coupling Step: In a separate flask, dissolve the amine hydrochloride salt (1.1 equiv.) in the same anhydrous solvent and add the same base (1.1 equiv.) to generate the free amine.

  • Add the free amine solution to the cold mixed anhydride solution.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

Data Summary: Reagent Selection and Reaction Conditions

While specific yield data for this compound is substrate-dependent, the following table provides typical conditions and expected outcomes based on the well-documented use of analogous chloroformate reagents in organic synthesis.

ApplicationNucleophileBase (equiv.)SolventTemp (°C)Time (h)Typical Yield
Carbamate Synthesis Primary Aliphatic AmineTEA (1.2)DCM0 to RT2-6>90%
AnilinePyridine (1.5)THF0 to RT8-1675-90%
Secondary AmineTEA (1.2)DCM0 to RT4-1280-95%
Carbonate Synthesis Primary AlcoholPyridine (1.5)DCMRT12-2470-85%
PhenolK₂CO₃ (2.0)AcetoneRT to 506-1285-95%
Amide Synthesis Carboxylic Acid / AmineNMM (2.1)THF-15 to RT4-1270-90%

Conclusion: An Enabling Tool for Synthetic Chemists

This compound is a potent and versatile reagent for the construction of key chemical bonds in organic synthesis. Its high reactivity enables the efficient formation of carbamates and carbonates under mild conditions. Furthermore, its utility as a carboxylic acid activating agent provides a robust alternative to standard peptide coupling reagents, allowing for the synthesis of complex amides and esters. While its hazardous nature demands careful handling, adherence to the protocols and safety guidelines outlined in this document will allow researchers to safely and effectively leverage the synthetic power of this valuable chemical tool.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methoxycarbonylphenyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxycarbonylphenyl carbamate, also known as methyl 4-(carbamoyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific carbamate synthesis.

Introduction

4-Methoxycarbonylphenyl carbamate is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the reaction of methyl 4-hydroxybenzoate with a carbamoylating agent, can present challenges leading to low yields. This guide provides a structured, in-depth approach to identifying and resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis often stem from a few key areas: reagent quality, reaction conditions, and the presence of side reactions. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Purity: Ensure the methyl 4-hydroxybenzoate is pure and dry. The presence of impurities or residual water can significantly impact the reaction. Similarly, the carbamoylating agent (e.g., isocyanate, carbamoyl chloride) should be of high purity and handled under anhydrous conditions to prevent hydrolysis.[1]

  • Anhydrous Conditions: Carbamate synthesis is often moisture-sensitive.[1] Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent the formation of undesired byproducts like ureas.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Q2: I've identified symmetrical urea as a major byproduct. What is the cause and how can I prevent it?

The formation of symmetrical ureas is a common side reaction, especially when using isocyanate-based carbamoylating agents.

Cause:

Urea formation occurs when the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea.[1]

Prevention Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. Ensure all solvents are anhydrous and glassware is thoroughly dried.[1]

  • Order of Addition: Adding the isocyanate slowly to the solution of methyl 4-hydroxybenzoate can help to favor the desired reaction over the side reaction with any trace amounts of water.

  • Alternative Reagents: If urea formation persists, consider alternative carbamoylating agents that do not involve isocyanate intermediates, such as carbamoyl chlorides or by activating the phenol with reagents like N,N'-carbonyldiimidazole (CDI).[1]

Reaction Scheme: Urea Formation

UreaFormation Isocyanate1 R-N=C=O (Isocyanate) CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) Isocyanate1->CarbamicAcid + H₂O Water H₂O Amine R-NH₂ (Amine) CarbamicAcid->Amine Decomposition CO2 CO₂ CarbamicAcid->CO2 Urea R-NH-CO-NH-R (Symmetrical Urea) Amine->Urea + R-N=C=O Isocyanate2 R-N=C=O (Isocyanate) Isocyanate2->Urea

Caption: Pathway of symmetrical urea formation.

Q3: The reaction is sluggish and does not go to completion. How can I improve the reaction rate and conversion?

Several factors can contribute to a slow or incomplete reaction.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Low Reactivity of Phenol The hydroxyl group of methyl 4-hydroxybenzoate can be a weak nucleophile.Add a non-nucleophilic base (e.g., triethylamine, pyridine) to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
Insufficient Temperature The reaction may have a significant activation energy barrier.Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or LC-MS.[2]
Inadequate Mixing Poor mixing can lead to localized concentration gradients and slow reaction rates.Ensure efficient stirring throughout the reaction.
Catalyst Inefficiency For certain carbamoylation methods, a catalyst may be necessary.Consider screening different catalysts, such as zinc, tin, or copper-based catalysts, to improve the reaction rate.[2]

Experimental Protocols

Protocol 1: General Synthesis of 4-Methoxycarbonylphenyl Carbamate using N,N'-Carbonyldiimidazole (CDI)

This method avoids the use of sensitive isocyanates and can often provide cleaner reactions.

Materials:

  • Methyl 4-hydroxybenzoate

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 7N in Methanol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in anhydrous THF under an inert atmosphere, add CDI (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the formation of the intermediate activated carbonate by TLC or LC-MS. This step may take several hours.

  • Once the formation of the intermediate is complete, cool the reaction mixture to 0°C and add the ammonia solution (2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: 4-Methoxycarbonylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-Methoxycarbonylphenyl Chloroformate (MCPC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you navigate the intricacies of your experiments and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound (CAS 31140-40-6), also known as Methyl 4-(chlorocarbonyloxy)benzoate, is a specialized reagent primarily used in organic synthesis.[1] Its principal application is the introduction of a methoxycarbonylphenyl protecting group or, more commonly, for the synthesis of carbamates (urethanes) from primary and secondary amines.[2] The carbamate functional group is a critical structural element in numerous pharmaceuticals, valued for its stability and ability to act as a bioisostere for amide bonds, which can enhance metabolic stability.[2]

Q2: What are the most common side reactions I should be aware of when using this reagent?

The high reactivity of the chloroformate group, while essential for its function, also makes it susceptible to several side reactions. The most prevalent issues are:

  • Hydrolysis: this compound is highly sensitive to moisture.[3][4] Exposure to water, even atmospheric humidity, can lead to its decomposition into the corresponding phenol and HCl, reducing the effective concentration of your reagent and impacting reaction stoichiometry.

  • Symmetrical Urea Formation: This is a very common byproduct in carbamate synthesis. It occurs when the starting amine reacts with an isocyanate intermediate that can form under certain reaction conditions, or when an amine formed from hydrolysis reacts with the chloroformate.[5][6]

  • Reaction with Nucleophilic Solvents or Bases: Solvents like alcohols or the use of primary/secondary amines as bases can compete with your substrate, leading to the formation of undesired carbonate esters or carbamates, respectively.[3]

Q3: My reaction is sluggish, and the yield is low. What are the likely causes?

Low conversion rates can stem from several factors.[5] Firstly, ensure the purity and stability of your this compound; as it is moisture-sensitive, it should be fresh or stored under strictly anhydrous conditions.[3][5] Secondly, the presence of water in your reaction solvent or on your glassware can consume the reagent through hydrolysis.[5][6] Finally, the choice and stoichiometry of the base are critical; an insufficient amount of a non-nucleophilic base may not effectively scavenge the generated HCl, thereby protonating the starting amine and reducing its nucleophilicity.

Q4: How should I properly handle and store this compound?

Due to its hazardous and reactive nature, stringent handling and storage procedures are mandatory.

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid inhalation of vapors and any contact with skin or eyes, as it causes severe burns.[7][8]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[4] It is crucial to protect it from moisture.[3][4] The material is incompatible with strong oxidizing agents, bases, alcohols, and amines.[3][9]

Troubleshooting Guides

Problem: High Levels of Symmetrical Urea Byproduct

The formation of symmetrical urea is one of the most persistent challenges in carbamate synthesis using chloroformates. Understanding its formation mechanism is key to its prevention.

Mechanism of Urea Formation

Urea formation is typically a result of a reaction between your starting amine and an isocyanate intermediate. This intermediate can form under certain conditions, and its presence is often exacerbated by moisture. Water can react with the chloroformate or a resulting isocyanate to generate an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can react with another molecule of the isocyanate, leading to the symmetrical urea byproduct.[5][6]

Urea_Formation reagent 4-Methoxycarbonylphenyl Chloroformate isocyanate Isocyanate Intermediate (R-N=C=O) reagent->isocyanate Heat/Base carbamate Desired Carbamate reagent->carbamate amine Starting Amine (R-NH2) urea Symmetrical Urea (R-NH-CO-NH-R) amine->urea Reaction amine->carbamate Reaction water Water (H2O) (Contaminant) carbamic_acid Unstable Carbamic Acid (R-NHCOOH) water->carbamic_acid Hydrolysis isocyanate->carbamic_acid isocyanate->urea new_amine New Amine + CO2 carbamic_acid->new_amine Decomposition new_amine->urea Reacts with Isocyanate

Caption: Mechanism of symmetrical urea side-product formation.

Mitigation Strategy & Protocol

The core of preventing urea formation lies in maintaining strict anhydrous conditions and controlling reaction temperature.

Step-by-Step Protocol to Minimize Urea Formation:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (e.g., Nitrogen or Argon).

  • Solvent & Reagent Preparation: Use a high-purity, anhydrous solvent (e.g., Dichloromethane or THF). Ensure your amine starting material is dry.

  • Reaction Setup: Assemble the glassware under an inert atmosphere. Add the amine (1.0 equiv.) and the anhydrous solvent to the reaction flask.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.2 equiv.). Avoid using primary or secondary amines as bases.[5]

  • Cooling: Cool the stirred amine solution to 0°C using an ice-water bath. This is critical for controlling the initial exothermic reaction.[6]

  • Chloroformate Addition: Dissolve the this compound (1.05-1.1 equiv.) in a small amount of anhydrous solvent. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up.[5]

ParameterRecommended ConditionRationale
Temperature 0°C for addition, then warm to RTControls initial exotherm, minimizing side reactions.[6]
Solvent Anhydrous DCM, THF, or Ethyl AcetatePrevents hydrolysis of the chloroformate.[5]
Base Triethylamine (TEA) or DIPEANon-nucleophilic; scavenges HCl without competing.[5]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.
Problem: Low or Inconsistent Carbamate Yield

A low yield can be frustrating. A systematic approach to troubleshooting is often the most effective way to identify the root cause.

Troubleshooting_Yield start Low Carbamate Yield q1 Are starting materials pure and dry? start->q1 sol1 Purify/dry amine. Use fresh, properly stored chloroformate. q1->sol1 No q2 Are reaction conditions strictly anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol2 Oven-dry glassware. Use anhydrous solvents. Run under inert gas. q2->sol2 No q3 Is the base appropriate and stoichiometry correct? q2->q3 Yes a2_yes Yes a2_no No sol3 Use non-nucleophilic base (e.g., TEA, DIPEA). Use 1.1-1.2 equivalents. q3->sol3 No q4 Was the reaction monitored to completion? q3->q4 Yes a3_yes Yes a3_no No sol4 Monitor by TLC/LC-MS. Adjust reaction time/temp if necessary. q4->sol4 No end Review Work-up & Purification (e.g., extraction efficiency, column chromatography conditions) q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for low reaction yield.

Key Areas to Investigate:
  • Reagent Quality: Chloroformates can degrade over time, especially with improper storage.[5] Titrate or use an internal standard with NMR to verify the concentration of an older bottle. Ensure your amine is free from impurities that could react with the chloroformate.

  • Reaction Conditions: As detailed above, moisture is the enemy. Re-evaluate every step of your anhydrous setup. Even seemingly minor details, like using a solvent from a freshly opened bottle, can make a difference.

  • Work-up and Purification: Ensure the pH during aqueous extraction is appropriate to keep your product in the organic layer. The desired carbamate product may be lost during purification if the column chromatography conditions (solvent polarity) are not optimized.[5][10]

Problem: Difficulty in Product Purification

Separating the desired carbamate from unreacted amine, the phenolic byproduct (methyl 4-hydroxybenzoate), and potential urea byproduct can be challenging.

Purification Strategy:
  • Aqueous Wash: A standard work-up procedure should include washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the basic catalyst.[5] Subsequently, a wash with a dilute base (e.g., 5% NaOH or NaHCO₃ solution) can help remove the acidic phenolic byproduct. Finish with a brine wash to remove residual water.

  • Column Chromatography: Flash column chromatography is the most common method for final purification.[5]

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The highly polar urea byproduct will often remain at the baseline, while the carbamate and starting amine (if present) will elute at different rates.

  • Recrystallization: If the carbamate product is a solid, recrystallization can be an excellent and scalable purification method.[2][11] Common solvent systems include ethyl acetate/hexanes or ethanol/water.

Analytical Monitoring:

It is crucial to use analytical techniques to track impurities throughout the process.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the separation of your product from impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the identity of your product and byproducts.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can quantify the level of any persistent impurities.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of 4-Methoxycarbonylphenyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cleavage of the 4-methoxycarbonylphenyl carbamate protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve these issues effectively.

The 4-methoxycarbonylphenyl carbamate, often used to protect amines, presents a unique stability profile. The phenyl group makes it more robust than simple alkyl carbamates, yet the electron-withdrawing 4-methoxycarbonyl substituent modulates its reactivity in ways that can complicate standard deprotection strategies. This guide provides a structured approach to troubleshooting, offering detailed protocols and alternative strategies for when your reaction doesn't proceed as expected.

Troubleshooting Guide: Question & Answer

This section addresses the most common issues encountered during the deprotection of 4-methoxycarbonylphenyl carbamates in a direct Q&A format.

Q1: My deprotection reaction has stalled. After hours, TLC/LC-MS analysis shows a significant amount of starting material remaining. What are the primary causes?

A1: Incomplete deprotection of an aryl carbamate like this one typically stems from a few core issues:

  • Insufficient Reagent Potency or Stoichiometry: The base or nucleophile may not be strong enough or may be used in insufficient quantity to drive the reaction to completion. Basic hydrolysis of aryl carbamates can be sluggish. Similarly, if using a reductive method, the reagent may have degraded or an inadequate number of equivalents was used.

  • Steric Hindrance: The carbamate nitrogen might be part of a sterically congested environment (e.g., a tertiary amine or flanked by bulky groups). This can physically block the approach of the deprotecting agent to the carbonyl carbon or the aryl group.

  • Suboptimal Reaction Conditions: The selected temperature may be too low, or the solvent may not be appropriate. For instance, a solvent that poorly solubilizes the substrate or the reagent can severely limit reaction rates. Aryl carbamate cleavage often requires more forcing conditions than their alkyl counterparts.[1]

  • Deactivated Nucleophile/Base: If your deprotecting agent is, for example, a thiol under basic conditions, the base might not be strong enough to generate a sufficient concentration of the active thiolate nucleophile.

Q2: I am using standard basic hydrolysis (e.g., LiOH, NaOH in MeOH/H2O), but the reaction is incomplete or requires harsh conditions that damage my substrate. What should I do?

A2: This is a classic challenge. The recalcitrance of aryl carbamates to mild hydrolysis is well-documented.[1] The phenoxide is a relatively poor leaving group compared to an alkoxide. While the 4-methoxycarbonyl group helps by stabilizing the resultant phenoxide anion, it may not be enough.

Your next steps should be:

  • Increase Temperature: Carefully refluxing the reaction mixture can often provide the necessary activation energy. Monitor for potential side reactions or degradation of your main compound.

  • Switch to a Stronger Nucleophile: Instead of hydroxide, consider a more potent nucleophile that operates under milder conditions. A thiol-based system, such as 2-mercaptoethanol with a suitable base, can be highly effective for cleaving various carbamates via a nucleophilic attack mechanism.[2][3]

  • Consider a Reductive Approach: If your molecule can tolerate reducing conditions, this is an excellent and often overlooked alternative. The Schwartz reagent (zirconocene hydrochloride) is reported to be highly efficient for the reductive cleavage of aryl O-carbamates to the corresponding phenols (or in this case, cleaving the N-C bond of the carbamate to release the amine) under mild conditions.[4][5] This method is selective and tolerates many functional groups.[6][7]

Q3: How can I effectively monitor the progress of the deprotection reaction to avoid unnecessarily long reaction times or product degradation?

A3: Active monitoring is crucial for optimizing any reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Develop a solvent system that clearly separates your starting material (less polar) from the deprotected amine product (more polar). Staining with ninhydrin is highly effective for visualizing the appearance of the primary or secondary amine product, which will typically show up as a distinct color (often purple or yellow).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously. This quantitative data can help you determine if the reaction has truly stalled or is just proceeding slowly.

Q4: I'm concerned about side reactions, especially with a complex molecule. What are the potential pitfalls of different deprotection methods?

A4: This is a critical consideration for maintaining scientific integrity.

  • Strong Basic Conditions (Hydrolysis): Can cause epimerization of chiral centers alpha to carbonyls, hydrolysis of other sensitive esters or amides, or elimination reactions.

  • Strong Acidic Conditions: While less common for this specific carbamate, strong acids can remove other acid-labile protecting groups (like Boc or trityl) or cause degradation of sensitive functionalities.[8][9]

  • Reductive Cleavage (e.g., Schwartz Reagent): May reduce other functional groups in your molecule, such as aldehydes, ketones, or certain heterocycles. You must verify the compatibility of your substrate with the chosen reducing agent.[1]

  • Nucleophilic Methods (e.g., Thiols): Can potentially react with other electrophilic centers in your molecule, such as activated halides or Michael acceptors.

The key is to choose an "orthogonal" deprotection strategy—one that is highly selective for the target protecting group while leaving others intact.[10]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing incomplete deprotection.

troubleshooting_workflow start Incomplete Deprotection Observed (via TLC or LC-MS) check_reagents Step 1: Verify Reagents - Freshly prepared base/nucleophile? - Anhydrous solvent used? - Correct stoichiometry? start->check_reagents optimize_conditions Step 2: Optimize Conditions - Increase temperature? - Increase reaction time? - Change solvent system? check_reagents->optimize_conditions Reagents OK alternative_methods Step 3: Change Strategy (If optimization fails or is not viable) optimize_conditions->alternative_methods Reaction Still Incomplete sub_hydrolysis Standard Hydrolysis (e.g., LiOH, NaOH) alternative_methods->sub_hydrolysis If not yet attempted sub_nucleophilic Mild Nucleophilic Cleavage (e.g., 2-Mercaptoethanol/K3PO4) [6] alternative_methods->sub_nucleophilic For sensitive substrates sub_reductive Reductive Cleavage (e.g., Schwartz Reagent) [1] alternative_methods->sub_reductive If reducible groups are absent end Deprotection Complete sub_nucleophilic->end Success sub_reductive->end Success

References

Technical Support Center: Optimizing 4-Methoxycarbonylphenyl Chloroformate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxycarbonylphenyl chloroformate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is structured as a series of questions you might encounter in the lab, designed to help you troubleshoot issues and optimize your reaction outcomes, particularly concerning reaction time.

This compound is a highly reactive reagent, valuable for introducing a methoxycarbonylphenyl-oxy-carbonyl group, often used in the synthesis of carbamates and carbonates.[1] Its reactivity is comparable to that of an acyl chloride, making it efficient but also sensitive to reaction conditions.[1] Optimizing the reaction time is a critical balance between driving the reaction to completion and minimizing side reactions that can impact yield and purity.

Section 1: Foundational Knowledge - Mechanism & Key Parameters

Understanding the fundamentals is the first step toward mastering any chemical transformation. This section covers the "what" and "why" of the coupling reaction.

Q1: What is the general mechanism for this coupling reaction?

The reaction proceeds via a nucleophilic acyl substitution. A nucleophile, typically an amine or an alcohol, attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products R_NuH R-NuH (Amine/Alcohol) Intermediate Tetrahedral Intermediate R_NuH->Intermediate 1. Nucleophilic Attack Chloroformate 4-Methoxycarbonylphenyl Chloroformate Chloroformate->Intermediate Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt 3. HCl Scavenging Product Coupled Product (Carbamate/Carbonate) Intermediate->Product 2. Chloride Elimination

Caption: General mechanism for nucleophilic acyl substitution.

Q2: What are the most critical parameters influencing reaction time and success?

Optimizing a reaction is a multivariate process. For this specific coupling, the following parameters are paramount. Understanding their interplay is key to reducing reaction time while maintaining high purity.

ParameterImpact on Reaction TimeImpact on Purity & Side ReactionsCausality & Expert Insight
Nucleophile Reactivity High Impact: Stronger, less hindered nucleophiles (e.g., primary amines) react much faster.Low Impact: Primarily affects rate, not side reactions, unless the nucleophile itself is unstable.The rate-determining step is often the initial nucleophilic attack. Steric hindrance around the attacking atom (e.g., a secondary vs. primary amine) can dramatically slow the reaction.[2]
Base Selection Medium Impact: The base's primary role is to scavenge HCl. A stronger base can deprotonate the nucleophile, increasing its reactivity.High Impact: Must be non-nucleophilic (e.g., Pyridine, DIPEA, Et3N). Using a nucleophilic base (e.g., NaOH) will compete with your substrate, leading to byproducts. Use of an overly strong base can promote side reactions.[2]
Solvent Choice Medium Impact: Polar aprotic solvents (DCM, THF, ACN) are typical. Solvent must fully dissolve reactants for a homogeneous, faster reaction.High Impact: MUST be anhydrous. this compound is highly moisture-sensitive and will rapidly hydrolyze in the presence of water, killing the reagent.[3][4]
Temperature High Impact: Higher temperatures increase reaction rates (Arrhenius equation).High Impact: Elevated temperatures can accelerate decomposition of the chloroformate and promote side reactions.[2] Most couplings are run at 0 °C to room temperature to maintain control.[5]
Stoichiometry/Concentration Medium Impact: Higher concentrations lead to faster rates. Using a slight excess (1.1-1.2 eq.) of the chloroformate can help drive the reaction to completion, but may complicate purification.Medium Impact: A large excess of either reagent can lead to side reactions (e.g., double addition) and makes purification more difficult.
Section 2: Troubleshooting Guide - Common Issues & Solutions

Even with a good plan, experiments can go awry. This section provides a logical framework for diagnosing and solving common problems.

Q3: My reaction is extremely slow or has stalled. What are the likely causes and how can I fix it?

A stalled reaction is a common issue, often pointing to a problem with one of the core parameters. Follow this workflow to diagnose the issue.

G cluster_solutions Potential Solutions Start Reaction Slow / Stalled? CheckMoisture 1. Confirm Anhydrous Conditions (Dry solvent/glassware, inert atm.) Start->CheckMoisture CheckReagent 2. Verify Reagent Quality (Is the chloroformate old or decomposed?) CheckMoisture->CheckReagent Conditions OK Sol_Moisture Action: Re-run with freshly dried solvents and oven-dried glassware. CheckMoisture->Sol_Moisture Moisture Suspected CheckNucleophile 3. Assess Nucleophile Reactivity (Is it sterically hindered or electronically poor?) CheckReagent->CheckNucleophile Reagent OK Sol_Reagent Action: Use a fresh bottle of chloroformate or purify the existing stock. CheckReagent->Sol_Reagent Degradation Suspected OptimizeConditions 4. Adjust Reaction Conditions CheckNucleophile->OptimizeConditions Nucleophile OK Sol_Nucleophile Action: Increase temperature carefully. Increase reaction time (e.g., 2 to 24h). Consider a more potent coupling agent if available. CheckNucleophile->Sol_Nucleophile Hindrance is High Sol_Conditions Action: Increase concentration. Slightly warm the reaction (e.g., from 0°C to RT). Re-evaluate base and solvent choice. OptimizeConditions->Sol_Conditions Optimization Needed

Caption: Troubleshooting workflow for slow or stalled reactions.

Q4: I'm seeing significant byproduct formation. What are the common side reactions and how can I suppress them?

Byproducts are the enemy of yield and easy purification. The most common side reaction is hydrolysis of the chloroformate.

  • Issue: Hydrolysis: The appearance of 4-hydroxybenzoic acid methyl ester in your reaction mixture is a tell-tale sign of water contamination. Chloroformates readily react with water to form an unstable carbonic acid, which decomposes.[6]

    • Solution: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). Handle the chloroformate reagent under inert gas.[3][7]

  • Issue: Reaction with Base: If you use a nucleophilic base, it will compete with your intended substrate.

    • Solution: Always use a non-nucleophilic tertiary amine like triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or pyridine.

  • Issue: Dimerization/Double Reaction: If your nucleophile has more than one reactive site, or if the product is more nucleophilic than the starting material, you may see secondary reactions.

    • Solution: Use controlled temperature (start at 0 °C) and add the chloroformate slowly (dropwise) to a solution of the nucleophile and base. This keeps the instantaneous concentration of the highly reactive chloroformate low, favoring the desired 1:1 reaction.

Q5: The yield is low, but my starting material was consumed. What could have happened?

This frustrating scenario often points to issues during the workup or product instability.

  • Workup Losses: The carbamate or carbonate product has specific polarity and solubility. Ensure your extraction solvent is appropriate. If the product is highly polar, you may be losing it in the aqueous layer during washing. If it's acid- or base-sensitive, harsh aqueous washes (e.g., strong acid/base) could be degrading it.

  • Product Instability: While generally stable, the product's stability should be considered. Was it left on the rotovap for too long at high temperature? Is it unstable on silica gel? Try minimizing purification time and using a less acidic or deactivated silica gel if you suspect degradation during chromatography.

Section 3: Protocols & Methodologies

This section provides actionable protocols and guidance on monitoring your reaction.

Q6: Can you provide a general step-by-step protocol for coupling with an amine?

This protocol is a robust starting point. Always adapt it based on the specific properties of your substrate.

Objective: To synthesize a carbamate from a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon supply

  • Oven-dried, septum-sealed flask with a stir bar

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), add the amine (1.0 eq) and anhydrous DCM to the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Chloroformate Addition: In a separate, dry syringe, draw up the this compound (1.1 eq). Add it dropwise to the reaction mixture over 5-10 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress every 30-60 minutes using a suitable analytical technique (see Q7). The reaction is often complete within 1-4 hours.

  • Workup:

    • Once complete, dilute the reaction mixture with more DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as appropriate for your compound.

Q7: How can I effectively monitor the reaction progress?

Choosing the right analytical tool is crucial for determining the optimal reaction time without unnecessary delays or byproduct formation.

TechniqueSpeedInformation ProvidedSample PrepBest For
TLC Fast (<5 min)Qualitative (presence/absence of starting material and product)Simple dilutionQuick, routine checks of reaction completion.
LC-MS Medium (5-15 min)Quantitative (reactant/product ratio), Mass confirmationDilution, possible filtrationAccurate monitoring of complex mixtures and confirming product identity.[8]
GC-MS Medium (15-30 min)Quantitative, Mass confirmationDerivatization may be needed for polar products, but the starting chloroformate is amenable.[9][10]Analysis of volatile products. The chloroformate itself is a derivatizing agent, making this a natural fit.[11]
NMR Slow (>15 min)Quantitative and structural informationDilution in deuterated solventMechanistic studies and precise quantification of all components in the reaction mixture.[12]
Section 4: Reagent Handling & Stability FAQs

Proper handling is the foundation of a successful experiment.

Q8: What are the best practices for storing and handling this compound?

This reagent's sensitivity cannot be overstated.

  • Storage: Store in a tightly sealed container, preferably under an inert gas, and keep refrigerated (2-8 °C).[7]

  • Handling: Always handle in a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] It is corrosive and causes severe skin burns and eye damage.[4][13]

  • Moisture Sensitivity: It is extremely sensitive to moisture.[3][4] Never leave the container open to the air. Use a syringe to transfer the liquid under an inert atmosphere.

Q9: How can I check the quality of my chloroformate reagent before starting?

If your reagent has been on the shelf for a while, its quality may be compromised.

  • Visual Inspection: The reagent should be a clear liquid or low-melting solid. Any significant discoloration or turbidity could indicate decomposition.

  • ¹H NMR: A quick proton NMR is an excellent way to check for hydrolysis. The presence of signals corresponding to 4-hydroxybenzoic acid methyl ester would indicate significant degradation.

  • Titration: For a quantitative assessment, you can perform a simple titration. React a known amount of the chloroformate with an excess of a standard amine solution in an inert solvent, then back-titrate the remaining amine.

By understanding the chemical principles, anticipating potential pitfalls, and adhering to rigorous laboratory technique, you can effectively optimize the reaction time for your this compound couplings, leading to faster, cleaner, and more successful synthetic outcomes.

References

Technical Support Center: Enhancing the Stability and Application of 4-Methoxycarbonylphenyl (Moc) Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-methoxycarbonylphenyl (Moc) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing or considering the Moc group for amine protection in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to improve the stability and successful application of Moc-protected amines.

Introduction to the 4-Methoxycarbonylphenyl (Moc) Protecting Group

The 4-methoxycarbonylphenyl (Moc) group is a carbamate-based protecting group for amines. Structurally similar to other common carbamates like Boc and Cbz, its unique electronic properties, stemming from the electron-withdrawing methoxycarbonyl substituent on the phenyl ring, offer a distinct stability profile. Understanding these properties is key to its successful implementation in complex synthetic routes. This guide will delve into the nuances of working with this protecting group, providing you with the knowledge to anticipate and overcome potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of a Moc-protected amine?

A1: Moc-protected amines are generally stable under neutral and mildly acidic to mildly basic conditions. The electron-withdrawing nature of the 4-methoxycarbonyl group on the phenyl ring stabilizes the carbamate linkage against premature cleavage compared to electron-donating groups. However, they are susceptible to cleavage under strong basic or nucleophilic conditions. They are expected to be stable across a pH range of approximately 4 to 8, though this can be substrate-dependent.[1]

Q2: How does the stability of the Moc group compare to Boc and Fmoc groups?

A2: The Moc group's stability is mechanistically different from Boc and Fmoc.

  • Versus Boc: The Boc group is highly acid-labile. In contrast, the Moc group is significantly more stable to acidic conditions due to the aryl carbamate structure. This orthogonality allows for the selective deprotection of Boc groups in the presence of Moc-protected amines.

  • Versus Fmoc: The Fmoc group is base-labile, cleaving via an E1cB-type mechanism. The Moc group is also base-labile, but its cleavage typically proceeds through nucleophilic attack at the carbonyl carbon. The relative lability will depend on the specific base and reaction conditions.

Q3: What are the standard conditions for the cleavage of the Moc group?

A3: The Moc group is typically cleaved under basic or nucleophilic conditions. Common methods include:

  • Hydrolysis with aqueous base: Treatment with alkali metal hydroxides (e.g., LiOH, NaOH) or carbonates (e.g., K₂CO₃) in a protic solvent like methanol or a THF/water mixture.

  • Aminolysis: Reaction with a primary or secondary amine, such as tert-butylamine in methanol, can effect cleavage.[2]

  • Nucleophilic cleavage: Reagents like tetra-n-butylammonium fluoride (TBAF) in THF have been shown to cleave aryl carbamates and could be a mild option for Moc deprotection.[3]

Q4: Can the Moc group be removed under oxidative or reductive conditions?

A4:

  • Oxidative Cleavage: While not a standard method for aryl carbamates, oxidative cleavage of similar p-methoxyphenyl (PMP) ethers and amides is known.[4] The feasibility for Moc-carbamates would require experimental validation.

  • Reductive Cleavage (Hydrogenolysis): Unlike the Cbz group, the Moc group is generally stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This allows for the selective deprotection of other functionalities in the presence of a Moc-protected amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Moc-protected amines.

Issue 1: Premature Cleavage of the Moc Group

Question: I am observing premature deprotection of my Moc-protected amine during a reaction. What are the likely causes and how can I prevent this?

Answer:

Premature cleavage of the Moc group is typically due to unintended basic or nucleophilic conditions in your reaction.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Basic Reaction Conditions The reaction medium may be too basic, leading to hydrolysis of the carbamate.Buffer the reaction to maintain a neutral or slightly acidic pH if the desired transformation allows. If a base is required, consider using a weaker, non-nucleophilic base like 2,6-lutidine or Hünig's base (DIPEA).
Nucleophilic Reagents The presence of strong nucleophiles (e.g., primary or secondary amines, thiols, certain organometallics) can lead to cleavage.If a nucleophile is part of the desired reaction, consider if its concentration or reactivity can be attenuated. Alternatively, explore a different protecting group strategy if the nucleophile is essential.
Elevated Temperatures High reaction temperatures can accelerate the rate of hydrolysis or nucleophilic attack, even under mildly basic conditions.If possible, run the reaction at a lower temperature for a longer duration.
Solvent Effects Protic solvents (e.g., methanol, ethanol) can participate in solvolysis, especially in the presence of a base.Switch to an aprotic solvent such as THF, dioxane, or acetonitrile if the reaction chemistry permits.

Experimental Protocol: Monitoring Moc Group Stability

  • Setup: Prepare small-scale reactions under your intended conditions.

  • Time Points: Withdraw aliquots at regular intervals (e.g., 0, 1, 4, and 24 hours).

  • Quenching: Immediately quench the reaction in the aliquot with a slightly acidic buffer (e.g., dilute aqueous NH₄Cl).

  • Analysis: Analyze the quenched samples by TLC, LC-MS, or ¹H NMR to quantify the amount of deprotected amine and remaining Moc-protected starting material.

Issue 2: Incomplete Deprotection of the Moc Group

Question: I am struggling to achieve complete removal of the Moc group. What can I do to improve the deprotection efficiency?

Answer:

Incomplete deprotection is often a result of insufficient reagent strength, suboptimal reaction conditions, or substrate-specific factors.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Insufficient Reagent Strength/Concentration The base or nucleophile used for cleavage may not be strong enough or may be used in too low a concentration.Increase the concentration of the deprotecting agent. If using a mild base like K₂CO₃, consider switching to a stronger base such as NaOH or LiOH.
Poor Solubility The Moc-protected substrate may have poor solubility in the reaction medium, limiting its exposure to the deprotecting reagent.Add a co-solvent to improve solubility. For example, in aqueous base, adding THF or dioxane can be beneficial. Gentle heating can also improve solubility, but monitor for side reactions.
Steric Hindrance The steric environment around the Moc-protected amine can hinder the approach of the deprotecting agent.Increase the reaction temperature and/or extend the reaction time. Consider using a smaller, more potent nucleophile if compatible with your substrate.
Reagent Decomposition The deprotecting agent may degrade over the course of the reaction.Use a freshly prepared solution of the deprotecting agent. If the reaction is slow, consider adding a second portion of the reagent after a certain time.

Experimental Protocol: Standard Moc Group Cleavage

  • Dissolution: Dissolve the Moc-protected amine in a suitable solvent system (e.g., THF/methanol, 1:1).

  • Reagent Addition: Add an excess of the cleavage reagent (e.g., 2-5 equivalents of NaOH as a 1M aqueous solution).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be applied if the reaction is sluggish.

  • Work-up: Upon completion, neutralize the reaction with a mild acid (e.g., 1M HCl or acetic acid) and extract the deprotected amine with a suitable organic solvent.

Issue 3: Formation of Side Products During Deprotection

Question: During the deprotection of my Moc-protected amine, I am observing the formation of unexpected side products. What could be the cause?

Answer:

Side product formation during deprotection often arises from the reactivity of other functional groups in your molecule under the cleavage conditions.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Base-Sensitive Functional Groups Esters, epoxides, or other base-labile groups in your substrate may react under the basic deprotection conditions.Use milder deprotection conditions. For example, try using K₂CO₃ in methanol at room temperature instead of NaOH. Alternatively, a nucleophilic cleavage with TBAF in THF at room temperature could be a gentler option.[3]
Racemization If the amine is attached to a stereocenter, strongly basic conditions can sometimes lead to epimerization.Use the mildest possible conditions for deprotection and keep the reaction temperature low. Monitor the stereochemical integrity of your product by chiral HPLC or NMR analysis.
Reaction with Cleavage Byproducts The cleavage of the Moc group releases methyl 4-hydroxybenzoate. Under certain conditions, this could potentially react with other functionalities.Ensure efficient work-up and purification to remove all byproducts.

Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the structure of a Moc-protected amine, its cleavage mechanism, and a troubleshooting workflow.

Moc_Structure cluster_Moc 4-Methoxycarbonylphenyl (Moc) Group cluster_Carbamate Carbamate Linkage Methoxycarbonyl H3CO-C(=O)- Phenyl C6H4 Carbonyl -O-C(=O)- Phenyl->Carbonyl Nitrogen N Carbonyl->Nitrogen Amine R1-N-R2

Caption: Structure of a 4-methoxycarbonylphenyl (Moc) protected amine.

Moc_Cleavage start Moc-NR1R2 intermediate [Intermediate] start->intermediate + OH⁻ (Base) product1 HO-NR1R2 (Carbamic Acid) intermediate->product1 byproduct Methyl 4-hydroxybenzoate intermediate->byproduct product2 H2N-R1R2 product1->product2 - CO₂

Caption: Proposed mechanism for the base-mediated cleavage of a Moc-protected amine.

Troubleshooting_Workflow cluster_solutions1 Solutions for Premature Cleavage cluster_solutions2 Solutions for Incomplete Deprotection cluster_solutions3 Solutions for Side Products start Experiment with Moc-protected Amine issue Problem Encountered? start->issue premature_cleavage Premature Cleavage issue->premature_cleavage Yes incomplete_deprotection Incomplete Deprotection issue->incomplete_deprotection Yes side_products Side Products issue->side_products Yes success Successful Outcome issue->success No sol1a Buffer Reaction pH premature_cleavage->sol1a sol1b Use Weaker/Non-nucleophilic Base premature_cleavage->sol1b sol1c Lower Reaction Temperature premature_cleavage->sol1c sol2a Increase Reagent Concentration/Strength incomplete_deprotection->sol2a sol2b Improve Solubility (Co-solvent/Heat) incomplete_deprotection->sol2b sol2c Extend Reaction Time incomplete_deprotection->sol2c sol3a Use Milder Deprotection Conditions side_products->sol3a sol3b Lower Temperature to Avoid Racemization side_products->sol3b sol3c Optimize Work-up side_products->sol3c

References

Troubleshooting guide for using 4-Methoxycarbonylphenyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource guide for 4-Methoxycarbonylphenyl chloroformate (MCPC). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on the effective use of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Section 1: Reagent Properties and Handling

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as methyl 4-[(chlorocarbonyl)oxy]benzoate, is a specialized derivatizing agent.[1][2] Its chemical structure features a chloroformate group, which is highly reactive toward nucleophiles, and a stable methoxycarbonylphenyl group. This bifunctional nature makes it an excellent choice for introducing a UV-active tag onto molecules for easier detection and purification or for modifying the properties of a parent molecule.

Its primary applications include:

  • Derivatization of Amines and Alcohols: It reacts readily with primary and secondary amines to form stable carbamates and with alcohols to form carbonates.[3][4] This is particularly useful in analytical chemistry, such as in HPLC or GC-MS, to make polar compounds more volatile and easier to analyze.[3][5]

  • Protecting Group Chemistry: The group it introduces can serve as a protecting group for amines in multi-step organic synthesis.[3][6]

  • Linker Chemistry: In bioconjugation and drug development, it can be used to link different molecular fragments together.

Q2: How must I store and handle this compound to ensure its stability?

A2: This is a critical question, as improper handling is a primary source of experimental failure. This compound is highly moisture-sensitive .[7][8] The chloroformate functional group readily hydrolyzes upon contact with water to form the corresponding carboxylic acid, releasing hydrochloric acid (HCl) as a byproduct.

Core Storage & Handling Protocol:

  • Storage: Store the reagent in a tightly sealed container in a refrigerator at 2-8°C.[9] The storage area should be dry and well-ventilated.[7][10] For long-term stability, storing under an inert gas atmosphere (e.g., argon or nitrogen) is highly recommended.[9]

  • Handling: Always handle the reagent under an inert atmosphere, for example, in a glove box or using a Schlenk line.[11] Use only dry, clean glassware (oven-dried or flame-dried) and anhydrous solvents. When opening, be aware that contents may develop pressure upon prolonged storage.[7][10]

Q3: What are the most important safety precautions when working with this reagent?

A3: this compound is a corrosive and toxic compound.[1][7][10] It is also a lachrymator, meaning it can cause tears.[10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[8][12]

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][12]

  • First Aid: Ensure that an eyewash station and safety shower are immediately accessible.[7] In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[10] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[7][10] If inhaled, move the person to fresh air and seek immediate medical attention.[9][10]

  • Incompatibilities: The reagent is incompatible with bases, strong oxidizing agents, alcohols, and amines outside of controlled reaction conditions.[7]

Section 2: Reaction and Troubleshooting Guide

Q4: My reaction with an amine/alcohol is sluggish or appears incomplete. What are the likely causes and how can I fix them?

A4: This is a common issue that can almost always be traced back to one of three areas: moisture contamination, suboptimal base selection, or insufficient reactivity.

Troubleshooting Workflow for Incomplete Reactions

start Incomplete Reaction Detected check_moisture Step 1: Verify Anhydrous Conditions start->check_moisture check_base Step 2: Evaluate Base check_moisture->check_base If conditions are truly dry sub_moisture Are solvents anhydrous? Is glassware oven-dried? Is inert atmosphere maintained? check_moisture->sub_moisture check_temp Step 3: Increase Reactivity check_base->check_temp If base is appropriate sub_base Is the base non-nucleophilic (e.g., pyridine, TEA)? Is it strong enough to scavenge HCl? Is it sterically hindered? check_base->sub_base solution Reaction Should Proceed check_temp->solution sub_temp Is the reaction at 0°C or RT? Consider gentle warming (e.g., to 40°C) if starting materials are stable. check_temp->sub_temp

A Troubleshooting Workflow for Incomplete Reactions

  • Moisture Contamination: This is the most frequent culprit. The chloroformate is consumed by water faster than it can react with your intended nucleophile.

    • Solution: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). Use oven-dried or flame-dried glassware and maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire setup and reaction time.[11]

  • Incorrect Base: The reaction generates HCl, which can protonate your amine nucleophile, rendering it unreactive.[3] A base is required to act as an HCl scavenger.

    • Causality: The base must be non-nucleophilic to avoid reacting with the chloroformate itself. It should also be strong enough to neutralize HCl effectively. Sterically hindered bases like triethylamine (TEA) or pyridine are common choices.[4][11] If your amine is a weak nucleophile, a stronger, non-nucleophilic base like Proton-Sponge® might be necessary.

    • Solution: Use at least 1.1 equivalents of a dry, non-nucleophilic tertiary amine like pyridine or triethylamine. Ensure the base is also anhydrous.

  • Low Reactivity: If your nucleophile (amine or alcohol) is sterically hindered or electronically poor, the reaction may require more energy.

    • Solution: Most reactions are run at 0°C to control exotherms and minimize side reactions. If the reaction is clean but slow (as monitored by TLC or LC-MS), allow it to warm to room temperature. If still incomplete, gentle heating (e.g., 40-50°C) can be attempted, but this should be done cautiously as it can also promote decomposition.

Q5: I'm seeing a significant amount of an unexpected byproduct with a mass corresponding to the hydrolyzed chloroformate. How do I prevent this?

A5: This is a classic sign of water contamination. The chloroformate is reacting with trace moisture in your solvents, reagents, or from the atmosphere.

Hydrolysis Side Reaction

mcpc 4-Methoxycarbonylphenyl Chloroformate products Desired Product (Carbamate/Carbonate) mcpc->products Desired Reaction byproduct Hydrolysis Byproduct + HCl mcpc->byproduct Side Reaction h2o H₂O (Moisture) h2o->byproduct nucleophile Amine/Alcohol (Your Substrate) nucleophile->products

Competition between desired reaction and hydrolysis.

  • The "Why": The oxygen atom in water is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the chloroformate. This reaction is often kinetically competitive with the attack from your desired amine or alcohol, especially if the intended nucleophile is sterically hindered or if water is present in significant amounts.

  • Prevention Protocol:

    • Solvent Preparation: Use anhydrous grade solvents directly from a sealed bottle or dry them using standard laboratory procedures (e.g., distillation over CaH₂ for dichloromethane).

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. Use septa and syringes for liquid transfers.

Q6: How should I properly quench my reaction and purify the final product?

A6: Proper quenching is essential for safety and to ensure a clean workup. Any unreacted chloroformate is hazardous and must be neutralized.

  • Quenching: The reaction can be quenched by slowly adding a nucleophilic scavenger. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is a good choice as it will react with excess chloroformate and neutralize the HCl byproduct. Perform this step slowly, especially if the reaction was run neat, as CO₂ evolution can cause vigorous effervescence.

  • Workup and Purification:

    • After quenching, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can typically be purified using standard techniques.[13]

      • Flash Column Chromatography: This is the most common method. Use a solvent system determined by TLC analysis (e.g., hexanes/ethyl acetate).

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[13][14]

Experimental Data and Protocols

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₇ClO₄[1][2]
Molecular Weight 214.60 g/mol [1][2]
Appearance Light yellow liquid[7]
Boiling Point 49°C @ 0.2 mmHg[7]
Density ~1.255 g/mL at 25°C
Storage Temperature 2-8°C[9]
Protocol: General Procedure for the Derivatization of a Primary Amine

This protocol provides a self-validating framework for the synthesis of a carbamate.

  • Preparation (The "Anhydrous" Foundation):

    • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum at 120°C for at least 4 hours.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Setup (Maintaining Inertness):

    • Dissolve the primary amine (1.0 eq) and dry pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under the inert atmosphere.

    • Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exothermic reaction and prevent side product formation.

  • Reaction Execution (Controlled Addition):

    • Using a dry syringe, slowly add this compound (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

    • Causality: A slow addition rate prevents localized heating and ensures the reaction remains controlled. The slight excess of the chloroformate ensures full conversion of the limiting amine.

  • Monitoring (Validation of Progress):

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 1-4 hours).

  • Quenching and Workup (Neutralization and Extraction):

    • Cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification (Achieving Final Purity):

    • Purify the resulting crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate product.

References

Technical Support Center: Purification of 4-methoxycarbonylphenyl (Moc) Protected Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is the 4-methoxycarbonylphenyl (Moc) group and where is it typically used in peptide synthesis?

A1: The 4-methoxycarbonylphenyl (Moc) group is a specialized protecting group. Structurally, it is a phenyl ester. In the context of peptide synthesis, it would most likely be used for the protection of carboxylic acid functionalities, such as the C-terminus of the peptide or the side chains of aspartic acid (Asp) and glutamic acid (Glu). The use of such a group implies a strategy where deprotection is desired under conditions that are orthogonal to standard Fmoc/tBu or Boc/Bzl chemistries.[1][2][3][4]

Q2: What are the theoretical conditions for the cleavage (deprotection) of the Moc group?

A2: Based on the chemistry of phenyl esters, the Moc group is expected to be cleaved via hydrolysis of the ester bond. This is typically achieved under basic (saponification) conditions. The likely cleavage byproducts would be the deprotected carboxylic acid on the peptide and methyl 4-hydroxybenzoate.[5][6][7][8] Unlike acid-labile groups (like Boc or Trityl) or base-labile Fmoc groups, the Moc group's stability in standard SPPS reagents would define its orthogonality.[4][9][10]

Q3: What are the potential advantages of using a Moc protecting group strategy?

A3: A Moc protecting group could theoretically offer an additional layer of orthogonality in complex peptide synthesis.[9] If stable to the acidic conditions used for Boc and side-chain deprotection (e.g., TFA) and the mild basic conditions for Fmoc removal (e.g., piperidine), it would allow for selective deprotection of a specific carboxyl group at a late stage of the synthesis. This could be advantageous for on-resin cyclization or site-specific conjugation.

Q4: What are the primary impurities I should expect after Moc-peptide synthesis and cleavage?

A4: Besides the standard impurities from peptide synthesis (e.g., truncated or deletion sequences), you should be vigilant for impurities specific to the Moc group and its cleavage:

  • Incompletely deprotected peptide: Peptides still carrying the Moc group.

  • Side-reaction products: Depending on the cleavage conditions, modifications to sensitive amino acids could occur.

  • Cleavage byproducts: Residual methyl 4-hydroxybenzoate from the deprotection step.

  • Products of side-chain reactions: If harsh basic conditions are used for Moc cleavage, side reactions like aspartimide formation could be a concern.[1]

Troubleshooting Guide: Purification of Moc-Cleaved Peptides

This section addresses specific issues you may encounter during the HPLC purification of peptides after the removal of the Moc protecting group.

Issue 1: Multiple Peaks in the Crude HPLC Profile, Unclear Product Peak

Q: My crude HPLC chromatogram shows a complex mixture of peaks, and I cannot confidently identify the peak corresponding to my desired peptide. What should I do?

A: This is a common challenge when working with a new protecting group strategy. The complexity can arise from either an inefficient synthesis or problematic deprotection.

  • Causality:

    • Incomplete Deprotection: A significant portion of your peptide may still be protected with the Moc group, resulting in a more hydrophobic species that elutes later than the fully deprotected peptide.

    • Side Reactions during Cleavage: The conditions used to cleave the Moc group may have caused degradation or modification of the peptide, leading to multiple new impurities.

    • Low Synthesis Yield: Standard synthesis issues could have led to a low yield of the full-length peptide, making it a minor component in the crude mixture.

  • Troubleshooting Workflow:

    G A Start: Complex Crude HPLC B Analyze major peaks by LC-MS A->B C Identify Mass of Target Peptide and Moc-Protected Peptide B->C D Is the Moc-Protected Peptide a Major Peak? C->D Analyze E Optimize Moc Deprotection: - Increase reaction time - Increase temperature - Adjust base concentration D->E Yes F Are there multiple unknown masses close to the target? D->F No E->A Re-synthesize & Re-analyze G Investigate Cleavage Side Reactions: - Use milder base - Screen alternative cleavage conditions - Check for modifications on sensitive residues F->G Yes H Is the Target Peptide Peak very small? F->H No G->A Re-synthesize & Re-analyze I Review SPPS efficiency: - Check coupling efficiency at each step - Optimize synthesis protocol H->I Yes J Proceed to Optimized Purification H->J No, proceed I->A Re-synthesize & Re-analyze

    Caption: Troubleshooting complex HPLC profiles.

Issue 2: Poor Peak Shape and Resolution during HPLC Purification

Q: My target peptide peak is broad or tailing, and I have poor separation from a closely eluting impurity. How can I improve this?

A: Poor peak shape often points to secondary interactions with the stationary phase or issues with the mobile phase. The presence of cleavage byproducts can also interfere.

  • Causality:

    • Suboptimal pH: The mobile phase pH might be too close to the isoelectric point (pI) of your peptide, reducing its solubility and causing poor peak shape.

    • Ion Pairing Issues: Insufficient or inappropriate ion-pairing agents (like TFA) can lead to peak tailing, especially for basic peptides.

    • Co-elution with Cleavage Byproducts: The byproduct of Moc cleavage, methyl 4-hydroxybenzoate, is an aromatic compound and may have chromatographic behavior that interferes with your peptide's separation.

  • Solutions & Experimental Protocols:

    • Optimize Mobile Phase pH:

      • Protocol: Prepare mobile phases with different pH values. If you are using a low pH (e.g., 0.1% TFA, pH ~2), try a mid-range pH (e.g., ammonium acetate buffer, pH 4.5) or a high pH (e.g., ammonium bicarbonate, pH 8), provided your column is stable at that pH.

      • Rationale: Moving the pH away from the peptide's pI increases its net charge and solubility, often leading to sharper peaks.

    • Adjust Gradient Slope:

      • Protocol: After an initial fast "scouting" gradient to determine the approximate elution time, run a shallower gradient around the elution point of your target peptide.

      • Rationale: A shallower gradient increases the interaction time with the stationary phase, providing better separation between closely eluting species.

    Gradient ParameterScouting RunOptimized Run
    Gradient 5-95% Acetonitrile in 20 min20-40% Acetonitrile in 40 min
    Slope 4.5% / min0.5% / min
    Expected Outcome Rapid elution, low resolutionDelayed elution, high resolution

Experimental Protocols

Protocol 1: Hypothetical Moc Group Cleavage (Saponification)

Disclaimer: This protocol is theoretical and based on standard ester hydrolysis. It must be optimized for your specific peptide.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under high vacuum.

  • Cleavage Cocktail Preparation: Prepare a solution of 0.1 M Sodium Hydroxide (NaOH) in a mixture of Water and a miscible organic solvent like Tetrahydrofuran (THF) or Acetonitrile (ACN) (e.g., 1:1 v/v). Caution: Strong bases can cause side reactions. This step requires careful optimization.

  • Deprotection Reaction: Swell the dried resin in the cleavage cocktail. Let the reaction proceed at room temperature with gentle agitation.

  • Monitoring: Take small aliquots of the resin at different time points (e.g., 1h, 2h, 4h, 8h). Cleave a small sample from the resin using standard TFA cleavage cocktail and analyze by LC-MS to check for the disappearance of the Moc-protected peptide mass and the appearance of the deprotected peptide mass.

  • Work-up: Once the reaction is complete, filter the resin and wash thoroughly with water and then with a solvent like DCM to remove cleavage byproducts.

  • Final Peptide Cleavage: Proceed with the standard global deprotection and cleavage from the resin using an appropriate TFA-based cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5).

References

Preventing side product formation in carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Side Product Formation

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during the synthesis of carbamates. Carbamates are a cornerstone functional group in pharmaceuticals, agrochemicals, and materials science, but their synthesis can be plagued by impurities that complicate purification and reduce yields.[1][2]

This document moves beyond standard protocols to explore the mechanistic origins of common side products and provides actionable, field-tested strategies to suppress their formation. Our goal is to empower you with the knowledge to troubleshoot your reactions effectively and develop robust, high-yielding synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of an unknown, high-molecular-weight byproduct in my carbamate synthesis. What is it likely to be, and why is it forming?

This is one of the most common issues in carbamate synthesis, especially when using reagents like chloroformates or in-situ generated isocyanates. The most probable culprits are symmetrical ureas .

Mechanistic Insight: Symmetrical urea formation is a competitive reaction pathway that often originates from an isocyanate intermediate.[3][4] Here’s the typical sequence of events:

  • Isocyanate Formation (Undesired): Your starting carbonyl source (e.g., a chloroformate) can react with the amine to form the desired carbamate, but under certain conditions (particularly elevated temperatures), it can instead lead to the formation of a highly reactive isocyanate intermediate.

  • Reaction with Water (Hydrolysis): If trace amounts of water are present in the reaction, the isocyanate intermediate is rapidly hydrolyzed to an unstable carbamic acid, which then decarboxylates to yield a primary or secondary amine (often your starting amine) and carbon dioxide.[3]

  • Urea Formation: This newly generated amine, being a potent nucleophile, can then attack another molecule of the isocyanate intermediate, leading to the formation of a symmetrical urea byproduct.[3]

The following diagram illustrates the desired pathway versus the side reaction pathway leading to urea formation.

G Start Amine (R-NH2) + Carbonyl Source (e.g., ClCOOR') Carbamate Desired Product: Carbamate (R-NHCOOR') Start->Carbamate Desired Pathway (Nucleophilic Acyl Substitution) Isocyanate Reactive Intermediate: Isocyanate (R-N=C=O) Start->Isocyanate Side Pathway (e.g., at higher temp.) Urea Side Product: Symmetrical Urea (R-NH-CO-NH-R) Isocyanate->Urea Reaction with Amine H2O Trace H2O Isocyanate->H2O Amine_H2O Amine (R-NH2) (from hydrolysis) Amine_H2O->Urea H2O->Amine_H2O Hydrolysis & Decarboxylation

Caption: Reaction pathways in carbamate synthesis.

Q2: My primary side product is confirmed to be a symmetrical urea. What specific experimental parameters can I adjust to minimize its formation?

Suppressing urea formation requires a multi-faceted approach focused on controlling the reaction kinetics and eliminating competing reactants. The key is to favor the direct formation of the carbamate over the formation and subsequent reaction of the isocyanate intermediate.

Below is a troubleshooting table outlining common causes and scientifically-grounded mitigation strategies.

Potential Cause Underlying Rationale Recommended Mitigation Strategy
Presence of Water Water hydrolyzes the isocyanate intermediate to an amine, which then reacts with another isocyanate molecule to form urea.[3]Enforce Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (e.g., distilled over a drying agent), and run the reaction under an inert atmosphere (N₂ or Ar). Ensure starting amine is pure and dry.[3]
High Local Concentration of Amine If the amine is present in high concentration relative to the carbonylating agent, it increases the probability of reacting with the isocyanate intermediate once formed.Optimize Reagent Addition: Add the amine solution slowly (dropwise) to the solution of the chloroformate or phosgene equivalent. This maintains a low concentration of free amine, minimizing the urea-forming reaction.[3]
Elevated Reaction Temperature Higher temperatures can promote the elimination of HCl from the initial adduct of amine and chloroformate, favoring the formation of the isocyanate intermediate. Carbamate formation itself is often reversible at higher temperatures.[5][6]Maintain Low-Temperature Conditions: Perform the initial addition of reagents at 0 °C or below to control the exotherm and disfavor the isocyanate pathway. Allow the reaction to slowly warm to room temperature only after addition is complete.[3]
Incorrect Choice of Base Nucleophilic bases (e.g., primary or secondary amines) will compete with the substrate amine, leading to undesired carbamate or urea byproducts.Use a Non-Nucleophilic Sterically Hindered Base: Employ bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing as a nucleophile.[3]
Inherent Reactivity of Starting Materials Some combinations of amines and chloroformates are simply more prone to forming isocyanates.Consider Alternative Carbonylating Agents: If the issue persists, switch to a phosgene-free method. Reagents like carbonyldiimidazole (CDI) or Di-tert-butyl dicarbonate (Boc Anhydride) react via different mechanisms that are less prone to forming free isocyanates.[3][7][8]

This protocol incorporates the best practices described above to suppress urea formation.

  • Preparation: Under an inert atmosphere (N₂), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.).

  • Chloroformate Addition: Add the alkyl chloroformate (1.1 eq.), dissolved in a small amount of anhydrous solvent, dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography if necessary.[3]

Q3: I suspect my issues are related to the choice of reagents and overall synthetic strategy. How do I choose the right path to avoid side products from the start?

Proactive strategy selection is crucial. The optimal path depends on the stability of your starting materials, the scale of your reaction, and safety considerations (i.e., avoiding phosgene).

The flowchart below provides a decision-making framework for selecting a synthetic strategy to minimize side product formation.

G Start Start: Define Synthesis Goal Q_Substrate Are starting materials acid/base sensitive? Start->Q_Substrate Sensitive Use Mild, Phosgene-Free Methods Q_Substrate->Sensitive Yes Robust Are traditional methods (e.g., chloroformates) producing urea/side products? Q_Substrate->Robust No Boc_Anhydride Boc Anhydride (Boc₂O) + Base (e.g., DMAP) Sensitive->Boc_Anhydride Good for Boc-carbamates CDI Carbonyldiimidazole (CDI) (Two-step, one-pot) Sensitive->CDI Versatile, avoids strong base Optimize Optimize Chloroformate Protocol (Low Temp, Slow Add., Anhydrous) Robust->Optimize No Alternative Switch to Alternative Phosgene-Free Route Robust->Alternative Yes CO2_Method CO₂ + Amine + Alkyl Halide + Base (e.g., DBU, Cs₂CO₃) Alternative->CO2_Method Green, avoids toxic reagents Carbonates Activated Carbonates (e.g., (PhO)₂CO, PNP-Carbonates) Alternative->Carbonates Good for aminolysis reactions

Caption: Decision flowchart for carbamate synthesis strategy.

Phosgene-Free Alternatives:

Modern synthetic chemistry increasingly favors phosgene-free routes due to safety and environmental concerns.[9][10] These methods often provide superior selectivity and milder reaction conditions.

  • CO₂-Based Synthesis: Utilizing carbon dioxide as a C1 source is an attractive green alternative.[11][12] The reaction typically involves an amine, CO₂, an alkyl halide, and a base. The choice of base is critical; strong, non-nucleophilic bases like DBU or inorganic bases like cesium carbonate have been shown to be effective.[9][11]

  • Di-tert-butyl dicarbonate (Boc Anhydride): This reagent is exceptionally mild and widely used for protecting amines.[13] The reaction with an amine, often catalyzed by a base like DMAP, proceeds cleanly to the Boc-carbamate with gaseous byproducts that are easily removed.[14][15] This is an excellent choice for sensitive or complex molecules.

  • Activated Carbonates: Reagents like diphenyl carbonate ((PhO)₂CO) or p-nitrophenyl (PNP) carbonates can react with amines via aminolysis to form carbamates.[10][12] These methods avoid the harshness of chloroformates.

This protocol is adapted from modern continuous-flow methodologies but can be performed in a batch reactor.[11]

  • Reactor Setup: Charge a pressure-capable reactor with the amine (1.0 eq.), an alkyl bromide (2.0 eq.), a strong non-nucleophilic base (e.g., DBU, 2.0 eq.), and an anhydrous solvent (e.g., acetonitrile).

  • CO₂ Introduction: Purge the reactor with CO₂ and then pressurize it to the desired level (e.g., 3 bar). Maintain a positive pressure of CO₂ throughout the reaction.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 60-70 °C) with vigorous stirring.[11]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically several hours).

  • Workup: Cool the reaction to room temperature and carefully vent the CO₂ pressure. Quench the reaction with deionized water.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography if necessary.

Data Summary: Effect of Reaction Parameters

The following table summarizes the impact of key variables on carbamate synthesis, with a focus on a CO₂-based system as an example of a modern, phosgene-free approach.

ParameterConditionConversion (%)Carbamate Selectivity (%)Byproduct (%)Source
Temperature 60 °C70673[11]
70 °C99972[11]
80 °C99963[11]
Pressure 3 bar70673[11]
5 bar71683[11]
7 bar74713[11]

Data adapted from a continuous-flow synthesis using aniline, butyl bromide, and DBU in MeCN.[11] This data clearly shows that for this specific system, increasing the temperature from 60 °C to 70 °C dramatically improves both conversion and selectivity, while pressure has a more modest positive effect. Such optimization is crucial for minimizing side product formation.

References

Moz Protecting Group Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: The p-methoxybenzyloxycarbonyl (Moz) group is a valuable tool in the synthesis of complex molecules, particularly peptides and other pharmaceuticals. Its enhanced acid lability compared to the standard Cbz group allows for more selective deprotection strategies. However, optimizing its removal is crucial to ensure high yield and purity. This guide addresses common issues encountered during Moz cleavage and provides detailed, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Moz group over the Cbz (benzyl) group?

The key advantage lies in its increased sensitivity to acid. The electron-donating p-methoxy substituent stabilizes the carbocation intermediate formed during acid-catalyzed cleavage, making the Moz group significantly more labile than the unsubstituted Cbz group.[1][2] This allows for its removal under milder acidic conditions, which can be critical when working with sensitive substrates.

Q2: What are the standard methods for cleaving the Moz group?

There are two primary, orthogonal methods for Moz group removal:

  • Acidolysis: This is the most common method, typically employing neat trifluoroacetic acid (TFA) or TFA in a solvent like dichloromethane (DCM).[3] The reaction is usually rapid, often completing within 1-2 hours at room temperature.

  • Hydrogenolysis: This method involves catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[3][4] It is a milder alternative to acidolysis and is useful when the substrate contains other acid-sensitive functional groups.[4]

The choice between these methods depends on the overall protecting group strategy and the stability of the substrate.[5][6][7]

The Mechanism of Acid-Catalyzed Cleavage and the Role of Scavengers

Understanding the cleavage mechanism is fundamental to troubleshooting. In the presence of a strong acid like TFA, the carbamate oxygen of the Moz group is protonated. This facilitates the release of the protected amine and carbon dioxide, generating a highly reactive p-methoxybenzyl carbocation.

This carbocation is the primary culprit behind many side reactions. It is an aggressive electrophile that can alkylate any nucleophilic sites on your target molecule, especially electron-rich amino acid residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[8][9]

To prevent this, scavengers are added to the cleavage cocktail. These are nucleophilic reagents designed to trap the carbocation before it can damage the product.[8][10]

Diagram: Mechanism of Moz Cleavage and Cation Scavenging

Moz_Cleavage cluster_main Acid-Catalyzed Deprotection Moz R-NH-Moz Protonated R-NH-Moz-H⁺ Moz->Protonated + H⁺ (TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid - Cation Cation p-Methoxybenzyl Cation (Reactive Intermediate) Amine R-NH₂ (Deprotected Amine) CarbamicAcid->Amine - CO₂ Trapped Trapped Cation (Inert Product) Cation->Trapped + Scavenger SideProduct Side Product (Alkylated Substrate) Cation->SideProduct + Substrate (Undesired) Scavenger Scavenger (e.g., TIS, Thioanisole) Substrate Nucleophilic Substrate (e.g., Trp, Met)

Caption: Acidolysis of the Moz group generates a reactive cation that is trapped by scavengers.

Troubleshooting Guide

Problem 1: Incomplete Deprotection

Symptom: HPLC and Mass Spectrometry data show a significant amount of starting material or a mixture of partially deprotected intermediates.

CauseRecommended Solution & Rationale
Insufficient Acid Strength or Time Increase reaction time: Monitor the reaction by taking small aliquots. A standard cleavage time is 2-3 hours, but sterically hindered or complex substrates may require longer.[9] Increase TFA concentration: If using a solution of TFA in DCM, increase the concentration up to 95%. For very resistant cases, neat TFA can be used. Rationale: The cleavage is an equilibrium process; driving it forward with excess acid or longer reaction times ensures completion.
Reagent Degradation Use fresh TFA: Trifluoroacetic acid is hygroscopic. Water contamination can reduce its effectiveness. Always use fresh, high-quality TFA. Rationale: Water can compete with the substrate for protonation, slowing down the desired reaction.
Poor Reagent Access Ensure proper swelling (for solid-phase synthesis): If the peptide is on a resin, ensure it is fully swollen in an appropriate solvent (like DCM) before adding the cleavage cocktail. Rationale: Poor swelling prevents the acidic reagents from accessing all the Moz-protected sites within the resin beads.[9]

Diagram: Troubleshooting Workflow for Incomplete Cleavage

Troubleshooting_Incomplete Start Incomplete Cleavage Detected (HPLC/MS) CheckTime Was reaction time sufficient? (e.g., 2-3 hours) Start->CheckTime CheckTFA Was fresh, high-purity TFA used? CheckTime->CheckTFA Yes Action_Time Extend reaction time to 4-6 hours. Monitor progress. CheckTime->Action_Time No CheckSwelling Is substrate on solid phase? CheckTFA->CheckSwelling Yes Action_TFA Repeat with fresh TFA. Consider using neat TFA. CheckTFA->Action_TFA No Action_Swell Ensure resin is fully swollen in DCM before cleavage. CheckSwelling->Action_Swell Yes Action_Final If issues persist, consider switching to hydrogenolysis. CheckSwelling->Action_Final No / Already Done Action_Time->CheckTFA Action_TFA->CheckSwelling Action_Swell->Action_Final

Caption: A decision tree for diagnosing and resolving incomplete Moz group removal.

Problem 2: Formation of Side Products

Symptom: Mass spectrometry reveals adducts corresponding to the mass of the desired product plus multiples of the p-methoxybenzyl group (+121 Da).

CauseRecommended Solution & Rationale
Insufficient Scavenging Use an effective scavenger cocktail: A standard, robust cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . TIS is a highly effective scavenger for benzyl-type cations.[10] Rationale: The scavenger's job is to quench the reactive carbocation. Insufficient scavenger concentration or using a less effective one allows the cation to react with the product.[11][12]
Presence of Sensitive Residues Tailor the scavenger cocktail: For peptides rich in Tryptophan , add 1,2-ethanedithiol (EDT) or use a cocktail containing thioanisole (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT). For Methionine , thioanisole helps prevent oxidation. Rationale: Different residues are susceptible to different side reactions. Tryptophan's indole ring is particularly nucleophilic and prone to alkylation.[9][11] Thioanisole not only scavenges cations but can also reduce any Met-sulfoxide that may form.
Elevated Temperature Perform cleavage at room temperature or below: Running the reaction at 0°C can sometimes minimize side reactions. Rationale: Higher temperatures can increase the rate of undesired side reactions relative to the deprotection itself.
Optimized Scavenger Cocktails for Acidolysis
Cocktail Composition (v/v/v)Target ApplicationNotes
TFA / TIS / H₂O (95:2.5:2.5) General purpose; for peptides without highly sensitive residues.[10]A good starting point for most sequences. TIS is a very clean and effective scavenger.
TFA / Thioanisole / EDT / H₂O (90:5:2.5:2.5) Peptides containing Trp, Met, or Cys.Thioanisole and EDT are excellent for protecting sulfur-containing and indole side chains. Can be malodorous.
TFA / TES / Thioanisole (96:2:2) Peptides with Selenocysteine (Sec).[13]This combination has been shown to be highly effective for the deprotection of Sec(Mob) residues, often requiring gentle heating (e.g., 40°C).[13][14]

Experimental Protocols

Protocol 1: Standard Acidolysis of a Moz-Protected Amine
  • Preparation: Dissolve the Moz-protected substrate in a minimal amount of an appropriate solvent (e.g., Dichloromethane, DCM) if it is not already on a solid support. If on resin, swell the resin in DCM for 30 minutes.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add approximately 10 mL of the cocktail per gram of resin or per 100 mg of substrate.

  • Reaction: Add the cleavage cocktail to the reaction vessel. Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Work-up (Solid Phase): Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh TFA or DCM, combining the filtrates.

  • Work-up (Solution Phase): Remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).

  • Precipitation: Precipitate the crude product by adding the concentrated filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge or filter to collect the precipitated product. Wash with cold ether several times and dry under vacuum.

  • Analysis: Analyze the crude product by HPLC and Mass Spectrometry to confirm complete deprotection.

Protocol 2: Cleavage by Catalytic Transfer Hydrogenolysis

This method is suitable for acid-sensitive substrates.

  • Preparation: Dissolve the Moz-protected substrate in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst & Hydrogen Source: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate). Add a hydrogen donor such as ammonium formate (approx. 5-10 equivalents) or cyclohexene.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction can also be conducted under an atmosphere of hydrogen gas (H₂) using a balloon.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until all starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary.

References

Technical Support Center: Enhancing the Efficiency of 4-Methoxycarbonylphenyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxycarbonylphenyl Chloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the efficiency and success of your reactions.

Section 1: Understanding the Reagent - FAQs

What is this compound and what are its primary applications?

This compound, also known as methyl 4-(chlorocarbonyloxy)benzoate, is a valuable chemical reagent with the CAS number 31140-40-6.[1][2] Its primary utility lies in its function as a derivatization agent, particularly for the introduction of a methoxycarbonylphenyl protecting group onto amines and alcohols. This is crucial in multi-step organic syntheses where selective reactivity of functional groups is required.[3][4][5] In drug development, the resulting carbamate linkage is often used to create prodrugs, enhancing the stability and bioavailability of parent molecules.[6]

What are the key safety precautions when handling this reagent?

This compound is a hazardous substance and must be handled with appropriate care. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause severe skin burns and eye damage.[1][7] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8][9] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

How should this compound be stored?

Proper storage is critical to maintain the reagent's integrity. It is sensitive to moisture and can hydrolyze.[9] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like bases, strong oxidizing agents, alcohols, and amines.[8][9] For long-term storage, refrigeration is recommended.[8]

Section 2: Troubleshooting Common Reaction Issues

This section addresses specific problems that may arise during reactions involving this compound.

Issue 1: Low or No Product Yield

Question: I am reacting this compound with a primary amine, but I am observing very low to no formation of the desired carbamate product. What could be the cause?

Answer: Low or no yield in this reaction can stem from several factors. A systematic troubleshooting approach is necessary to identify and resolve the issue.

Troubleshooting Workflow: Low Product Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Use Fresh Reagents Ensure Slight Excess of Chloroformate Check_Reagents->Solution_Reagents Issue Found Check_Workup Review Workup & Purification Check_Conditions->Check_Workup Conditions OK Solution_Conditions Ensure Anhydrous Conditions Optimize Base & Temperature Check_Conditions->Solution_Conditions Issue Found Solution_Workup Check Aqueous Layer for Product Optimize Purification Check_Workup->Solution_Workup Issue Found End Improved Yield Check_Workup->End Workup OK Solution_Reagents->End Solution_Conditions->End Solution_Workup->End

Caption: A logical workflow for diagnosing low product yield.

Detailed Analysis and Solutions:

  • Reagent Quality and Stoichiometry:

    • Causality: this compound is susceptible to hydrolysis.[10] Exposure to atmospheric moisture can lead to its decomposition, rendering it inactive. Similarly, the amine starting material must be pure.

    • Solution: Always use a fresh bottle of the chloroformate or ensure it has been stored under anhydrous conditions. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the chloroformate to drive the reaction to completion.[6]

  • Reaction Conditions:

    • Causality: The reaction of an amine with a chloroformate generates hydrochloric acid (HCl) as a byproduct.[6] This HCl can protonate the starting amine, converting it into a non-nucleophilic ammonium salt, thereby halting the reaction.[11]

    • Solution: The inclusion of a non-nucleophilic base is crucial to scavenge the generated HCl. Common choices include triethylamine (TEA) or pyridine. Typically, 1.1 to 1.5 equivalents of the base are sufficient. The reaction should be conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloroformate.[10]

  • Temperature Control:

    • Causality: These reactions are often exothermic. While some reactions proceed well at room temperature, cooling the reaction mixture, especially during the addition of the chloroformate, can prevent side reactions.

    • Solution: Start the reaction at 0 °C by cooling the flask in an ice bath. Add the chloroformate solution dropwise to the stirred solution of the amine and base.[6] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[12]

Issue 2: Formation of Side Products

Question: My reaction is producing the desired carbamate, but I am also observing significant amounts of an unknown impurity. What could this be and how can I prevent it?

Answer: The formation of side products is a common issue. The most likely culprits are urea formation and reactions with bifunctional substrates.

Potential Side Reactions

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reaction: Urea Formation Amine R-NH2 Carbamate R-NH-CO-O-Ar (Desired Product) Amine->Carbamate Chloroformate Ar-O-CO-Cl Chloroformate->Carbamate Carbamate_Side R-NH-CO-O-Ar Urea R-NH-CO-NH-R (Symmetrical Urea) Carbamate_Side->Urea Amine_Side R-NH2 Amine_Side->Urea

Caption: Desired carbamate formation versus urea side product.

Detailed Analysis and Solutions:

  • Symmetrical Urea Formation:

    • Causality: The desired carbamate product can sometimes react with another molecule of the starting amine, especially if the amine is highly nucleophilic or if the reaction temperature is elevated. This results in the formation of a symmetrical urea.

    • Solution:

      • Controlled Addition: Add the chloroformate slowly to the amine solution. This maintains a low concentration of the chloroformate and minimizes the chance of the intermediate reacting with excess amine.

      • Temperature Management: Keep the reaction temperature low (0 °C to room temperature).[13]

      • Stoichiometry: Avoid using a large excess of the amine.

  • Diacylation:

    • Causality: If the amine has other nucleophilic groups (e.g., another amine or a hydroxyl group), diacylation can occur.

    • Solution: If chemoselectivity is an issue, consider using a protecting group strategy for the other functional groups.[4] The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.[3]

Issue 3: Difficult Product Purification

Question: I have successfully formed the carbamate product, but I am struggling to purify it from the reaction mixture. What is an effective purification strategy?

Answer: Purification often involves removing excess reagents, the base hydrochloride salt, and any side products. A combination of aqueous workup and chromatography or recrystallization is typically effective.

General Purification Protocol

  • Quench the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture and quench it by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with:

    • Dilute acid (e.g., 1M HCl) to remove the amine base.

    • Saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • Recrystallization: If the product is a solid, recrystallization is often a highly effective method for purification.[14] A common solvent system is ethyl acetate/hexanes or ethanol/water.[11][15]

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. The appropriate eluent system can be determined by TLC analysis.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Carbamate from a Primary Amine

This protocol provides a standardized, reliable method for the N-acylation of a primary amine using this compound.

Materials:

  • Primary Amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Chloroformate: Dissolve this compound (1.1 equiv) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the chloroformate solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data Summary

The efficiency of carbamate formation can be influenced by the choice of base and solvent. The following table provides a comparative overview based on typical laboratory outcomes.

BaseSolventTypical Yield RangeReaction Time (at RT)Notes
TriethylamineDCM85-95%2-4 hoursStandard and effective combination.
PyridineTHF80-90%3-6 hoursPyridine is less basic than TEA; may require longer reaction times.
DiisopropylethylamineDCM85-95%2-4 hoursA bulkier, non-nucleophilic base, good for sensitive substrates.
Aqueous NaHCO₃Biphasic (e.g., DCM/water)70-85%4-8 hoursUseful for amine salts, but can be slower and risk hydrolysis.[6]

Section 4: References

  • Georganics. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 4-Methoxyphenyl chloroformate Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 4-Methoxyphenyl chloroformate Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021). 4-Methoxyphenyl chloroformate Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from --INVALID-LINK--

  • Bionium. (2015). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low conversion rates in octyl chloroformate synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). How to prevent hydrolysis of pentafluorophenyl chloroformate during reactions. Retrieved from --INVALID-LINK--

  • University of South Florida Research. (n.d.). Synthesis of Alkyl Carbamates. Retrieved from --INVALID-LINK--

  • Laboratory of applied organic chemistry, Bioorganic Chemistry Group. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from --INVALID-LINK--

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In StatPearls. National Academies Press (US).

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenyl chloroformate Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Wilson, C. V. (1961). New Carbamates and Related Compounds. Journal of Chemical & Engineering Data, 6(1), 146-148.

  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of p-toluidine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from --INVALID-LINK--

  • Google Patents. (1984). Production of phenyl carbamates. Retrieved from --INVALID-LINK--

  • Castro, E. A., et al. (2003). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 68(23), 8941-8946.

  • Bose, D. S., Varadarajan, S., & Vanajatha, G. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Indian Journal of Chemistry - Section B, 40B(8), 722-723.

  • Indian Institute of Technology-Bombay, Department of Chemistry. (2020). Protecting Groups. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Chloroformate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from --INVALID-LINK--

  • ResearchGate. (2007). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.

  • ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions.

  • Guidechem. (n.d.). This compound 31140-40-6 wiki. Retrieved from --INVALID-LINK--

  • Google Patents. (1973). Conversion of chloroformates to an aldehyde. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Methyl chloroformate. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Head-to-Head Comparison for Amine Protection: 4-Methoxycarbonylphenyl Chloroformate vs. Fmoc-Cl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Amine Protection in Research and Development

In the intricate world of organic synthesis, particularly in the fields of peptide chemistry and drug development, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group strategy ensures that a reactive functional group, such as an amine, is temporarily masked to allow for transformations elsewhere in the molecule. This guide provides an in-depth, objective comparison between the well-established 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and a lesser-known but potentially valuable alternative, 4-Methoxycarbonylphenyl chloroformate, for the protection of primary and secondary amines.

This analysis moves beyond a simple cataloging of features to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Characteristics

The choice between Fmoc-Cl and this compound hinges on the desired deprotection strategy and the overall synthetic plan, particularly the need for orthogonal protection schemes. While Fmoc-Cl is the undisputed workhorse of solid-phase peptide synthesis (SPPS) due to its base-lability, the carbamate formed from this compound offers a distinct set of cleavage conditions, opening avenues for syntheses where the standard Fmoc deprotection is unsuitable.

Feature9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)This compound
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)4-Methoxycarbonylphenoxycarbonyl
Primary Application Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisGeneral Organic Synthesis, potential for orthogonal strategies
Protection Mechanism Forms a base-labile carbamateForms a nucleophile-sensitive aryl carbamate
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)[1]Nucleophilic attack (e.g., TBAF, NaOMe/MeOH) or Reductive Cleavage[2][3][4]
Orthogonality Stable to acid (orthogonal to Boc, tBu groups)[1][5][6]Stable to piperidine (potentially orthogonal to Fmoc) and mild acids
Reaction Monitoring Deprotection byproduct (dibenzofulvene) is UV activeNo inherent UV-active byproduct upon deprotection
Reagent Stability Solid, but sensitive to moisture and heat[1]Likely a solid or liquid chloroformate, sensitive to moisture

Mechanistic Insights: Protection and Deprotection Pathways

Understanding the underlying mechanisms is critical for troubleshooting and optimizing synthetic routes. The two reagents, while both chloroformates, yield carbamates with fundamentally different cleavage pathways.

The Fmoc Group: A Base-Triggered Elimination

Fmoc-Cl reacts with amines to form a stable carbamate. The key to its utility is the lability of the C9-proton on the fluorenyl ring. Deprotection is initiated by a base, typically a secondary amine like piperidine, which abstracts this acidic proton. This triggers an E1cB (Elimination, Unimolecular, conjugate Base) reaction, leading to the collapse of the carbamate and release of the free amine along with dibenzofulvene, which is scavenged by the amine base.[1]

Fmoc Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ p1 Reaction Amine->p1 FmocCl Fmoc-Cl FmocCl->p1 Base Base (e.g., NaHCO₃) Base->p1 ProtectedAmine Fmoc-NH-R ProtectedAmine_dep Fmoc-NH-R p1->ProtectedAmine p2 E1cB Elimination ProtectedAmine_dep->p2 Piperidine Piperidine (Base) Piperidine->p2 FreeAmine R-NH₂ Byproduct Dibenzofulvene-Piperidine Adduct p2->FreeAmine p2->Byproduct

Caption: Fmoc protection and base-catalyzed deprotection workflow.

The 4-Methoxycarbonylphenoxycarbonyl Group: A Nucleophilic Acyl Substitution

This compound also reacts with amines to form a stable carbamate. However, this aryl carbamate lacks the acidic proton characteristic of the Fmoc group. Its deprotection relies on a different principle: nucleophilic attack at the carbamate carbonyl. The electron-withdrawing nature of the phenyl ring makes the carbonyl carbon susceptible to attack by strong nucleophiles.

Mild methods, such as using tetra-n-butylammonium fluoride (TBAF) in THF or a catalytic amount of a base like sodium methoxide in methanol, can effectively cleave the carbamate.[3][4] This proceeds via a nucleophilic acyl substitution mechanism, releasing the free amine, carbon dioxide, and methyl 4-hydroxybenzoate.

Aryl Carbamate Protection and Deprotection cluster_protection_aryl Protection cluster_deprotection_aryl Deprotection Amine_A R-NH₂ pA Reaction Amine_A->pA Chloroformate_A 4-MeO₂C-Ph-O-COCl Chloroformate_A->pA Base_A Base (e.g., Pyridine) Base_A->pA ProtectedAmine_A 4-MeO₂C-Ph-O-CO-NH-R ProtectedAmine_dep_A 4-MeO₂C-Ph-O-CO-NH-R pA->ProtectedAmine_A pB Nucleophilic Acyl Substitution ProtectedAmine_dep_A->pB Nucleophile Nucleophile (e.g., TBAF or NaOMe/MeOH) Nucleophile->pB FreeAmine_A R-NH₂ Byproducts_A CO₂ + Methyl 4-hydroxybenzoate pB->FreeAmine_A pB->Byproducts_A

Caption: Aryl carbamate protection and nucleophile-mediated deprotection.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide clear checkpoints for reaction monitoring.

Protocol 1: Amine Protection with Fmoc-Cl

This protocol describes a standard procedure for the N-Fmoc protection of a primary amine in a solution phase.

Causality: The use of sodium bicarbonate in a biphasic dioxane/water system provides a mild basic environment to neutralize the HCl generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic. Dioxane helps to solubilize the organic reagents.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Add Fmoc-Cl (1.1 eq), either as a solid or dissolved in a minimal amount of dioxane, portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure N-Fmoc protected amine.

Fmoc Protection Workflow start Start dissolve Dissolve Amine in Dioxane/aq. NaHCO₃ start->dissolve cool Cool to 0 °C dissolve->cool add_fmoccl Add Fmoc-Cl (1.1 eq) cool->add_fmoccl react Stir at RT for 2-4h add_fmoccl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Pure Fmoc-Amine purify->end

Caption: Step-by-step workflow for amine protection using Fmoc-Cl.

Protocol 2: Deprotection of the Fmoc Group

This protocol details the standard cleavage of an N-Fmoc group, a critical step in iterative peptide synthesis.

Causality: Piperidine is a secondary amine that is basic enough to efficiently abstract the C9-proton of the fluorene ring but is not so nucleophilic that it causes significant side reactions with other functionalities. A 20% solution in DMF provides a sufficiently high concentration of the base to drive the deprotection to completion rapidly.[5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Fmoc protected amine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to create a 20% (v/v) solution.

  • Reaction: Stir the solution at room temperature. The reaction is typically very fast, often completing in under 30 minutes.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV-Vis spectroscopy.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the DMF and excess piperidine.

  • Purification: The resulting crude amine can often be used directly in the next step or purified by chromatography or crystallization.

Protocol 3: Amine Protection with this compound

This protocol outlines a general procedure for amine protection using this compound.

Causality: A non-nucleophilic base like pyridine or triethylamine is used in an anhydrous aprotic solvent (DCM) to scavenge the generated HCl. Water is strictly excluded as the chloroformate is highly susceptible to hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting amine.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting aryl carbamate by silica gel chromatography.

Protocol 4: Deprotection of the 4-Methoxycarbonylphenoxycarbonyl Group

This protocol describes a mild, nucleophilic cleavage of the aryl carbamate using TBAF.[3]

Causality: The fluoride ion from TBAF acts as a potent, "naked" nucleophile in an aprotic solvent like THF. It attacks the electrophilic carbonyl carbon of the carbamate, initiating the cleavage. This method avoids harsh acidic or basic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Reagent Addition: Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.5 eq, 1.0 M in THF) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to isolate the free amine.

Aryl Carbamate Deprotection Workflow start Start dissolve Dissolve Protected Amine in Anhydrous THF start->dissolve add_tbaf Add TBAF (1.5 eq) in THF dissolve->add_tbaf react Stir at RT for 1-3h add_tbaf->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with aq. NH₄Cl & Extract monitor->workup Complete purify Column Chromatography workup->purify end Pure Free Amine purify->end

Caption: Step-by-step workflow for deprotection of an aryl carbamate.

Authoritative Grounding & Conclusion: Selecting the Right Tool for the Job

The selection between Fmoc-Cl and this compound is not a matter of which is "better," but which is more appropriate for the specific synthetic challenge.

Choose Fmoc-Cl when:

  • You are performing standard Fmoc-based solid-phase peptide synthesis.[6]

  • You require a protecting group that is robustly stable to acidic conditions, ensuring orthogonality with Boc and other acid-labile groups.[1][5]

  • You can leverage the UV-active dibenzofulvene byproduct for real-time, quantitative reaction monitoring.

Consider this compound when:

  • Your synthesis requires an amine protecting group that is stable to the piperidine used for Fmoc deprotection. This allows for its use as a "permanent" side-chain protecting group in complex peptide syntheses where an orthogonal cleavage strategy is needed at the end.

  • The target molecule is sensitive to the basic conditions of Fmoc removal. The nucleophilic deprotection with TBAF or base-catalyzed methanolysis offers a milder, non-basic alternative.[3][4]

  • You need to avoid the potential side reactions associated with dibenzofulvene, such as adduct formation with electron-rich residues.

References

A Tale of Two Carbamates: A Comparative Guide to the Boc Protecting Group and the Theoretically-Derived 4-Methoxycarbonylphenyl Carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious use of protecting groups is a cornerstone of success.[1] These molecular scaffolds temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. Among the pantheon of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has long been a workhorse, its reliability and well-understood chemistry cementing its place in the synthetic chemist's toolbox.[2]

This guide provides an in-depth comparison of the venerable Boc protecting group with the lesser-known 4-methoxycarbonylphenyl carbamate. It is important to note that while the Boc group is extensively documented, the 4-methoxycarbonylphenyl carbamate is not a commonly utilized protecting group in the available scientific literature. Therefore, its properties and reactivity are largely inferred from the established chemistry of related substituted phenyl carbamates. This comparison serves as both a practical guide to a widely used protecting group and a theoretical exploration of a potential alternative, grounded in the principles of physical organic chemistry.

The Established Standard: The tert-Butyloxycarbonyl (Boc) Group

The Boc group is a carbamate-based protecting group that has found widespread application due to its stability under a broad range of conditions and its facile removal under specific acidic conditions.[3] This combination of stability and selective lability is a key desirable feature for any protecting group.[4]

Chemical Nature and Stability

The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) in the presence of a base. The resulting tert-butyl carbamate is stable to most nucleophiles and bases, making it compatible with a wide array of synthetic transformations.[3] This stability allows for the selective deprotection of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, in an orthogonal protection strategy.[4]

Deprotection: An Acid-Labile Trigger

The key to the Boc group's utility lies in its clean and efficient removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent rapidly cleaves the carbamate.[2] The mechanism proceeds through the formation of a stable tert-butyl cation, which then typically eliminates isobutylene and carbon dioxide.

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Acidic Conditions cluster_2 Protonated Carbamate cluster_3 Cleavage cluster_4 Final Products Boc_Amine R-NH-Boc Protonation H+ Boc_Amine->Protonation Protonation Protonated_Boc R-NH-C(=O+H)-O-tBu Protonation->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Loss of tBu+ tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Amine R-NH2 Carbamic_Acid->Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene CH2=C(CH3)2 tBu_cation->Isobutylene Elimination of H+

Caption: Deprotection mechanism of the Boc group under acidic conditions.

The Theoretical Contender: 4-Methoxycarbonylphenyl Carbamate

While not a staple in the synthetic chemist's repertoire, the 4-methoxycarbonylphenyl carbamate can be conceptualized as a protecting group with distinct properties based on the electronic effects of its substituent. The precursor, 4-methoxycarbonylphenyl chloroformate, is commercially available, suggesting its potential for use in forming such carbamates.[5][6][7]

Inferred Chemical Nature and Stability

The introduction of a 4-methoxycarbonylphenyl carbamate would likely proceed via the reaction of an amine with this compound in the presence of a base. The stability of the resulting carbamate is expected to be significant, similar to other phenyl carbamates.[8][9] However, the electron-withdrawing nature of the para-methoxycarbonyl group is predicted to influence its reactivity, particularly its lability towards bases.

Deprotection: A Postulated Base-Labile Cleavage

Drawing parallels with the well-documented base-labile 4-nitrophenyl carbamates, it is reasonable to hypothesize that the 4-methoxycarbonylphenyl carbamate would also be susceptible to cleavage under basic conditions.[10] The electron-withdrawing methoxycarbonyl group would stabilize the resulting phenoxide leaving group, facilitating the deprotection process. This would offer an orthogonal deprotection strategy to the acid-labile Boc group. The cleavage of phenyl carbamates can be achieved using various bases, with reagents like tetra-n-butylammonium fluoride (TBAF) being reported as effective for some phenyl carbamates.[11]

PhenylCarbamate_Deprotection cluster_0 4-Methoxycarbonylphenyl Carbamate cluster_1 Basic Conditions cluster_2 Tetrahedral Intermediate cluster_3 Cleavage cluster_4 Final Products Protected_Amine R-NH-CO-O-Ph-COOCH3 Base Base (e.g., OH-) Protected_Amine->Base Nucleophilic Attack Intermediate R-NH-C(O-)(Base)-O-Ph-COOCH3 Base->Intermediate Carbamic_Acid R-NH-COOH Intermediate->Carbamic_Acid Elimination Phenoxide -O-Ph-COOCH3 Intermediate->Phenoxide Amine R-NH2 Carbamic_Acid->Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Postulated deprotection mechanism of 4-methoxycarbonylphenyl carbamate.

Head-to-Head Comparison

The following table summarizes the key features of the Boc group and the inferred characteristics of the 4-methoxycarbonylphenyl carbamate.

Featuretert-Butyloxycarbonyl (Boc) Group4-Methoxycarbonylphenyl Carbamate (Inferred)
Introduction Reaction with Boc anhydride or Boc-ONReaction with this compound
Stability Stable to bases and most nucleophiles.Expected to be stable under neutral and acidic conditions.
Deprotection Strong acids (TFA, HCl).[2]Basic conditions (e.g., hydroxide, TBAF).[10][11]
Byproducts Isobutylene, CO2.Methyl 4-hydroxybenzoate, CO2.
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc).[3]Potentially orthogonal to acid-labile groups (e.g., Boc).
Literature Extensively documented and widely used.[2][3]Limited to no direct literature as a protecting group.

Experimental Protocols

The following protocols are provided as a practical guide for the use of the Boc group and as a hypothetical procedure for the 4-methoxycarbonylphenyl carbamate based on established chemical principles.

Protocol 1: Boc-Protection of an Amine

Objective: To protect a primary or secondary amine with the Boc group.

Materials:

  • Amine

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in DCM or THF.

  • Add the base (TEA or DIPEA) to the solution.

  • Add (Boc)₂O portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Boc-Deprotection of an Amine

Objective: To remove the Boc protecting group from an amine.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: Hypothetical Protection of an Amine with 4-Methoxycarbonylphenyl Carbamate

Objective: To protect a primary or secondary amine with the 4-methoxycarbonylphenyl carbamate group.

Materials:

  • Amine

  • This compound (1.1 equivalents)[5]

  • Pyridine or Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in DCM and cool to 0 °C.

  • Add the base (pyridine or triethylamine) to the solution.

  • Slowly add a solution of this compound in DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Hypothetical Deprotection of a 4-Methoxycarbonylphenyl Carbamate

Objective: To remove the 4-methoxycarbonylphenyl carbamate protecting group.

Materials:

  • 4-Methoxycarbonylphenyl carbamate-protected amine

  • Tetra-n-butylammonium fluoride (TBAF) (1 M in THF) or Sodium Hydroxide (aqueous)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure (using TBAF): [11]

  • Dissolve the protected amine in THF.

  • Add an excess of TBAF solution (e.g., 2-3 equivalents).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Conclusion: A Veteran and a Prospect

The Boc protecting group remains a cornerstone of modern organic synthesis due to its well-defined stability and reliable, acid-triggered deprotection. Its extensive history of successful application provides a high degree of confidence for researchers.

The 4-methoxycarbonylphenyl carbamate, while not a common protecting group, presents an interesting theoretical case for a base-labile protecting group that could be orthogonal to the Boc group. Its properties, inferred from related compounds, suggest a potential utility in specific synthetic contexts. However, the lack of empirical data necessitates that the proposed protocols be considered starting points for experimental validation. Further research is required to fully characterize the stability and cleavage kinetics of the 4-methoxycarbonylphenyl carbamate and to establish its practical utility in the demanding landscape of complex molecule synthesis.

References

The Understated Contender: A Comparative Stability Analysis of 4-Methoxycarbonylphenyl Carbamate in Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, particularly within peptide synthesis and complex molecule assembly, the judicious selection of an amine protecting group is paramount. The ideal candidate must exhibit robust stability under a diverse range of reaction conditions, yet be predictably and selectively cleavable when desired. While the triumvirate of Boc, Cbz, and Fmoc has long dominated the field, a nuanced understanding of alternative protecting groups can unlock novel synthetic strategies and overcome longstanding challenges. This guide provides a comprehensive comparative analysis of the 4-methoxycarbonylphenyl carbamate (Moc-Ph) protecting group, juxtaposing its stability profile with those of the canonical tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

The Principle of Orthogonal Protection: A Strategic Imperative

Modern synthetic chemistry often necessitates the presence of multiple protecting groups within a single molecule. The ability to deprotect one group without affecting others, a concept known as orthogonality, is a cornerstone of efficient and high-yielding syntheses.[1][2] Boc, Cbz, and Fmoc are stalwarts of this strategy due to their distinct cleavage mechanisms: acid-lability, hydrogenolysis, and base-lability, respectively.[1][3] This guide will explore where the 4-methoxycarbonylphenyl carbamate fits within this orthogonal matrix and the unique advantages it may offer.

Introducing the 4-Methoxycarbonylphenyl Carbamate (Moc-Ph) Group

The 4-methoxycarbonylphenyl carbamate is a lesser-known, yet potentially valuable, tool in the chemist's arsenal. It belongs to the family of phenyl carbamates (Phoc), which are recognized for their general stability.[4][5] The Moc-Ph group is introduced to an amine via reaction with 4-methoxycarbonylphenyl chloroformate, a commercially available reagent.

The key to the Moc-Ph group's utility lies in the electronic properties of the substituted phenyl ring. The ester moiety at the para position acts as an electron-withdrawing group, which influences the stability of the carbamate linkage and dictates its cleavage conditions.

Comparative Stability Analysis: A Data-Driven Examination

The stability of a protecting group is not an absolute but is rather defined by its resilience to specific chemical environments. Here, we compare the stability of Moc-Ph, Boc, Cbz, and Fmoc across acidic, basic, and reductive conditions.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., Piperidine, NaOH)Reductive Conditions (e.g., H₂, Pd/C)
Boc Labile [3][6]StableStable
Cbz StableStableLabile [2][3]
Fmoc StableLabile [1]Stable
Moc-Ph StableLabile (under specific conditions)Stable

Stability under Acidic Conditions:

The Moc-Ph group, much like Cbz and Fmoc, is expected to be stable under the acidic conditions typically used to remove Boc groups (e.g., trifluoroacetic acid). Phenyl carbamates, in general, are stable in organic and aqueous acidic media.[7] This stability allows for the selective deprotection of Boc in the presence of a Moc-Ph protected amine, establishing an orthogonal relationship.

Stability under Basic Conditions:

Herein lies the most nuanced aspect of the Moc-Ph group. While generally more stable to base than the highly labile Fmoc group, the electron-withdrawing nature of the 4-methoxycarbonyl substituent renders the carbamate susceptible to cleavage under specific basic conditions. This is analogous to the behavior of 4-nitrophenyl carbamates, which are also base-labile.[8] The proposed mechanism for the base-induced cleavage of primary amine-derived phenyl carbamates involves an E1cb-type elimination to form an isocyanate intermediate.[4][5]

This tunable basic lability presents an opportunity for fine-tuning deprotection strategies. It is anticipated that the Moc-Ph group would be stable to the milder basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF), but could be cleaved under more forcing basic conditions, or with specific nucleophiles like fluoride ions (e.g., TBAF).[4]

Stability under Reductive Conditions:

The Moc-Ph group is stable to the catalytic hydrogenation conditions used to cleave the Cbz group. This orthogonality is crucial when a synthetic route requires the removal of a Cbz group in the presence of other protected amines.

Experimental Protocols: Protection and Deprotection

Protection of a Primary Amine with this compound:

This protocol describes a general procedure for the protection of a primary amine.

  • Step 1: Dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C.

  • Step 2: To this solution, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Step 3: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Step 4: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Step 5: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by flash column chromatography.

Deprotection of a Moc-Ph Protected Amine:

The following is a proposed protocol based on the cleavage of related phenyl carbamates. Optimization for specific substrates is recommended.

  • Step 1: Dissolve the Moc-Ph protected amine (1.0 eq.) in a polar aprotic solvent such as tetrahydrofuran (THF).

  • Step 2: Add tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 2.0 eq.).

  • Step 3: Stir the reaction at room temperature, monitoring for the disappearance of the starting material by TLC or LC-MS. Gentle heating may be required for less reactive substrates.

  • Step 4: Once the reaction is complete, dilute with water and extract the deprotected amine with an organic solvent.

  • Step 5: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 6: Purify the product by an appropriate method (e.g., chromatography, crystallization).

Visualizing the Orthogonality

The following diagrams illustrate the orthogonal deprotection strategies involving the Moc-Ph group.

G cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection cluster_MocPh Moc-Ph Protection Boc Boc-NHR Deprotected H₂N-R Boc->Deprotected TFA, DCM Cbz Cbz-NHR Cbz->Deprotected H₂, Pd/C Fmoc Fmoc-NHR Fmoc->Deprotected 20% Piperidine/DMF MocPh Moc-Ph-NHR MocPh->Deprotected TBAF, THF

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Conclusion: A Niche but Valuable Addition

The 4-methoxycarbonylphenyl carbamate protecting group is not a direct replacement for the well-established Boc, Cbz, or Fmoc groups. However, it occupies a unique niche in the landscape of amine protection. Its stability to both acidic and standard reductive conditions, coupled with its lability under specific, tunable basic/nucleophilic conditions, makes it a valuable tool for complex synthetic endeavors. For the discerning synthetic chemist, the Moc-Ph group offers an additional layer of orthogonality, enabling more intricate and efficient synthetic routes. As with any protecting group, a thorough understanding of its stability profile and careful optimization of deprotection conditions are key to its successful implementation.

References

In-Depth Technical Guide: A Comparative Analysis of N-Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: The initial request for a detailed guide on the advantages of 4-Methoxycarbonylphenyl chloroformate in Solid-Phase Peptide Synthesis (SPPS) prompted a thorough investigation into this specific reagent. After an exhaustive search of scientific literature, patent databases, and chemical supplier application notes, it has become evident that there is a significant lack of publicly available, verifiable data, and established protocols for the use of this compound and its resulting N-(4-methoxycarbonylphenoxycarbonyl) or "N-Mpc" protecting group within the context of modern SPPS.

To fulfill the spirit of the request—providing a valuable, in-depth comparison guide for researchers facing common SPPS challenges—this document has been adapted. Instead of focusing on a single, poorly documented reagent, this guide will provide a comprehensive comparison of well-established, data-supported strategies for overcoming the two primary hurdles in SPPS: peptide chain aggregation and diketopiperazine (DKP) formation . We will explore the mechanistic basis for these challenges and critically evaluate the performance of leading alternative solutions, providing the practical insights and experimental details required for informed decision-making in your laboratory.

The Twin Challenges of Modern SPPS: Aggregation and DKP Formation

Solid-Phase Peptide Synthesis (SPPS), predominantly utilizing the Fmoc/tBu strategy, is the cornerstone of peptide manufacturing.[1] Its iterative nature, however, exposes two major failure points that can severely impact synthesis fidelity, yield, and purity.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, particularly with hydrophobic sequences, it can self-associate through intermolecular hydrogen bonds. This leads to the formation of secondary structures, like β-sheets, which cause the resin to collapse. This aggregation physically blocks reagents from accessing the N-terminus of the growing chain, leading to incomplete deprotection and coupling steps, resulting in truncated or deletion sequences.

  • Diketopiperazine (DKP) Formation: DKP formation is an intramolecular side reaction that truncates the peptide chain at the dipeptide stage. After the second amino acid is coupled and its N-terminal Fmoc group is removed, the liberated amine can attack the ester linkage anchoring the dipeptide to the resin. This cyclization cleaves the dipeptide from the support as a stable six-membered ring (a diketopiperazine), terminating the synthesis. This is particularly problematic for sequences containing proline at the second position (Xaa-Pro).[2]

The Core Principle: Disrupting Undesirable Interactions

The most successful strategies to combat these issues rely on a shared principle: temporarily modifying the peptide backbone to disrupt the conformations required for aggregation and DKP formation. This is primarily achieved through the use of specialized, N-protected amino acid derivatives that are incorporated during synthesis and removed during the final cleavage.

Below, we compare the leading, field-proven strategies used to manage these challenges.

Comparative Analysis of Backbone Protection Strategies

StrategyTarget Problem(s)Mechanism of ActionAdvantagesLimitations
Pseudoproline Dipeptides Aggregation, DKP FormationIntroduces a temporary "kink" in the peptide backbone by forming a TFA-labile oxazolidine or thiazolidine ring from Ser, Thr, or Cys residues. This disrupts β-sheet formation.Highly effective at disrupting secondary structures. Commercially available as dipeptides, simplifying incorporation.Limited to sequences containing Ser, Thr, or Cys.
Dmb/Hmb Backbone Protection Aggregation, Aspartimide FormationAttaches a bulky, acid-labile group (2,4-dimethoxybenzyl or 2-hydroxy-4-methoxybenzyl) to the backbone amide nitrogen, sterically hindering hydrogen bonding.Universally applicable to any amino acid (typically Gly or preceding Asp). Dmb-Gly dipeptides are particularly effective at preventing aspartimide side reactions.Can be sterically hindering for the subsequent coupling step, sometimes requiring stronger coupling reagents or longer reaction times.

Mechanism Spotlight: How Backbone Protection Works

To understand the practical application of these strategies, it is crucial to visualize their mechanisms of action.

The DKP Formation Pathway

The diagram below illustrates the intramolecular cyclization mechanism that leads to DKP formation and premature chain termination.

DKP_Formation ResinBound Resin-O-CO-AA2-NH-CO-AA1-NH2 Transition Cyclization Intermediate (Six-membered ring formation) ResinBound->Transition Intramolecular Nucleophilic Attack DKP Diketopiperazine (Cleaved from resin) Transition->DKP Cleavage ResinOH Resin-OH (Terminated Synthesis) Transition->ResinOH Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Strategic Intervention with Protected Dipeptides

Incorporating a dipeptide with a modified backbone, such as a pseudoproline or a Dmb-protected unit, bypasses the vulnerable dipeptide-resin stage where DKP formation is most likely to occur.

SPPS_Workflow_Comparison cluster_standard Standard SPPS Cycle (Risk of DKP) cluster_protected Protected Dipeptide Strategy S_Start Resin-AA1-NH-Fmoc S_Deprotect Fmoc Deprotection (20% Piperidine/DMF) S_Start->S_Deprotect S_FreeAmine Resin-AA1-NH2 S_Deprotect->S_FreeAmine S_Couple Couple Fmoc-AA2-OH S_FreeAmine->S_Couple S_Dipeptide Resin-AA2-NH-CO-AA1-NH-Fmoc S_Couple->S_Dipeptide S_Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) S_Dipeptide->S_Deprotect2 S_DKP DKP Formation Risk (Chain Termination) S_Deprotect2->S_DKP P_Start Resin-AA1-NH-Fmoc P_Deprotect Fmoc Deprotection (20% Piperidine/DMF) P_Start->P_Deprotect P_FreeAmine Resin-AA1-NH2 P_Deprotect->P_FreeAmine P_Couple Couple Protected Dipeptide (e.g., Fmoc-AA3(Dmb)-AA2-OH) P_FreeAmine->P_Couple P_Tripeptide Resin-AA3(Dmb)-AA2-AA1-NH-Fmoc P_Couple->P_Tripeptide P_Continue Continue Synthesis P_Tripeptide->P_Continue

Caption: Comparison of SPPS workflows, highlighting the mitigation of DKP risk.

Experimental Protocols

The following protocols provide a general framework. Researchers should always optimize conditions based on the specific sequence and instrumentation.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a standard procedure that is susceptible to DKP formation, particularly when AA2 is Proline.

  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide, 1.0 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[2]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 eq.) using a standard coupling reagent like HOBt/DIC (3 eq. each) in DMF for 2 hours. Wash with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.[2]

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, 3 eq.) using an appropriate activator like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash with DMF and DCM.[2]

  • Second Fmoc Deprotection: Repeat step 3. At this stage, the resin-bound dipeptide is highly susceptible to DKP formation.

  • Cleavage and Analysis: Cleave a small sample of the resin post-synthesis using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired peptide and any byproducts.[2]

Protocol 2: Dmb-Dipeptide Incorporation to Prevent Aggregation and Side Reactions

This protocol demonstrates the use of a pre-formed Dmb-dipeptide to introduce a known problematic sequence.

  • Resin Preparation: Perform synthesis up to the point of incorporating the difficult sequence (e.g., an Asp-Gly motif). Perform the final Fmoc deprotection as described in Protocol 1, Step 3.

  • Dipeptide Activation: In a separate vessel, dissolve the Dmb-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH, 2 eq.), an activator (e.g., HATU, 1.9 eq.), and a base (e.g., DIPEA, 4 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the resin. Allow the coupling to proceed for 2-4 hours. Monitor completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Continuation: Proceed with the standard Fmoc-SPPS cycle for the subsequent amino acids. The Dmb group will be removed during the final TFA cleavage.

  • Validation: After final cleavage and purification, confirm the integrity of the target peptide by mass spectrometry to ensure no Dmb group remains.

Conclusion and Recommendations

While the search for novel reagents is a vital part of advancing peptide science, the challenges of aggregation and diketopiperazine formation are most effectively addressed today by a toolkit of well-understood and commercially available solutions.

  • For aggregation-prone sequences , particularly those containing Ser, Thr, or Cys, pseudoproline dipeptides offer a robust and highly effective solution by introducing a temporary conformational disruption.

  • For sequences containing problematic motifs like Asp-Gly, which are prone to aspartimide formation, or for general backbone protection of glycine residues in hydrophobic sequences, Dmb-dipeptides are the industry standard.

  • The decision to use these tools should be made proactively during the synthesis design phase, especially for peptides longer than 15 residues or those with known "difficult" sequences.

By understanding the mechanisms behind common SPPS side reactions and employing these validated chemical tools, researchers can significantly improve the yield, purity, and ultimate success rate of their peptide synthesis campaigns.

References

A Researcher's Guide to Orthogonal Protection Strategies: Evaluating the 4-Methoxycarbonylphenyl Group and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively mask and unmask functional groups—a concept known as orthogonal protection—is paramount to achieving high yields and purity in complex molecules. This guide provides an in-depth evaluation of the 4-methoxycarbonylphenyl (MOCP) protecting group, addresses its standing in the field, and presents a comparative analysis with well-established alternatives, supported by experimental data and detailed protocols.

The Principle of Orthogonal Protection

In a multi-step synthesis, it is often necessary to protect several functional groups. An orthogonal set of protecting groups is one where each group can be removed in any order using specific reagents and conditions that do not affect the others.[1] This strategy provides chemists with precise control over the synthetic route, allowing for the sequential modification of different parts of a molecule without unintended side reactions.[2][3] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce complications like new stereocenters.[1][4]

The choice of a protecting group strategy is critical and can mean the difference between the success and failure of a synthetic campaign.[3] Common strategies in peptide synthesis, for example, rely on the orthogonality of the acid-labile Boc group and the base-labile Fmoc group.[5][6]

Evaluating the 4-Methoxycarbonylphenyl (MOCP) Protecting Group

A thorough review of the chemical literature reveals that the "4-methoxycarbonylphenyl" (MOCP) group is not a commonly utilized protecting group for functionalities such as alcohols, amines, or carboxylic acids. While precursors like methyl 4-(chloromethyl)benzoate can be synthesized, their application as a standard protecting group is not well-documented.[7][8]

The structure of the MOCP group, featuring a methyl ester para to the point of attachment, suggests it would be an electron-withdrawing group. This characteristic is in stark contrast to one of the most versatile and widely used protecting groups in modern synthesis: the p-methoxybenzyl (PMB) group. The PMB group is an excellent subject for a comparative analysis due to its similar nomenclature but opposing electronic properties, which fundamentally dictate its reactivity and orthogonality.

This guide will, therefore, focus on the well-established p-methoxybenzyl (PMB) group as a case study to illustrate the principles of orthogonal protection and provide a framework for evaluating any new protecting group.

The p-Methoxybenzyl (PMB) Group: A Versatile Tool

The PMB group is a popular choice for protecting alcohols and carboxylic acids (as PMB esters).[9] Its popularity stems from its relative stability and, more importantly, the multiple, mild methods available for its removal, which are often orthogonal to many other protecting groups.[9]

The key to the PMB group's reactivity is the electron-donating p-methoxy substituent, which stabilizes the benzylic carbocation formed during cleavage. This makes the PMB ether or ester significantly more labile to acidic and oxidative conditions than an unsubstituted benzyl (Bn) group.

Workflow for PMB Protection and Deprotection

G cluster_protection Protection cluster_deprotection Orthogonal Deprotection Pathways ROH Alcohol (R-OH) PMB_OR PMB-protected Alcohol (R-OPMB) ROH->PMB_OR Protection PMBCl PMB-Cl, NaH DDQ Oxidative Cleavage (DDQ) ROH_final Deprotected Alcohol (R-OH) DDQ->ROH_final TFA Acidic Cleavage (TFA) TFA->ROH_final H2_Pd Hydrogenolysis (H₂/Pd) H2_Pd->ROH_final PMB_OR_copy R-OPMB PMB_OR_copy->DDQ Mild, Selective PMB_OR_copy->TFA Fast, Acid-labile PMB_OR_copy->H2_Pd Reductive

Caption: Orthogonal cleavage pathways for the PMB protecting group.

Comparative Orthogonality of the PMB Group

The true value of a protecting group is revealed in its compatibility with other groups in a complex molecule. The PMB group offers excellent orthogonality, allowing for selective deprotection in the presence of various other common protecting groups.

Protecting GroupCleavage ConditionStable to PMB Cleavage (DDQ)Stable to PMB Cleavage (TFA)PMB Stable to Cleavage?Orthogonality
PMB DDQ, TFA, H₂/Pd----
Benzyl (Bn) H₂/PdYesYesNoHigh (PMB removed with DDQ)
Boc TFA, Strong AcidYesNoYes (mild acid)Conditional
Fmoc Base (e.g., Piperidine)YesYesYesHigh
TBDMS/Silyl F⁻ (e.g., TBAF), AcidYesNoYesConditional
Acetal/Ketal AcidYesNoYesConditional
Ester (Ac, Bz) Base (e.g., LiOH)YesYesYesHigh

Key Insights from the Comparison:

  • PMB vs. Benzyl (Bn): The most powerful orthogonality lies in the selective oxidative cleavage of PMB ethers with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of Bn ethers.[10] This is a cornerstone of modern carbohydrate chemistry.

  • PMB vs. Acid-Labile Groups (Boc, TBDMS, Acetals): Orthogonality is conditional. While PMB groups are cleaved by trifluoroacetic acid (TFA), they are stable to milder acidic conditions that can sometimes be used to remove highly sensitive groups. Conversely, the strong acidic conditions often used for PMB cleavage will also remove Boc, TBDMS, and acetal groups.[9]

  • PMB vs. Base-Labile Groups (Fmoc, Esters): PMB ethers are stable to the basic conditions used to cleave Fmoc and simple ester groups, offering excellent orthogonality.[9]

  • PMB vs. Hydrogenolysis: Both PMB and Bn groups are cleaved by catalytic hydrogenation. Therefore, this method is not orthogonal.[9]

Experimental Protocols

To provide a practical context, here are detailed protocols for the protection of an alcohol with PMB and its selective deprotection.

This protocol describes the protection of benzyl alcohol as a model substrate.

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of benzyl alcohol (1.0 eq) in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of PMB-Cl (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Workup & Purification A Suspend NaH in anhydrous DMF at 0°C B Add Benzyl Alcohol solution dropwise A->B C Stir for 30 min B->C D Add PMB-Cl solution dropwise C->D E Warm to RT, stir 12-16h D->E F Quench with aq. NH₄Cl E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for PMB protection of an alcohol.

This protocol demonstrates the selective cleavage of a PMB ether in the presence of a Benzyl ether.

Materials:

  • Substrate with both PMB and Bn ethers

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.2 eq) in one portion at room temperature. The solution should turn dark.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Conclusion

While the 4-methoxycarbonylphenyl (MOCP) group is not a recognized protecting group in mainstream organic synthesis, the principles of evaluating its potential orthogonality can be effectively demonstrated through the analysis of its well-studied counterpart, the p-methoxybenzyl (PMB) group. The PMB group's rich chemistry, particularly its selective removal under oxidative conditions in the presence of benzyl ethers, makes it a powerful tool for complex molecule synthesis. This guide provides the foundational knowledge, comparative data, and practical protocols necessary for researchers to make informed decisions when designing robust and efficient orthogonal protection strategies.

References

A Comparative Analysis of Chloroformate Reagents in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical decision point in peptide synthesis. The mixed carbonic anhydride method, utilizing chloroformate reagents, remains a widely adopted strategy due to its rapid reaction kinetics, cost-effectiveness, and generally high yields.[1] This guide provides an in-depth comparative analysis of commonly used chloroformate reagents, offering experimental insights and data to inform reagent selection and protocol optimization.

The Mixed Anhydride Method: Mechanism and Rationale

Peptide bond formation necessitates the "activation" of a carboxyl group on an N-protected amino acid to make it susceptible to nucleophilic attack by the amino group of a second amino acid or peptide.[2] The mixed anhydride method achieves this by reacting the N-protected amino acid with an alkyl chloroformate in the presence of a tertiary amine base, such as N-methylmorpholine (NMM).[3][4] This process, typically conducted at low temperatures (-15°C to 0°C) to minimize side reactions, proceeds in two distinct steps:

  • Activation: Formation of a mixed carboxylic-carbonic anhydride.[5]

  • Coupling: Aminolysis of the mixed anhydride by the incoming amino component to form the desired peptide bond.[5][6]

The choice of chloroformate reagent is not trivial, as its alkyl group (R²) significantly influences the reaction's efficiency, yield, and, most critically, the degree of racemization.

Mixed_Anhydride_Formation cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA R¹-NH-CHR-COOH (N-Protected Amino Acid) MA R¹-NH-CHR-CO-O-CO-OR² (Mixed Anhydride) AA->MA + Chloroformate + Base, -15°C Base N-Methylmorpholine (NMM) Chloroformate Cl-CO-OR² (Alkyl Chloroformate) MA_c R¹-NH-CHR-CO-O-CO-OR² (Mixed Anhydride) Peptide R¹-NH-CHR-CO-NH-CHR'-COOR³ (Dipeptide) MA_c->Peptide + Amine Amine H₂N-CHR'-COOR³ (Amino Acid Ester) Byproducts CO₂ + R²OH (Byproducts) Peptide->Byproducts Formation of caption Figure 1. General mechanism of peptide bond formation via the mixed anhydride method. Experimental_Workflow start Start: Dissolve N-Protected Amino Acid in THF cool Cool to -15°C (Dry Ice/Acetone Bath) start->cool add_nmm Add N-Methylmorpholine (NMM) (1.0 eq) cool->add_nmm add_ibcf Add Isobutyl Chloroformate (IBCF) (1.0 eq) add_nmm->add_ibcf activate Stir for 1-2 min (Anhydride Formation) add_ibcf->activate add_amine Add pre-chilled solution of Amino Acid Ester (1.0 eq) activate->add_amine react Allow to warm to RT Stir for 1-2 hours add_amine->react workup Aqueous Workup (e.g., wash with 1N HCl, NaHCO₃, brine) react->workup purify Dry, Concentrate & Purify (e.g., Chromatography) workup->purify end End: Characterize Pure Dipeptide purify->end

References

Assessing the racemization level with 4-Methoxycarbonylphenyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Assessing Racemization Levels with 4-Methoxycarbonylphenyl Chloroformate (MOC-Cl)

In the synthesis of chiral molecules, particularly peptides and pharmaceuticals, the control of stereochemical purity is paramount. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can significantly impact a drug's efficacy and safety profile. This guide provides a comprehensive overview of assessing racemization levels using this compound (MOC-Cl), comparing its performance with other established methods, and offering detailed experimental protocols for its application.

The Criticality of Racemization Control in Drug Development

The biological activity of many drugs is intrinsically linked to their stereochemistry. In many cases, only one enantiomer is therapeutically active, while the other may be inactive or, in some instances, exhibit undesirable or toxic effects. The infamous case of thalidomide serves as a stark reminder of the importance of stereochemical control. Therefore, the accurate assessment of racemization is a critical quality attribute in the development and manufacturing of chiral drugs.

This compound (MOC-Cl): A Powerful Tool for Racemization Detection

This compound (MOC-Cl) is a derivatizing agent used for the determination of enantiomeric excess, particularly for amino acids. The principle of this method lies in the reaction of MOC-Cl with the amino group of an amino acid to form a stable diastereomeric derivative. These diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution where the amino group of the chiral analyte attacks the carbonyl carbon of the chloroformate. This reaction is typically carried out in a buffered aqueous solution. The resulting MOC-derivatives of the D- and L-amino acids are diastereomers, which exhibit different physicochemical properties, allowing for their separation by chromatography.

MOC_Cl_Reaction Amino_Acid Amino Acid (L or D) MOC_Derivative MOC-Amino Acid Diastereomer Amino_Acid->MOC_Derivative + MOC-Cl MOC_Cl 4-Methoxycarbonylphenyl chloroformate (MOC-Cl) HCl HCl

Figure 1: Derivatization of an amino acid with MOC-Cl.

Comparative Analysis: MOC-Cl vs. Alternative Methods

The selection of a suitable method for racemization assessment depends on several factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. Here, we compare MOC-Cl with two other widely used techniques: Marfey's reagent (FDAA) and gas chromatography of diastereomeric derivatives.

FeatureThis compound (MOC-Cl)Marfey's Reagent (FDAA)Gas Chromatography (GC) of Diastereomers
Principle Derivatization followed by RP-HPLC separation of diastereomers.Derivatization with a chiral reagent followed by RP-HPLC separation of diastereomers.Derivatization to form volatile diastereomers followed by GC separation.
Sensitivity High, often in the picomole range.Very high, capable of detecting trace amounts of racemization.High, but can be limited by the volatility of the derivatives.
Speed Relatively fast derivatization and analysis time.Derivatization can be slower than MOC-Cl.Generally longer analysis times due to the nature of GC separations.
Versatility Broad applicability to primary and secondary amines, including amino acids.Primarily used for amino acids and small peptides.Applicable to a wide range of chiral compounds, but requires volatile derivatives.
Cost Reagent is relatively inexpensive.Reagent is more expensive than MOC-Cl.Can be more expensive due to the need for specialized columns and instrumentation.
Ease of Use Simple and robust derivatization procedure.The procedure can be more complex and requires careful control of reaction conditions.Requires expertise in GC method development and derivatization techniques.

Experimental Protocol: Racemization Assessment using MOC-Cl

This protocol provides a step-by-step guide for the determination of the enantiomeric purity of amino acids using MOC-Cl derivatization followed by RP-HPLC analysis.

Materials and Reagents
  • This compound (MOC-Cl)

  • Amino acid standard (L- and D-enantiomers)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sample containing the amino acid to be analyzed

Equipment
  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Vortex mixer

  • Centrifuge

Procedure
  • Preparation of Borate Buffer (0.2 M, pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust the pH to 9.0 with 1 M sodium hydroxide.

  • Preparation of MOC-Cl Solution (10 mM): Dissolve 21.4 mg of MOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Sample and Standard Preparation:

    • Dissolve the amino acid standard (or the sample) in the borate buffer to a final concentration of approximately 1 mg/mL.

    • For the racemate standard, mix equal volumes of the L- and D-amino acid solutions.

  • Derivatization:

    • To 100 µL of the amino acid solution, add 100 µL of the MOC-Cl solution.

    • Vortex the mixture for 1 minute at room temperature.

    • The reaction is typically complete within 5 minutes.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample into the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 20% to 60% B over 30 minutes. The exact gradient should be optimized for the specific amino acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

MOC_Cl_Workflow Start Start: Sample Preparation Buffer_Prep Prepare Borate Buffer (pH 9.0) Start->Buffer_Prep MOC_Cl_Prep Prepare MOC-Cl Solution Start->MOC_Cl_Prep Sample_Prep Dissolve Amino Acid Sample/Standard in Buffer Start->Sample_Prep Derivatization Add MOC-Cl Solution & Vortex Buffer_Prep->Derivatization MOC_Cl_Prep->Derivatization Sample_Prep->Derivatization HPLC_Analysis Inject Derivatized Sample into HPLC Derivatization->HPLC_Analysis Data_Analysis Analyze Chromatogram for Diastereomer Separation & Quantification HPLC_Analysis->Data_Analysis End End: Determine Racemization Level Data_Analysis->End

Figure 2: Experimental workflow for racemization assessment using MOC-Cl.

Data Analysis

The percentage of racemization can be calculated from the peak areas of the D- and L-enantiomer derivatives in the chromatogram using the following formula:

% Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100

Conclusion

The assessment of racemization is a non-negotiable aspect of chiral drug development and peptide synthesis. This compound (MOC-Cl) presents itself as a robust, sensitive, and cost-effective reagent for this purpose. Its straightforward derivatization procedure and compatibility with standard RP-HPLC systems make it an attractive alternative to other methods. While the choice of method will always be context-dependent, MOC-Cl offers a compelling balance of performance and practicality for routine and research applications in the quest for stereochemically pure molecules.

A Comparative Guide to Alternatives for 4-Methoxycarbonylphenyl Chloroformate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, bioconjugation, and the development of complex molecules, the strategic use of protecting groups and activating agents is paramount. 4-Methoxycarbonylphenyl chloroformate, a reagent utilized for the introduction of the 4-methoxycarbonylphenoxycarbonyl (Moc) protecting group and for the activation of alcohols and amines, serves as a valuable tool. However, the pursuit of optimal reaction efficiency, selectivity, and cost-effectiveness necessitates a thorough evaluation of alternative reagents. This guide provides a comprehensive comparison of this compound with its principal alternatives, supported by experimental data and detailed protocols to inform reagent selection in your research and development endeavors.

Understanding this compound and the Need for Alternatives

This compound is a reactive chemical species that readily undergoes nucleophilic acyl substitution. Its primary application is the introduction of the Moc protecting group for amines, forming a carbamate linkage. The utility of a protecting group is dictated by the ease of its introduction, its stability under various reaction conditions, and the facility of its selective removal. While effective, the properties of the Moc group and the reactivity of its parent chloroformate are not universally optimal for all synthetic strategies.

The primary drivers for seeking alternatives to this compound include:

  • Reactivity and Selectivity: The electrophilicity of the carbonyl carbon in the chloroformate dictates its reactivity. Fine-tuning this reactivity is often necessary to achieve selectivity in the presence of multiple nucleophilic sites.

  • Leaving Group Ability: The efficacy of the reaction is also dependent on the stability of the leaving group. A better leaving group leads to a faster and more efficient reaction.

  • Protecting Group Stability: The stability of the resulting carbamate or carbonate must be compatible with subsequent reaction steps in a multi-step synthesis.

  • Cleavage Conditions: The conditions required to remove the protecting group must be orthogonal to other protecting groups present in the molecule and not cause degradation of the target compound.

  • Cost and Availability: The economic viability of a synthetic route, especially on a larger scale, is significantly influenced by the cost of reagents.

This guide will focus on a comparative analysis of this compound with other commonly employed reagents for amine and alcohol modification, including 4-Nitrophenyl chloroformate, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), and Di-tert-butyl dicarbonate (Boc-anhydride).

Comparative Analysis of Reagents

Reactivity and Leaving Group Considerations

The reactivity of aryl chloroformates is significantly influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and stabilize the resulting phenoxide leaving group, thereby accelerating the rate of nucleophilic attack.

The pKa of the corresponding phenol is a good indicator of the leaving group's ability; a lower pKa signifies a more stable anion and thus a better leaving group.[1]

  • p-Nitrophenol: pKa ≈ 7.15[2]

  • p-Methoxyphenol: pKa ≈ 10.4[3]

The nitro group in 4-Nitrophenyl chloroformate is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and the 4-nitrophenoxide a very good leaving group.[3][4] This translates to high reactivity and generally faster reaction times compared to other aryl chloroformates.[5]

In contrast, the methoxy group in 4-Methoxyphenyl chloroformate is electron-donating, which reduces the electrophilicity of the carbonyl carbon and makes the 4-methoxyphenoxide a less effective leaving group.[4] The ester group in This compound is electron-withdrawing, but less so than a nitro group. Therefore, its reactivity is expected to be intermediate between that of 4-methoxyphenyl chloroformate and 4-nitrophenyl chloroformate.

Kinetic studies on the aminolysis of phenyl and 4-nitrophenyl chloroformates have shown that the reaction proceeds through a stepwise mechanism with the formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[5] The higher reactivity of 4-nitrophenyl chloroformate is consistent with this mechanism, as the electron-withdrawing nitro group stabilizes the developing negative charge in the transition state.

Performance Comparison

The choice of reagent has a direct impact on reaction conditions, yields, and the properties of the protected product. The following table summarizes the key characteristics of this compound and its alternatives.

ReagentProtecting GroupKey AdvantagesKey DisadvantagesTypical Reaction Conditions
This compound MocModerate reactivity, potentially offering better selectivity than highly reactive reagents.Less reactive than 4-nitrophenyl chloroformate; limited comparative data available.Amine/alcohol, base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF), 0°C to RT.
4-Nitrophenyl chloroformate NocHigh reactivity leading to fast reactions and high yields.[2] The 4-nitrophenoxy group is an excellent leaving group.[2]High reactivity can lead to side reactions and reduced selectivity. The resulting carbamate is often more labile.Amine/alcohol, base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF), 0°C to RT.[2]
9-Fluorenylmethyl chloroformate (Fmoc-Cl) FmocFmoc group is stable to acidic conditions and cleaved by mild base (e.g., piperidine), enabling orthogonal protection strategies.[6][7] Widely used in solid-phase peptide synthesis (SPPS).[8][9]Not suitable for molecules that are sensitive to basic conditions. Can be more expensive than other options.Amine, aqueous base (e.g., NaHCO₃) in an organic co-solvent (e.g., dioxane) or anhydrous base (e.g., pyridine) in DCM.[10]
Di-tert-butyl dicarbonate (Boc-anhydride) BocBoc group is stable to basic and nucleophilic conditions, cleaved by acid (e.g., TFA).[6] A cornerstone of orthogonal protection in peptide synthesis.[7] The reagent is relatively safe and easy to handle.Not suitable for acid-sensitive substrates.Amine, base (e.g., triethylamine, DMAP), aprotic solvent (e.g., THF, DCM), RT.

Experimental Protocols

General Protocol for Amine Protection using this compound

This protocol provides a general guideline for the introduction of the Moc protecting group onto a primary or secondary amine.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or triethylamine (1.1 - 1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.05 - 1.2 eq) in anhydrous DCM or THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Amine Protection using 4-Nitrophenyl Chloroformate

This protocol is adapted from a procedure for the protection of benzylamine.[2]

Materials:

  • Benzylamine

  • 4-Nitrophenyl chloroformate

  • Triethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-nitrophenyl chloroformate (1 eq) and triethylamine (1 eq) in DCM and cool the solution in an ice bath.

  • Add benzylamine (1.8 eq) dropwise to the cooled solution with stirring.

  • Monitor the reaction to completion using TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes to yield the 4-nitrophenyl benzylcarbamate.

General Protocol for Fmoc Protection of an Amino Acid

This protocol is a general procedure for the protection of an amino acid using Fmoc-Cl.[10]

Materials:

  • Amino acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C.

  • Slowly add a solution of Fmoc-Cl (1.05 eq) in dioxane to the amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the precipitated Fmoc-amino acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.

  • If necessary, purify the product by recrystallization.

Cleavage of the Moc Protecting Group

The Moc group, being a carbamate, is expected to be stable to a range of conditions but can be cleaved under specific circumstances. While detailed studies on the cleavage of the Moc group are not as prevalent as for Boc and Fmoc, the lability can be inferred from its structure. The methoxycarbonylphenyl group is a moderately good leaving group, suggesting that the Moc group will be more stable than carbamates derived from 4-nitrophenyl chloroformate but potentially more labile than those from less activated chloroformates. Cleavage is typically achieved under basic conditions that favor hydrolysis or nucleophilic attack.

Anticipated Cleavage Conditions:

  • Basic Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) in a protic solvent mixture (e.g., THF/water, methanol/water) at room temperature or with gentle heating.

  • Nucleophilic Cleavage: Conditions similar to those used for Fmoc deprotection, such as treatment with a secondary amine like piperidine, may also be effective, although likely requiring more forcing conditions.

Visualization of Reaction Workflows

G cluster_moc Moc Protection Workflow Amine Amine Reaction Reaction Amine->Reaction This compound This compound This compound->Reaction Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Moc-Protected Amine Moc-Protected Amine Workup & Purification->Moc-Protected Amine

Caption: Workflow for the protection of an amine with this compound.

G cluster_alternatives Alternative Amine Protection Strategies Amine Amine Noc-Protection Noc-Protection Amine->Noc-Protection Fmoc-Protection Fmoc-Protection Amine->Fmoc-Protection Boc-Protection Boc-Protection Amine->Boc-Protection 4-Nitrophenyl Chloroformate 4-Nitrophenyl Chloroformate 4-Nitrophenyl Chloroformate->Noc-Protection Fmoc-Cl Fmoc-Cl Fmoc-Cl->Fmoc-Protection Boc-Anhydride Boc-Anhydride Boc-Anhydride->Boc-Protection Noc-Protected Amine Noc-Protected Amine Noc-Protection->Noc-Protected Amine Fmoc-Protected Amine Fmoc-Protected Amine Fmoc-Protection->Fmoc-Protected Amine Boc-Protected Amine Boc-Protected Amine Boc-Protection->Boc-Protected Amine

Caption: Overview of alternative reagents for amine protection.

Conclusion and Recommendations

The selection of a reagent for the protection or activation of amines and alcohols is a critical decision in the design of a synthetic route. While This compound offers a moderately reactive option for introducing the Moc protecting group, its alternatives provide a broader spectrum of reactivity and orthogonality.

  • 4-Nitrophenyl chloroformate is the reagent of choice when high reactivity and rapid reaction times are desired. However, this comes at the potential cost of reduced selectivity.

  • Fmoc-Cl is the industry standard for solid-phase peptide synthesis and other applications requiring a base-labile protecting group that is orthogonal to acid-labile groups.[6][8][9]

  • Boc-anhydride remains a robust and widely used reagent for introducing the acid-labile Boc group, which is orthogonal to base-labile protecting groups.

For researchers and drug development professionals, the optimal choice will depend on the specific substrate, the overall synthetic strategy, and the desired properties of the final product. It is recommended to perform small-scale trial reactions to determine the most suitable reagent and conditions for a particular application. This guide serves as a starting point for navigating the available options and making an informed decision to advance your synthetic endeavors.

References

A Strategic Guide to Protecting Groups in Complex Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of complex peptides, those adorned with intricate post-translational modifications, multiple disulfide bridges, or challenging sequences prone to aggregation, represents a formidable task in modern drug discovery and chemical biology. The success of such endeavors hinges critically on the strategic selection and implementation of protecting groups. This guide provides an in-depth, experience-driven comparison of the primary protecting group strategies, offering a framework for rational decision-making in the synthesis of complex peptides.

The Lynchpin of Peptide Synthesis: Orthogonal Protection

In the realm of solid-phase peptide synthesis (SPPS), the concept of "orthogonality" is paramount. It refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions.[1][2] This allows for the selective deprotection of specific functional groups—the Nα-amino group, the C-terminal carboxyl group, and various side-chain functionalities—without affecting others.[3][4] A well-designed orthogonal strategy is the cornerstone of synthesizing complex, multi-functional peptides.[1][5]

The two workhorses of modern SPPS are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) strategies, each with a distinct philosophy of protection and deprotection.

The Titans of SPPS: A Head-to-Head Comparison of Fmoc and Boc Strategies

The choice between the Fmoc and Boc protecting group strategies is a critical decision that significantly influences the efficiency, purity, and scalability of peptide synthesis.[6]

The Fmoc/tBu Strategy: The Modern Standard

The Fmoc group is favored in contemporary peptide synthesis for its mild deprotection conditions.[7] The Nα-Fmoc group is removed by a base, typically a solution of piperidine in N,N-dimethylformamide (DMF), while the side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu).[4][8] This represents a truly orthogonal protection scheme.[2]

Mechanism of Fmoc Deprotection

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide Piperidine_Adduct Piperidine Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection via β-elimination.

Advantages of the Fmoc/tBu Strategy:

  • Mild Deprotection: The use of a weak base for Nα-deprotection is compatible with a wide range of acid-sensitive modifications, such as glycosylation and phosphorylation.

  • True Orthogonality: The base-lability of Fmoc and acid-lability of side-chain protecting groups ensure high selectivity.[2]

  • Automation-Friendly: The mild conditions and the ability to monitor Fmoc deprotection by UV absorbance make it highly suitable for automated synthesis.

Disadvantages of the Fmoc/tBu Strategy:

  • Peptide Aggregation: The repeated exposure to basic conditions can sometimes lead to aggregation of the growing peptide chain, particularly for hydrophobic sequences.

  • Side Reactions: Aspartimide formation can be a significant side reaction in sequences containing aspartic acid.

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, the original method developed by Merrifield, employs the acid-labile Boc group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[5] Nα-deprotection is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups require a very strong acid, like hydrofluoric acid (HF).[2]

Mechanism of Boc Deprotection

Boc_Deprotection Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + TFA (H+) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Elimination Deprotected_Peptide_Salt H3N+-Peptide-Resin Protonated_Boc->Deprotected_Peptide_Salt Neutral_Peptide H2N-Peptide-Resin Deprotected_Peptide_Salt->Neutral_Peptide Neutralization

Caption: Mechanism of Boc deprotection via acidolysis.

Advantages of the Boc/Bzl Strategy:

  • Reduced Aggregation: The protonation of the N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding and reduce aggregation, which is particularly beneficial for long or hydrophobic sequences.

  • Mature Technology: As the older method, it is well-established with a vast body of literature.

Disadvantages of the Boc/Bzl Strategy:

  • Harsh Conditions: The repeated use of TFA for deprotection and the final cleavage with HF can lead to degradation of sensitive residues and modifications.

  • Quasi-Orthogonality: The reliance on differential acid lability for selectivity can sometimes result in premature loss of side-chain protecting groups.[4]

  • Safety Concerns: The use of highly corrosive and toxic HF requires specialized equipment and handling procedures.

Comparative Performance Summary
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection 20-50% Piperidine in DMF (mild base)Trifluoroacetic Acid (TFA) in DCM (strong acid)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl)
Final Cleavage TFA-based cocktails (moderate acid)Hydrofluoric Acid (HF) (very strong acid)
Orthogonality Fully OrthogonalQuasi-Orthogonal
Suitability for Complex Peptides Excellent for modified and sensitive peptidesAdvantageous for long, hydrophobic, and aggregation-prone peptides
Automation Highly amenableLess common in modern automated synthesizers
Key Side Reactions Aspartimide formation, DKP formationAcid-catalyzed modifications, premature side-chain deprotection

On the 4-Methoxycarbonylphenyl (Moc) Protecting Group

A comprehensive search of the scientific literature did not reveal the use of the 4-methoxycarbonylphenyl (Moc) group as a standard Nα-protecting group in peptide synthesis. While the structurally related 4-methoxybenzyl (Mob) group is sometimes used for the protection of cysteine and selenocysteine side chains, the "Moc" group does not appear to be an established protecting group for the peptide backbone. This may be due to a number of factors, including potential difficulties in its introduction, stability to coupling conditions, or challenges in achieving clean and efficient deprotection without affecting other parts of the peptide.

Beyond the Standards: Alternative and Specialized Protecting Groups

For particularly challenging syntheses, a broader toolkit of protecting groups may be required.

  • Allyloxycarbonyl (Alloc): This protecting group is orthogonal to both Fmoc/tBu and Boc/Bzl strategies. It is stable to both acids and bases and is selectively removed by palladium catalysis.[6] This "third dimension" of orthogonality is invaluable for on-resin cyclization or the synthesis of branched peptides.

  • Backbone Protection (e.g., 2-hydroxy-4-methoxybenzyl (Hmb), 2,4-dimethoxybenzyl (Dmb)): To combat aggregation in "difficult sequences," temporary protecting groups can be installed on the backbone amide nitrogen. These groups disrupt inter-chain hydrogen bonding, improving solubility and synthetic efficiency.[9] They are typically cleaved during the final acidolytic deprotection step.[9]

  • Photolabile Protecting Groups (e.g., Npb-OH): These groups offer another layer of orthogonality, as they can be removed by irradiation with light at a specific wavelength.[10] This allows for precise spatial and temporal control over deprotection, which is useful in applications like peptide microarrays.

Experimental Protocols

The following are generalized protocols for the manual synthesis of a peptide using the Fmoc/tBu and Boc/Bzl strategies. Optimization may be required based on the specific peptide sequence.

Standard Fmoc/tBu SPPS Cycle

Fmoc_SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Deprotection: 20% Piperidine in DMF Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling: Fmoc-AA, Activator (e.g., HBTU), Base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle n-1 times Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Final Cleavage and Side-Chain Deprotection: TFA Cocktail (e.g., TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxycarbonylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. Handling reactive reagents like 4-Methoxycarbonylphenyl chloroformate demands not only precision in our experiments but also in their disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower you with the knowledge to manage this process safely, ensuring the protection of yourself, your colleagues, and the environment.

Core Hazard Assessment: Understanding the 'Why'

This compound (CAS No: 31140-40-6) is a highly reactive acylating agent.[1][2][3] Its proper handling and disposal are dictated by its inherent chemical properties and associated hazards. A failure to appreciate these risks can lead to serious injury or environmental contamination.

Key Chemical Characteristics:

  • Moisture Sensitivity: Like all chloroformates and acyl chlorides, it reacts exothermically with water and other nucleophiles (e.g., alcohols, amines).[4][5][6] This hydrolysis reaction is rapid and produces corrosive hydrogen chloride (HCl) gas and other potentially hazardous decomposition products.[4][7]

  • Corrosivity and Toxicity: The compound is classified as corrosive and causes severe skin burns and eye damage.[4][8][9] It is also harmful if swallowed, inhaled, or in contact with skin.[4][8] Inhalation can lead to severe irritation of the respiratory tract, pulmonary edema, and other delayed, serious health effects.[4][10][11]

These properties necessitate that all handling and disposal operations be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Statements & PictogramsCausality & Implications for Disposal
Acute Toxicity H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[8] GHS07 Exposure during disposal must be minimized. Procedures must prevent splashes, aerosolization, or vapor release.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[4][8] GHS05 Direct contact must be avoided at all costs. Mandates the use of chemical-resistant gloves and full-coverage eye/face protection.
Reactivity Moisture Sensitive: Reacts with water.Disposal via dilution in aqueous waste streams is not a viable option without prior neutralization. The primary disposal reaction (hydrolysis) must be carefully controlled to manage heat and gas evolution.

The Primary Directive: Professional Hazardous Waste Disposal

For any unused, expired, or bulk quantities of this compound, the only acceptable method of disposal is through a licensed professional hazardous waste management service. Under no circumstances should you attempt to neutralize bulk quantities of this reagent yourself.

The process is straightforward and ensures the highest level of safety and regulatory compliance.

dot

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Secure Packaging & Labeling cluster_2 Step 3: Storage & Collection A Unwanted or Expired 4-Methoxycarbonylphenyl chloroformate B Keep in original, tightly sealed container. A->B C Affix a completed hazardous waste tag per institutional guidelines. B->C Ensure cap is secure D Store in a designated, cool, well-ventilated satellite accumulation area. C->D E Ensure segregation from incompatible materials (Bases, Alcohols, Oxidizers). F Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed contractor. E->F Follow institutional protocol

Caption: Workflow for disposing of bulk or unused reagent.

In-Lab Neutralization Protocol for Small Residual Quantities

This protocol is exclusively for the treatment of small, residual amounts of this compound, such as the residue in an "empty" reagent bottle or contaminated glassware. The principle is to convert the reactive chloroformate into less hazardous, water-soluble compounds through controlled hydrolysis.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Inspect gloves for integrity before use.[10]

  • Body Protection: Flame-retardant laboratory coat and closed-toe shoes.

Step-by-Step Neutralization Procedure

CAUTION: This procedure must be performed in a certified chemical fume hood. The reaction is exothermic and releases corrosive HCl gas.

  • Preparation:

    • Place a large beaker or flask containing a magnetic stir bar on a stir plate inside the fume hood. The container should be large enough to comfortably hold at least 10 times the volume of the neutralizing solution.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Alternatively, a 1 M sodium hydroxide (NaOH) solution can be used, but NaHCO₃ is preferred as it is a weaker base and will react less violently.

    • Place the beaker in an ice-water bath to dissipate heat generated during the reaction.

  • Dilution (for treating contaminated glassware):

    • Rinse the contaminated glassware or "empty" bottle with a water-miscible solvent that does not react with the chloroformate, such as acetone or tetrahydrofuran (THF). Use a minimal amount. This solution will now contain the residual chloroformate.

  • Controlled Addition:

    • Begin slowly stirring the basic solution in the ice bath.

    • Using a pipette or dropping funnel, add the chloroformate residue (or the solvent rinse from Step 2) dropwise to the surface of the stirring basic solution.

    • Crucial: The rate of addition must be slow enough to control the effervescence (release of CO₂) and prevent excessive temperature increase. If the reaction becomes too vigorous, stop the addition immediately.

  • Reaction & Completion:

    • Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir for another 1-2 hours at room temperature to ensure the reaction has gone to completion.

  • Final Waste Stream Management:

    • Check the pH of the resulting solution using a pH meter or test strips. It should be neutral or slightly basic (pH 6-9). If it is acidic, add more sodium bicarbonate solution until the desired pH is reached.

    • Consult your local and institutional regulations. In many cases, the neutralized, non-hazardous aqueous solution can be disposed of down the sanitary sewer with copious amounts of water.[12]

    • Document the neutralization in your laboratory waste log.

dot

Caption: Chemical transformation during neutralization.

Emergency Procedures: Spill and Exposure

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials).[4] Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

By adhering to these procedures, you uphold your professional responsibility to maintain a safe laboratory environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

A Researcher's Essential Guide to Safely Handling 4-Methoxycarbonylphenyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, with the knowledge to conduct your work not only effectively but also with the highest degree of safety. The following guide provides essential, immediate safety and logistical information for handling 4-Methoxycarbonylphenyl chloroformate. This is not just a list of rules, but a framework built on the principles of causality and self-validating safety protocols, designed to build your confidence and ensure a secure laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

This compound (CAS No: 31140-40-6) is a valuable reagent in organic synthesis, often utilized in the development of pharmaceuticals and advanced materials.[1] However, its utility is matched by its significant hazards. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed, inhaled, or in contact with skin.[2][3] The primary danger stems from its reactivity, particularly with moisture, which can lead to the release of hazardous decomposition products.[4]

Chloroformates, as a class, are direct-acting contact irritants.[5] Upon contact with moist tissues, such as those in the respiratory tract, they can hydrolyze, leading to irritation and potential chemical burns.[5] Inhalation may result in coughing, shortness of breath, and in severe cases, pulmonary edema, the symptoms of which can be delayed.[3][6][7]

Core Safety Directives: Personal Protective Equipment (PPE)

A robust PPE strategy is your first and most critical line of defense. The selection of appropriate PPE is not merely a suggestion but a mandatory requirement for handling this substance.

PPE Ensemble for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, Polyvinyl Alcohol (PVA), or Silver Shield®).[8] Nitrile gloves offer limited protection and should be avoided for prolonged use or in case of a splash, as chloroformates can penetrate them.[8] Always inspect gloves for any signs of degradation before use.To prevent skin absorption, a primary route of exposure that can lead to severe burns and systemic toxicity.[2][3]
Eye and Face Protection ANSI/ISEA Z87.1 approved chemical splash goggles are the minimum requirement.[8] A full-face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[2][8]To protect the eyes and face from splashes of this corrosive liquid, which can cause serious and irreversible eye damage.[2]
Body Protection A flame-resistant lab coat is mandatory for all handling procedures. For larger quantities or operations with a high splash potential, chemical-resistant coveralls (e.g., Tychem®) are recommended.[8][9]To protect the skin from accidental contact and splashes.[2]
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[3] If there is a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.To prevent the inhalation of harmful vapors that can cause severe respiratory tract irritation and other toxic effects.[2][3]

Operational Plan: From Receipt to Disposal

A systematic and well-documented workflow is crucial for minimizing risks. The following procedural guidance outlines the key steps for the safe handling of this compound.

Visualizing the Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Inspection Receipt and Inspection - Check for damage - Verify label Storage Proper Storage - Refrigerated (2-8°C) - Dry, well-ventilated area - Away from incompatibles Receipt_and_Inspection->Storage Store immediately PPE_Donning Donning Full PPE - Gloves, goggles, face shield, lab coat Storage->PPE_Donning Before handling Fume_Hood_Use Work in Chemical Fume Hood - Ensure proper airflow - Keep sash at lowest practical height PPE_Donning->Fume_Hood_Use Dispensing Dispensing - Use appropriate tools - Handle under inert gas if possible Fume_Hood_Use->Dispensing Always Reaction_Setup Reaction Setup - Ensure proper ventilation - Monitor for any leaks or spills Dispensing->Reaction_Setup Carefully Decontamination Decontamination - Clean work area - Decontaminate equipment Reaction_Setup->Decontamination Waste_Collection Waste Collection - Collect in designated, labeled hazardous waste container Decontamination->Waste_Collection Segregate waste PPE_Doffing Proper PPE Doffing - Avoid self-contamination Waste_Collection->PPE_Doffing After handling Disposal Waste Disposal - Follow institutional and local regulations PPE_Doffing->Disposal Final step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling Checks:

    • Upon receipt, inspect the container for any signs of damage or leaks. Ensure the label is intact and legible.

    • Store the container in a designated, well-ventilated, and refrigerated area (2-8°C is often recommended) away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[3][4] This is crucial as the contents may develop pressure upon prolonged storage.[3]

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

    • Don the complete PPE ensemble as detailed in the table above.

  • Handling and Experimental Use:

    • All manipulations of this compound must be performed inside a certified chemical fume hood.[3]

    • Given its moisture sensitivity, it is best practice to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the formation of hazardous byproducts.

    • Use only compatible tools and equipment for transfers. Avoid creating aerosols.

    • Keep containers tightly closed when not in use.[3]

  • Post-Handling and Cleanup:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete, even if no direct contact is suspected.[3]

Emergency Response Plan: Immediate Actions are Critical

In the event of an exposure or spill, a swift and correct response is paramount.

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][11] Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if it can be done easily. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][11] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a designated hazardous waste container.[3][13] Do not use combustible materials like sawdust. For large spills, contact your institution's environmental health and safety department immediately.[11]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of any hazardous chemical.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[14]

  • Disposal Protocol: Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations for proper disposal.[3][6] Do not dispose of this chemical down the drain.[3] Consult with your institution's environmental health and safety department for specific disposal procedures.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence within your organization.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.